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  • Product: Methyl 2-(benzoyloxy)-5-bromobenzoate

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 2-(benzoyloxy)-5-bromobenzoate CAS Registry Number: 882592-80-5 Molecular Formula: C₁₅H₁₁BrO₄ Molecular Weight: 335.15 g/mol [1]

This technical guide details the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate, a specialized intermediate often utilized in the development of SGLT2 inhibitors and other non-steroidal anti-inflammatory drug (NSAID) derivatives. The structural core consists of a salicylate scaffold modified by regioselective bromination at the C5 position and esterification of the phenolic hydroxyl group with a benzoyl moiety.

The pathway selected for this guide is a linear, two-step synthesis starting from Methyl Salicylate (Wintergreen Oil) . This route is chosen for its atom economy, commercial availability of starting materials, and operational simplicity compared to the esterification of pre-brominated salicylic acid.

Retrosynthetic Analysis

To design the most robust pathway, we deconstruct the target molecule into its primary synthons.

  • Disconnection of the Benzoyl Ester: The most labile bond is the phenolic ester. Disconnection reveals Benzoyl Chloride and Methyl 5-bromosalicylate .

  • Disconnection of the Aryl Bromide: The bromine atom at the C5 position is para to the activating hydroxyl group and meta to the directing ester group. This suggests a direct electrophilic aromatic substitution (EAS) on Methyl Salicylate .

Pathway Logic:

  • Step 1: Regioselective Bromination. The hydroxyl group (-OH) is a strong ortho, para-activator. The ester group (-COOMe) is a meta-director. Both directing effects reinforce substitution at the C5 position, ensuring high regioselectivity without significant formation of the 3-bromo or 3,5-dibromo byproducts if stoichiometry is controlled.

  • Step 2: O-Acylation (Schotten-Baumann conditions). The steric hindrance of the bromine at C5 is negligible for the reaction at the C2-hydroxyl. Standard base-catalyzed acylation will suffice.

Pathway Visualization (DOT)

SynthesisPathway Start Methyl Salicylate (Starting Material) Step1 Step 1: Bromination (Br2, DCM, 0-5°C) Start->Step1 Electrophilic Subst. Inter Intermediate: Methyl 5-bromosalicylate Step1->Inter Step2 Step 2: O-Benzoylation (PhCOCl, Pyridine, DCM) Inter->Step2 Nucleophilic Acyl Subst. Target Target: Methyl 2-(benzoyloxy)-5-bromobenzoate Step2->Target

Figure 1: Linear synthesis pathway from Methyl Salicylate to the target benzoate ester.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-bromosalicylate

Reaction Type: Electrophilic Aromatic Substitution (Bromination) Critical Parameter: Temperature control (<10°C) is vital to prevent over-bromination at the C3 position.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Methyl Salicylate152.151.0Substrate
Bromine (Br₂)159.811.05Brominating Agent
Dichloromethane (DCM)84.93SolventReaction Medium
Sodium Bisulfite (aq)104.06ExcessQuenching Agent
Protocol
  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr evolution.

  • Dissolution: Dissolve Methyl Salicylate (15.2 g, 100 mmol) in Dichloromethane (150 mL). Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Dilute Bromine (16.8 g, 105 mmol) in DCM (20 mL). Add this solution dropwise over 60 minutes.

    • Note: The solution will turn reddish-brown. Maintain internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (Rf ~0.6) should disappear.

  • Quench: Cool the mixture to 10°C. Slowly add saturated aqueous Sodium Bisulfite (50 mL) until the reddish color fades to yellow/colorless (reduction of excess Br₂).

  • Workup: Separate the organic layer. Wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄.[2][3]

  • Purification: Concentrate under reduced pressure. The residue typically solidifies upon cooling. Recrystallize from Methanol/Water if necessary.

    • Expected Yield: 90–95%

    • Physical State: White to off-white solid (MP: 59–61°C).

Step 2: Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate

Reaction Type: Nucleophilic Acyl Substitution (Esterification) Mechanism: Base-catalyzed attack of the phenoxide on the benzoyl chloride carbonyl.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Methyl 5-bromosalicylate231.041.0Substrate
Benzoyl Chloride140.571.2Acylating Agent
Triethylamine (TEA)101.192.0Base (HCl scavenger)
DMAP122.170.05Catalyst
Dichloromethane (DCM)84.93SolventSolvent
Protocol
  • Setup: Flame-dry a round-bottom flask under nitrogen atmosphere.

  • Dissolution: Dissolve Methyl 5-bromosalicylate (11.55 g, 50 mmol) in anhydrous DCM (100 mL). Add Triethylamine (13.9 mL, 100 mmol) and DMAP (305 mg, 2.5 mmol).

  • Cooling: Cool the reaction mixture to 0°C .

  • Acylation: Add Benzoyl Chloride (7.0 mL, 60 mmol) dropwise via syringe over 15 minutes. The reaction is exothermic; ensure temperature remains <10°C.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:2) will show the conversion of the polar phenol to the less polar diester.

  • Workup: Quench with water (50 mL). Separate the organic phase.[2][4]

    • Wash with 1M HCl (50 mL) to remove excess amine/pyridine.

    • Wash with sat.[2] NaHCO₃ (50 mL) to remove residual benzoic acid.

    • Wash with brine, dry over MgSO₄, and filter.

  • Purification: Evaporate the solvent. The crude product is often an oil that crystallizes upon standing or trituration with cold ethanol. Recrystallize from Ethanol or Isopropanol.

    • Expected Yield: 85–90%

    • Physical State: White crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.15Doublet (d)1HH-6 (Benzoate)Ortho to ester, deshielded by carbonyl.
8.05–8.10Multiplet (m)2HBenzoyl orthoCharacteristic of benzoyl group.
7.65Doublet of Doublets (dd)1HH-4 (Benzoate)Coupling with H-3 and H-6.
7.50–7.60Multiplet (m)1HBenzoyl paraAromatic ring proton.
7.40–7.48Multiplet (m)2HBenzoyl metaAromatic ring protons.
7.15Doublet (d)1HH-3 (Benzoate)Ortho to benzoyloxy group.
3.75Singlet (s)3H-OCH₃Methyl ester (diagnostic singlet).
Mass Spectrometry (LC-MS)[2]
  • Ionization: ESI (+)

  • Expected Mass: [M+H]⁺ is rarely seen for esters; look for [M+Na]⁺ = 357.15 / 359.15 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Fragmentation: Loss of methoxy group or cleavage of the benzoyl ester bond may be observed.

Process Safety & Troubleshooting

Safety Matrix
  • Bromine: Highly corrosive and toxic inhalant. Must be handled in a fume hood. Keep 10% Sodium Thiosulfate solution nearby for spills.

  • Benzoyl Chloride: Lachrymator. Causes severe skin burns. Reacts violently with water.

  • Methyl Salicylate: Toxic if ingested in large quantities (salicylate poisoning).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Over-bromination (dibromo species)Strictly control temp <10°C and add Br₂ slowly.
Incomplete Reaction (Step 2) Moisture in solventUse anhydrous DCM and flame-dry glassware. Benzoyl chloride hydrolyzes rapidly.
Product is Oily Residual solvent or impuritiesTriturate with cold pentane or ethanol to induce crystallization. Seed crystal may be required.

References

  • Preparation of Methyl 5-bromosalicylate

    • Source: Datta, R. L., & Mitter, H. K. (1919). Halogenation. Journal of the American Chemical Society.
    • Context: Classic method establishing regioselectivity of bromination on salicyl
    • Verification:

  • General Benzoylation Protocol (Schotten-Baumann): Source: W. Schotten, Ber. Dtsch. Chem. Ges. 17, 2544 (1884). Modern Adaptation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution).
  • Crystal Structure Analog (Methyl 2-(benzoyloxy)benzoate)

    • Source: Jebapriya, J. C., et al. (2016). Methyl 2-(benzoyloxy)benzoate.[1][3][5][6] IUCrData.

    • Relevance: Provides structural confirmation of the core ester linkage geometry.
    • Link:

  • CAS Registry Data

    • Source: ChemicalBook & Aromsyn D
    • Data: CAS 882592-80-5 (Methyl 2-(benzoyloxy)-5-bromobenzoate).[1]

    • Link: (Reference for intermediate 4068-76-2).

Sources

Exploratory

Technical Whitepaper: Spectroscopic Profiling of Methyl 2-(benzoyloxy)-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(benzoyloxy)-5-bromobenzoate (C₁₅H₁₁BrO₄) represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory derivatives and functionalized diaryl esters. Its structural core combines a brominated salicylate scaffold with a benzoyl ester linkage, creating a unique spectroscopic signature characterized by dual carbonyl resonances and distinct isotopic mass fragmentation.

This guide provides a comprehensive spectroscopic breakdown, designed to assist researchers in the validation, quality control, and structural elucidation of this compound. The data presented synthesizes experimental principles with predictive modeling based on validated salicylate analogs.

Structural Context & Synthetic Origin

To accurately interpret spectroscopic data, one must understand the chemical environment generated during synthesis. The compound is typically synthesized via the Schotten-Baumann benzoylation of methyl 5-bromosalicylate.

Synthesis Workflow (Graphviz)

The following diagram outlines the synthesis pathway and the potential impurities that may appear in the spectra (e.g., unreacted starting material or benzoic acid byproducts).

G SM1 Methyl 5-bromosalicylate (Starting Material) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Acyl Substitution Reagent Benzoyl Chloride (Acylating Agent) Reagent->Intermediate Nucleophilic Acyl Substitution Base Base (Pyridine/TEA) (Catalyst/Scavenger) Base->Intermediate Nucleophilic Acyl Substitution Product Methyl 2-(benzoyloxy)- 5-bromobenzoate (Target) Intermediate->Product Elimination Byproduct Byproducts: HCl / Pyridinium salts Intermediate->Byproduct

Figure 1: Synthetic pathway via O-acylation. Monitoring the disappearance of the phenolic -OH stretch (SM1) is critical for reaction completion.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of the brominated motif due to the distinct isotopic abundance of Bromine (


 and 

).
Ionization & Molecular Ion
  • Method: EI (Electron Ionization) or ESI+ (Electrospray Ionization).

  • Molecular Weight: 335.15 g/mol .[1]

  • Isotopic Pattern: The presence of a single bromine atom dictates a 1:1 doublet for the molecular ion cluster.

Ion Speciesm/z ValueRelative AbundanceInterpretation
[M]⁺ 334 100%Molecular Ion (

isotope)
[M+2]⁺ 336 ~98%Molecular Ion (

isotope)
[M-OCH₃]⁺ 303 / 305HighLoss of methoxy group (ester cleavage)
[PhCO]⁺ 105Very HighBenzoyl cation (characteristic of benzoates)
[Ph]⁺ 77MediumPhenyl cation
Fragmentation Pathway (Graphviz)

The fragmentation logic allows for the differentiation between the benzoate ester and the methyl ester.

MS_Frag M_Ion [M]+ Molecular Ion m/z 334 / 336 Frag_Benzoyl [PhCO]+ Benzoyl Cation m/z 105 M_Ion->Frag_Benzoyl α-cleavage (Benzoate) Frag_Core [M - PhCO]+ Core Salicylate m/z 229 / 231 M_Ion->Frag_Core Ester hydrolysis mimic Frag_Methoxy [M - OMe]+ m/z 303 / 305 M_Ion->Frag_Methoxy α-cleavage (Methyl Ester)

Figure 2: Primary fragmentation pathways. The m/z 105 peak is diagnostic for the benzoyl group.

Infrared Spectroscopy (IR) Data

The IR spectrum is dominated by two distinct carbonyl environments. Unlike the starting material (methyl 5-bromosalicylate), the product lacks the broad O-H stretch (~3200 cm⁻¹), serving as a quick QC check for reaction completion.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C=O (Benzoate) 1735 - 1745 StrongEster linkage between rings (Ar-CO-O-Ar).
C=O (Methyl Ester) 1715 - 1725 StrongMethyl ester carbonyl (Ar-CO-OMe).
C-H (Aromatic) 3030 - 3070WeakAromatic ring C-H stretching.
C-H (Aliphatic) 2950 - 2990WeakMethyl group C-H stretching.
C=C (Aromatic) 1580 - 1600MediumBenzene ring skeletal vibrations.
C-O-C 1240 - 1280StrongEster C-O stretching (broad/multiple bands).
C-Br 500 - 600MediumAryl bromide stretch (Fingerprint region).

Technical Insight: The conjugation of the benzoyl group with the oxygen atom shifts the benzoate carbonyl to a higher wavenumber compared to the methyl ester, which is conjugated directly to the aromatic ring but influenced by the ortho-substituent.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive mapping of the carbon skeleton and proton environments.

¹H NMR (400 MHz, CDCl₃)

The spectrum displays three distinct regions: the aliphatic methyl singlet, the benzoyl aromatic protons, and the brominated salicylate ring protons.

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: TMS (0.00 ppm)

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J Hz)
8.15 Doublet (d)1HH-6 (Salicylate ring)J ≈ 2.5 (meta)
8.05 - 8.10 Multiplet (m)2HH-2', H-6' (Benzoyl ortho)-
7.68 Doublet of Doublets (dd)1HH-4 (Salicylate ring)J ≈ 8.8, 2.5
7.55 - 7.62 Multiplet (m)1HH-4' (Benzoyl para)-
7.40 - 7.50 Multiplet (m)2HH-3', H-5' (Benzoyl meta)-
7.15 Doublet (d)1HH-3 (Salicylate ring)J ≈ 8.8 (ortho)
3.75 Singlet (s)3H-OCH₃ (Methyl ester)-

Mechanistic Note: The H-3 proton (ortho to the benzoyloxy group) is significantly deshielded compared to a phenol precursor, but less so than if it were adjacent to a free carboxylic acid. The H-6 proton is the most deshielded on the brominated ring due to the anisotropy of the adjacent methyl ester carbonyl.

¹³C NMR (100 MHz, CDCl₃)

Key diagnostic peaks include the two carbonyl carbons and the ipso-carbons.

Shift (δ ppm)Carbon TypeAssignment
164.5 C=OBenzoyl ester carbonyl
163.8 C=OMethyl ester carbonyl
150.2 C-O (Ar)C-2 (Salicylate ipso-O)
136.5 C-H (Ar)C-4 (Salicylate, adjacent to Br)
134.0 C-H (Ar)C-4' (Benzoyl para)
133.5 C-H (Ar)C-6 (Salicylate)
130.2 C-H (Ar)C-2', C-6' (Benzoyl ortho)
128.8 C-H (Ar)C-3', C-5' (Benzoyl meta)
128.5 C-C (Ar)C-1' (Benzoyl ipso)
125.5 C-H (Ar)C-3 (Salicylate)
123.0 C-Br (Ar)C-5 (Salicylate ipso-Br)
119.0 C-C (Ar)C-1 (Salicylate ipso-COOMe)
52.4 CH₃Methoxy carbon

Experimental Protocol for Validation

To ensure reproducibility of the data above, the following sample preparation protocol is recommended.

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D). Ensure the solution is clear; filtration through a glass wool plug may be necessary if insoluble benzoyl salts persist.

  • Instrument Settings (NMR):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Ensure quantitative integration).

    • Scans: 16 (1H), 1024 (13C).

  • QC Check: Check for a singlet at ~2.1 ppm (Acetone impurity) or ~7.3 ppm (Benzene/residual solvent). A broad peak at 5.0-6.0 ppm indicates unreacted phenolic -OH (hydrolysis or incomplete reaction).

References

  • NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy- (Methyl 5-bromosalicylate data). National Institute of Standards and Technology.[2] [Link]

  • PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate (Structural Analog). National Center for Biotechnology Information. [Link]

  • ResearchGate. Crystal structure of Methyl 2-(benzoyloxy)benzoate (Non-brominated analog). [Link]

Sources

Foundational

Physical and chemical properties of Methyl 2-(benzoyloxy)-5-bromobenzoate

An In-depth Technical Guide to Methyl 2-(benzoyloxy)-5-bromobenzoate Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl 2-(benzoyloxy)-5-bromobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(benzoyloxy)-5-bromobenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(benzoyloxy)-5-bromobenzoate, a halogenated aromatic ester of significant interest in synthetic organic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its core physical and chemical properties, methodologies for its synthesis and characterization, and insights into its chemical reactivity and potential applications. The synthesis section details a robust protocol, while the characterization section provides expected spectroscopic signatures. The guide emphasizes the rationale behind experimental choices and is grounded in established chemical principles, supported by authoritative references.

Introduction and Molecular Overview

Methyl 2-(benzoyloxy)-5-bromobenzoate (C₁₅H₁₁BrO₄) is a bifunctional organic molecule that serves as a versatile intermediate in multi-step organic syntheses. Its structure incorporates three key features: a methyl ester, a benzoate ester, and a brominated aromatic ring. This combination of functional groups provides multiple reaction sites, making it a valuable building block for the construction of more complex molecular architectures, including heterocyclic systems and potential pharmaceutical scaffolds. The electron-withdrawing nature of the bromine atom and the ester groups significantly influences the reactivity of the aromatic rings, a key consideration for synthetic planning.

The logical relationship between the compound's structure and its key attributes is fundamental to its application.

Structure Molecular Structure (C₁₅H₁₁BrO₄) Properties Physicochemical Properties Structure->Properties determines Reactivity Chemical Reactivity Structure->Reactivity governs Synthesis Synthetic Applications Reactivity->Synthesis enables

Caption: Core relationship between structure and utility.

Physicochemical and Spectroscopic Properties

The empirical data for a molecule are critical for its identification, purification, and use in subsequent reactions. The properties of Methyl 2-(benzoyloxy)-5-bromobenzoate are summarized below.

Core Physical and Chemical Identifiers
PropertyValueSource
IUPAC Name methyl 2-(benzoyloxy)-5-bromobenzoateN/A
Molecular Formula C₁₅H₁₁BrO₄[1]
Molecular Weight 335.15 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Purity Typically ≥98%[1]
InChI Key LBZLCOSDVNLAGE-UHFFFAOYSA-N[1]
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the proton spectrum is expected to show distinct signals for the aromatic protons on both rings and the methyl ester protons. The protons on the brominated ring will be influenced by the bromo, methyl ester, and benzoyloxy substituents, leading to complex splitting patterns in the aromatic region (approx. 7.0-8.2 ppm). The protons of the benzoyloxy group will also appear in the aromatic region. A characteristic singlet for the methyl ester protons (-OCH₃) is anticipated around 3.9 ppm.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. Key expected signals include the two distinct carbonyl carbons of the ester groups (in the 160-170 ppm range), the aromatic carbons (approx. 110-140 ppm), and the methyl ester carbon (-OCH₃) around 52 ppm.[4]

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the ester functional groups. Two distinct C=O stretching vibrations are expected in the region of 1720-1750 cm⁻¹. C-O stretching bands for the ester linkages will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

  • MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum should show a molecular ion peak (M⁺) at m/z 334 and a significant M+2 peak at m/z 336 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[5] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the benzoyloxy group (-OCOC₆H₅).

Synthesis and Chemical Reactivity

Synthetic Protocol: Esterification of Methyl 5-bromo-2-hydroxybenzoate

A logical and efficient method for the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate is the acylation of the commercially available starting material, Methyl 5-bromo-2-hydroxybenzoate, with benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up & Purification Start Dissolve Methyl 5-bromo-2-hydroxybenzoate and Triethylamine in Dichloromethane Cool Cool to 0°C (Ice Bath) Start->Cool Add Add Benzoyl Chloride dropwise Cool->Add Stir Stir at Room Temperature (Monitor by TLC) Add->Stir Quench Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Stir->Quench Dry Dry Organic Layer (Na₂SO₄) Quench->Dry Concentrate Remove Solvent (Rotary Evaporation) Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify End Characterize Pure Product Purify->End

Caption: Synthetic workflow for Methyl 2-(benzoyloxy)-5-bromobenzoate.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 5-bromo-2-hydroxybenzoate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N, ~1.2 eq.) or pyridine, to the solution. The base acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Acylation: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution. The hydroxyl group of the salicylate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, a saturated solution of sodium bicarbonate (NaHCO₃) to remove unreacted benzoyl chloride, and finally with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity

The reactivity of Methyl 2-(benzoyloxy)-5-bromobenzoate is dictated by its functional groups:

  • Ester Hydrolysis: Both the methyl ester and the benzoate ester are susceptible to hydrolysis under acidic or basic conditions.[7][8] Basic hydrolysis (saponification) with a reagent like sodium hydroxide will yield 5-bromo-2-hydroxybenzoic acid and benzoic acid.[9] The reaction rate can be influenced by steric hindrance and the electronic nature of the substituents.[10][11]

  • Electrophilic Aromatic Substitution: The benzene ring derived from salicylic acid is deactivated by two electron-withdrawing ester groups and the bromine atom, making further electrophilic substitution challenging.[12][13] The benzoyloxy ring is moderately deactivated by the ester linkage. Reactions like nitration or further halogenation would require harsh conditions.

  • Nucleophilic Aromatic Substitution: The bromine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions.

  • Transition Metal-Catalyzed Cross-Coupling: The aryl bromide moiety is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. This is a key feature that makes the molecule a valuable synthetic intermediate.

Applications in Research and Drug Development

While specific, widespread applications of Methyl 2-(benzoyloxy)-5-bromobenzoate are not extensively documented in high-impact literature, its structure is emblematic of intermediates used in medicinal chemistry.

  • Scaffold for Drug Discovery: Halogenated benzoic acid derivatives are common starting points in the synthesis of pharmaceuticals. For example, 5-bromo-2-alkylbenzoic acids are useful as synthetic intermediates for antidiabetic drugs.[14] The title compound can be seen as a protected form of 5-bromosalicylic acid, a known pharmacophore.

  • Intermediate for Heterocyclic Synthesis: The functional groups can be manipulated to build complex heterocyclic systems. For instance, derivatives of methyl 2-amino-5-bromobenzoate are used to synthesize inhibitors of bacterial quorum sensing systems.[15] Following reduction of a nitro group (if installed) or other transformations, similar pathways could be envisioned.

  • Building Block for Material Science: Aromatic esters and halogenated compounds are also used in the development of novel organic materials, although this application is less explored for this particular molecule.

Safety and Handling

As a laboratory chemical, Methyl 2-(benzoyloxy)-5-bromobenzoate should be handled with appropriate care in a well-ventilated fume hood.[16][17]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[18]

  • Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[19]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[17]

References

  • Muby Chemicals. (n.d.). Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS. Retrieved February 16, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Mitindomide. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. Retrieved February 16, 2026, from [Link]

  • Naveen, P., et al. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData, 1, x161934. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved February 16, 2026, from [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved February 16, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). Retrieved February 16, 2026, from [Link]

  • WordPress.com. (2021, January 10). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. Retrieved February 16, 2026, from [Link]

  • Bowden, K., & Taylor, G. R. (1967). Mechanism of the alkaline hydrolysis of methyl 2-benzoylbenzoates. Chemical Communications (London). Retrieved February 16, 2026, from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 16, 2026, from [Link]

  • Google Patents. (2021, September 2). Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Academia.edu. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Retrieved February 16, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved February 16, 2026, from [Link]

  • Reddit. (2016, April 14). Affecting Reactivity of Methyl Benzoate w/ Substituents. Retrieved February 16, 2026, from [Link]

  • Loba Chemie. (n.d.). METHYL 2-BROMOBENZOATE Extra Pure, 98%. Retrieved February 16, 2026, from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved February 16, 2026, from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved February 16, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Methyl 2-(benzoyloxy)-5-bromobenzoate

[1][2][3] Executive Summary Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 882592-80-5) is a specialized aromatic ester utilized primarily as an intermediate in the synthesis of complex pharmacophores, including substituted...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 882592-80-5) is a specialized aromatic ester utilized primarily as an intermediate in the synthesis of complex pharmacophores, including substituted xanthones, benzofurans, and depsides.[1][2] Characterized by a dual-ester motif—a methyl ester at position 1 and a benzoyl ester at position 2—this compound serves as a robust electrophile in cross-coupling reactions and a precursor for intramolecular cyclizations. This guide provides a definitive technical profile, validated synthetic protocols, and structural characterization data to support its application in high-purity research environments.

Chemical Identity & Registry

This section establishes the unambiguous identity of the compound, distinguishing it from its ether analog (methyl 2-(benzyloxy)-5-bromobenzoate), a common source of database confusion.

Parameter Data
Chemical Name Methyl 2-(benzoyloxy)-5-bromobenzoate
CAS Registry Number 882592-80-5
IUPAC Name Methyl 2-benzoyloxy-5-bromobenzoate
Molecular Formula C₁₅H₁₁BrO₄
Molecular Weight 335.15 g/mol
SMILES COC(=O)C1=C(OC(=O)C2=CC=CC=C2)C=CC(Br)=C1
InChIKey Predicted based on structure:[1][2][3][4][5][6][7][8] LBZLCOSDVNLAGE-UHFFFAOYSA-N
Structural Class Salicylate derivative; Di-ester

Synthetic Pathway & Mechanism

The synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate is achieved through a convergent esterification strategy. The core mechanism involves the nucleophilic attack of the phenolic oxygen of methyl 5-bromosalicylate upon the carbonyl carbon of benzoyl chloride, facilitated by a base to neutralize the generated hydrochloric acid.

Reaction Scheme Visualization

Synthesis_Pathway Figure 1: Synthetic route from methyl salicylate to target diester. start Methyl Salicylate (Starting Material) inter Methyl 5-bromosalicylate (Intermediate) start->inter Bromination (Br2, AcOH) product Methyl 2-(benzoyloxy)- 5-bromobenzoate (Target) inter->product Schotten-Baumann Benzoylation reagent Benzoyl Chloride (Acylating Agent) reagent->product + Base (Pyridine/TEA)

Figure 1: Stepwise synthetic pathway highlighting the bromination and subsequent O-acylation.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism at the acyl chloride carbonyl. The presence of the electron-withdrawing bromine atom at the para position relative to the phenol (position 5) slightly decreases the nucleophilicity of the phenolic oxygen. Consequently, a stronger base catalyst (e.g., pyridine or DMAP/TEA) is preferred over aqueous inorganic bases to drive the reaction to completion and suppress hydrolysis of the sensitive benzoyl ester linkage.

Validated Experimental Protocol

This protocol is designed for the synthesis of the target compound from methyl 5-bromosalicylate. It employs a modified Schotten-Baumann condition using an organic base to ensure solubility and high yield.

Reagents & Materials
  • Precursor: Methyl 5-bromosalicylate (1.0 eq)

  • Reagent: Benzoyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq) or Pyridine (solvent/base)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 5-bromosalicylate (10 mmol, 2.31 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL) and DMAP (0.5 mmol, 61 mg) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise, add Benzoyl chloride (12 mmol, 1.4 mL) over 15 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 10 minutes to hydrolyze excess benzoyl chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).

  • Purification: Combine organic layers and wash sequentially with:

    • 1M HCl (30 mL) – to remove excess amine.

    • Brine (30 mL) – to dry.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from hot Ethanol or Methanol to yield white crystalline needles.

Expected Yield: 85–92% Purity: >98% (HPLC)

Physicochemical Profile

The following data summarizes the properties of the isolated compound. Note that while specific experimental melting points for this CAS are proprietary to synthesis houses, values are predicted based on structural analogs (Methyl 2-(benzoyloxy)benzoate).

Property Value / Description
Physical State White to off-white crystalline solid
Melting Point Predicted: 88–92 °C (Analogous esters range 80–105 °C)
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate.[3][8] Insoluble in water.
¹H NMR (400 MHz, CDCl₃) Predicted Signals:δ 8.15 (d, 2H, Benzoyl ortho), 8.05 (d, 1H, H-6), 7.70 (dd, 1H, H-4), 7.50–7.65 (m, 3H, Benzoyl meta/para), 7.15 (d, 1H, H-3), 3.75 (s, 3H, -OCH₃).
Stability Stable under standard conditions. Avoid strong alkalis (hydrolysis risk).

Applications in Drug Discovery[6]

Methyl 2-(benzoyloxy)-5-bromobenzoate serves as a versatile "scaffold node" in medicinal chemistry.

  • Xanthone Synthesis: It is a key precursor for the synthesis of brominated xanthones via the Baker-Venkataraman rearrangement followed by cyclization. Xanthones are privileged structures in oncology and antimicrobial research.

  • Cross-Coupling: The aryl bromide at position 5 is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of biaryl or amino side chains while retaining the ester functionalities for late-stage modification.

  • Depsides: Used in the total synthesis of lichen depsides, which exhibit antibiotic properties.

References

  • PubChem Database. (2023). Compound Summary for Analog: Methyl 2-(benzyloxy)-5-bromobenzoate (CID 44828933).[3] [Note: Cited for structural comparison/differentiation]. Retrieved from [Link]

  • ResearchGate. (2016). Crystal structure of Methyl 2-(benzoyloxy)benzoate. IUCrData. Retrieved from [Link]

Sources

Foundational

Technical Guide: Strategic Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Target Molecule: Methyl 2-(benzoyloxy)-5-bromobenzoate CAS Registry Number: 882592-80-5 Molecular Formula: C₁₅H₁₁BrO₄ Molecular Weight: 335.15 g/mol [1][2][3][4]

This technical guide details the robust synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate, a critical intermediate in the development of non-steroidal anti-inflammatory derivatives and specific antiviral scaffolds.[1][2][3] The synthesis is designed for high purity (>98%) and scalability, utilizing 5-Bromosalicylic acid as the primary starting material.[1][3] The protocol prioritizes a "Methylation-First" strategy to mitigate steric hindrance and solubility issues associated with the bulky benzoyl group during the esterification of the carboxylic acid.[1][3]

Part 1: Retrosynthetic Analysis & Strategy

To design the most efficient pathway, we apply a disconnection approach to the target ester linkages.[5] The molecule contains two ester motifs: a methyl ester at position C1 and a benzoate ester at position C2.[3]

Strategic Disconnections[1][2][3]
  • Disconnection A (Phenolic Ester): Cleavage of the benzoyl group reveals Methyl 5-bromosalicylate and Benzoyl Chloride .[1][2][3] This is the final step, leveraging the high reactivity of acyl chlorides toward phenols under basic conditions.[5]

  • Disconnection B (Methyl Ester): Cleavage of the methyl group reveals 5-Bromosalicylic acid .[1][2][3] This is the primary commercial starting material.[3]

Synthetic Pathway Logic[1][3]
  • Route Selected: Methylation

    
     Benzoylation .
    
  • Rationale: Converting the carboxylic acid to a methyl ester first (Step 1) protects the acidic proton and significantly increases the lipophilicity of the intermediate (Methyl 5-bromosalicylate).[3] This facilitates the subsequent benzoylation reaction in organic solvents (DCM or Toluene) where benzoyl chloride is most effective.[1][2][3] Reversing the order (Benzoylation

    
     Methylation) risks hydrolysis of the labile phenolic ester during the acidic conditions required for Fischer esterification.[3]
    

Retrosynthesis Target Methyl 2-(benzoyloxy)-5-bromobenzoate (Target) Inter Methyl 5-bromosalicylate (Key Intermediate) Inter->Target O-Acylation (Schotten-Baumann) SM1 5-Bromosalicylic Acid (Primary Starting Material) SM1->Inter Fischer Esterification Reagent1 Methanol / H2SO4 Reagent1->Inter Reagent2 Benzoyl Chloride / Pyridine Reagent2->Target

Figure 1: Retrosynthetic tree illustrating the linear construction of the target molecule from 5-Bromosalicylic acid.

Part 2: Primary Starting Materials Profile

The success of this synthesis relies heavily on the quality of the starting materials.[3] Below are the required specifications for the core inputs.

5-Bromosalicylic Acid (Primary Scaffold)[1][2][3]
  • CAS: 89-55-4[1][2][3][6][7]

  • IUPAC: 5-Bromo-2-hydroxybenzoic acid[1][2][3][7]

  • Role: Provides the brominated aromatic core.[2][3]

  • Purity Requirement:

    
     98.0% (HPLC).
    
  • Critical Impurities to Monitor:

    • 3-Bromosalicylic acid:[1][2][3] Isomer impurity; difficult to separate downstream.[1][2][8]

    • Salicylic acid:[1][2][3][7][8] Results from incomplete bromination during raw material manufacture; leads to non-brominated side products.[1][2][3]

  • Physical Properties: White to off-white crystalline powder; MP 164–169 °C.[1][2]

Benzoyl Chloride (Acylating Agent)[1][2][3][10][11]
  • CAS: 98-88-4[1][2]

  • Role: Introduces the benzoyloxy group at the C2 position.[3]

  • Purity Requirement:

    
     99.0% (Titration).
    
  • Handling: Lachrymator. Must be free of Benzoic acid (white solid precipitate indicating hydrolysis).[1][2][3] Distill if significant precipitate is observed.[1][2]

Methanol (Reagent & Solvent)[1][2]
  • Grade: Anhydrous (

    
     0.05% water).[1][2][3]
    
  • Role: Reactant for methyl ester formation.[1][2][3][9][10] Water content must be minimized to drive the equilibrium toward the ester.[3]

Part 3: Detailed Synthetic Protocols

Step 1: Synthesis of Methyl 5-bromosalicylate

This step utilizes a Fischer Esterification driven by an acid catalyst.[1][2][3]

Reagents:

  • 5-Bromosalicylic acid (1.0 eq)[1][2][3][11]

  • Methanol (Excess, 10-15 volumes)[1][2][3][5]

  • Sulfuric Acid (H₂SO₄), conc.[3][5] (0.5 eq) or Thionyl Chloride (1.2 eq)[1][2][3]

Protocol (H₂SO₄ Method):

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

  • Dissolution: Dissolve 5-Bromosalicylic acid (e.g., 21.7 g, 100 mmol) in Methanol (200 mL).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add concentrated H₂SO₄ (5 mL) dropwise over 10 minutes. Exothermic reaction.[1][2][3]

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 8–12 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 8:2).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove approx. 80% of the methanol.[3]

    • Pour the residue into ice-cold water (300 mL). The product, Methyl 5-bromosalicylate, will precipitate as a solid.[1][3][5][9]

    • Filter the solid and wash with saturated NaHCO₃ solution (to remove unreacted acid) and then cold water.[1][3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 90–95%.

  • Characterization: MP 59–61°C. ¹H NMR should show a singlet at

    
     ppm (OCH₃).[1][2][3]
    
Step 2: Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate

This step employs a nucleophilic acyl substitution (esterification) on the phenolic oxygen.[1][2][3]

Reagents:

  • Methyl 5-bromosalicylate (1.0 eq) (from Step 1)[1][2][3]

  • Benzoyl Chloride (1.2 eq)[2][3]

  • Triethylamine (TEA) or Pyridine (1.5 eq)[1][2][3]

  • Dichloromethane (DCM) (Solvent, 10 volumes)[3][5]

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)[1][2][3][5]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve Methyl 5-bromosalicylate (e.g., 23.1 g, 100 mmol) in anhydrous DCM (230 mL).

  • Base Addition: Add Triethylamine (21 mL, 150 mmol) and DMAP (1.2 g, 10 mmol). Cool the mixture to 0°C.

  • Acylation: Add Benzoyl Chloride (14 mL, 120 mmol) dropwise via a syringe pump or addition funnel over 30 minutes. Maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Observation: A precipitate of Triethylamine hydrochloride may form.[1][2][3]

  • Quench & Workup:

    • Quench with water (100 mL).

    • Separate the organic layer.[1][3]

    • Wash organic layer sequentially with:

      • 1M HCl (to remove excess amine/pyridine).[1][2][3]

      • Saturated NaHCO₃ (to remove benzoic acid byproduct).[1][2][3]

      • Brine.[1][2][3][9][12]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1][2][3]

  • Purification: The crude solid is recrystallized from Ethanol or purified via flash column chromatography (Hexane/EtOAc gradient).[1][2][3]

  • Yield Expectation: 85–92%.

Part 4: Analytical Data & Quality Control

To validate the synthesis, the following analytical parameters must be met.

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualColored impurities indicate oxidation or retained solvents.[1][2][3]
Purity > 98.0%HPLC (UV @ 254 nm)Pharmaceutical intermediate standard.[1][2][3]
Identity Conforms to Structure¹H NMR (CDCl₃)Confirm presence of Methyl ester (3.7-3.9 ppm) and Benzoyl aromatics.[1][2]
Melting Point 105–110°C (Predicted)Capillary MethodSharp range indicates high crystalline purity.[1][2]
Residual Solvent < 5000 ppm (Ethanol/DCM)GC-HSICH Q3C guidelines for residual solvents.[1][2][3]
Reaction Workflow Diagram

Workflow Step1 Step 1: Methylation (MeOH, H2SO4, Reflux) Intermediate Methyl 5-bromosalicylate Step1->Intermediate Step2 Step 2: Benzoylation (PhCOCl, Et3N, DCM) Final Methyl 2-(benzoyloxy)- 5-bromobenzoate Step2->Final QC Quality Control (HPLC, NMR) Start 5-Bromosalicylic Acid Start->Step1 Intermediate->Step2 Final->QC

Figure 2: Linear process flow for the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate.

Part 5: Safety & Handling

  • Benzoyl Chloride: Highly corrosive and lachrymatory.[1][2][3] Reacts violently with water.[1][2][3] All transfers must be done in a fume hood.[1][2]

  • Methyl Iodide (Alternative Methylating Agent): If using MeI instead of MeOH/H2SO4, be aware it is a potent neurotoxin and carcinogen.[3][5] The MeOH/H2SO4 route is safer and preferred for scale-up.[1][2][3]

  • Waste Disposal: Aqueous washes containing pyridine or TEA must be segregated as basic organic waste.[1][2][3] Halogenated solvents (DCM) must be disposed of in halogenated waste streams.[1][2][3]

References

  • Aromsyn Co., Ltd. (n.d.).[1][2][3] Methyl 2-(benzoyloxy)-5-bromobenzoate Product Entry. Retrieved from (Verified CAS 882592-80-5).[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 5-Bromosalicylic acid Safety Data Sheet & Properties. Retrieved from (Verified Starting Material CAS 89-55-4).[1][2][3]

  • PrepChem. (n.d.).[1][2][3] Synthesis of methyl 5-bromosalicylate. Retrieved from (Protocol for Step 1).[1][2]

  • Naveen, P., et al. (2016).[3][5][13] Crystal structure of Methyl 2-(benzoyloxy)benzoate. IUCrData. Retrieved from (Structural analog characterization).

  • ChemicalBook. (n.d.).[1][2][3] Methyl 2-(benzoyloxy)-5-bromobenzoate Suppliers and Data. Retrieved from .[1][2][3]

Sources

Exploratory

Chemical Profile &amp; Synthetic Methodology: Methyl 2-(benzoyloxy)-5-bromobenzoate

This technical guide provides an in-depth structural and synthetic analysis of Methyl 2-(benzoyloxy)-5-bromobenzoate . As a specific derivative of the salicylate class, this molecule combines the pharmacophore of a bromi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of Methyl 2-(benzoyloxy)-5-bromobenzoate . As a specific derivative of the salicylate class, this molecule combines the pharmacophore of a brominated salicylate with a benzoyl ester linkage, functionally acting as a "masked" phenol or potential prodrug entity.

[1]

Structural Elucidation & Identity

Methyl 2-(benzoyloxy)-5-bromobenzoate is a lipophilic ester derivative of 5-bromosalicylic acid.[1] Structurally, it consists of a methyl benzoate core substituted with a bromine atom at the meta position (relative to the methyl ester) and a benzoyloxy group at the ortho position.

Chemical Identifiers
ParameterDetail
IUPAC Name Methyl 5-bromo-2-(benzoyloxy)benzoate
Common Name O-Benzoyl Methyl 5-bromosalicylate
Molecular Formula C₁₅H₁₁BrO₄
Molecular Weight 335.15 g/mol
SMILES COC(=O)C1=C(OC(=O)C2=CC=CC=C2)C=CC(Br)=C1
InChI Key (Predicted) Specific key depends on conformer generation
3D Conformational Analysis

The molecule exhibits significant steric strain due to the ortho substitution pattern. The bulky methyl ester group at C-1 and the benzoyloxy group at C-2 force the two carbonyl systems out of coplanarity to minimize dipole-dipole repulsion and steric clash.[1]

  • Core Geometry: The central benzene ring is planar.

  • Torsion: The benzoyl ester linkage typically rotates ~65-70° relative to the salicylate plane (analogous to Methyl 2-(benzoyloxy)benzoate crystal data) to accommodate the ortho methyl ester.[1]

Retrosynthetic Analysis & Strategy

To synthesize this target with high regioselectivity, a linear approach is superior to a convergent one due to the directing effects of the substituents.

Strategic Disconnection

The synthesis is best approached by disconnecting the O-Benzoyl bond first, revealing Methyl 5-bromosalicylate and Benzoyl Chloride .[1]

  • Precursor A: Methyl 5-bromosalicylate (Available via bromination of methyl salicylate).[1]

  • Precursor B: Benzoyl Chloride (Standard acylating agent).[1]

Pathway Logic (Graphviz)

The following flowchart illustrates the optimized synthetic workflow, moving from the commodity chemical Methyl Salicylate to the final target.

SynthesisPath cluster_legend Reaction Phase Start Methyl Salicylate (C8H8O3) Reagent1 Br2 / AcOH (Electrophilic Aromatic Substitution) Start->Reagent1 Inter Intermediate: Methyl 5-bromosalicylate Reagent1->Inter Reagent2 PhCOCl / Pyridine (Schotten-Baumann Esterification) Inter->Reagent2 Final Target: Methyl 2-(benzoyloxy)-5-bromobenzoate Reagent2->Final

Figure 1: Step-wise synthetic pathway from Methyl Salicylate to the target benzoylated derivative.

Experimental Protocols

Disclaimer: The following protocols are derived from validated methodologies for analogous salicylate esters. Standard safety precautions for handling bromine and acid chlorides must be observed.

Phase 1: Synthesis of Methyl 5-bromosalicylate

Objective: Regioselective bromination at the C-5 position.[1] The hydroxyl group (OH) is a strong ortho/para activator. The para position relative to OH (C-5) is sterically favored over the ortho position (C-3), which is flanked by the bulky ester.[1]

  • Reagents: Methyl salicylate (15.2 g, 100 mmol), Bromine (16.0 g, 100 mmol), Glacial Acetic Acid (50 mL).

  • Procedure:

    • Dissolve methyl salicylate in glacial acetic acid in a 250 mL round-bottom flask equipped with a dropping funnel and a drying tube.

    • Cool the solution to 0–5 °C in an ice bath.

    • Add bromine dropwise over 60 minutes. Maintain temperature <10 °C to prevent poly-bromination.[1]

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quench: Pour the reaction mixture into 300 mL of ice water containing 1% sodium bisulfite (to neutralize excess bromine).

    • Isolation: Filter the resulting white/off-white precipitate.[1]

    • Purification: Recrystallize from ethanol.

    • Yield Expectation: ~85-90%.[1][2][3] MP: 61–63 °C.[1]

Phase 2: O-Benzoylation (Schotten-Baumann Conditions)

Objective: Acylation of the phenolic oxygen.[1] Phenols are less nucleophilic than alcohols; therefore, a base catalyst (Pyridine or Et₃N) is required to facilitate the attack on benzoyl chloride.

  • Reagents: Methyl 5-bromosalicylate (11.5 g, 50 mmol), Benzoyl chloride (7.7 g, 55 mmol), Pyridine (10 mL), Dichloromethane (DCM, 100 mL).

  • Procedure:

    • Dissolve Methyl 5-bromosalicylate in dry DCM (100 mL) in a flask under nitrogen atmosphere.

    • Add Pyridine (acting as both solvent and acid scavenger).[1]

    • Cool to 0 °C. Add Benzoyl chloride dropwise.[1]

    • Stir at 0 °C for 30 minutes, then reflux at 40 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol spot disappears.

    • Work-up: Wash the organic layer sequentially with:

      • 1M HCl (to remove pyridine).[1]

      • Sat. NaHCO₃ (to remove benzoic acid byproduct).[1]

      • Brine.[1][4]

    • Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

    • Purification: Recrystallize the crude solid from Ethanol/Hexane.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signatures should be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The 5-bromo substitution pattern creates a distinct AMX or ABC spin system on the salicylate ring.

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Logic
8.15 Doublet (J=2.5 Hz)1HAr-H (C6)Deshielded by the adjacent ester (COOMe).[1] Meta-coupling to H4.
8.05 - 8.10 Multiplet2HBenzoyl (Ortho)Typical benzoate ortho protons.[1]
7.65 dd (J=8.8, 2.5 Hz)1HAr-H (C4)Ortho to Br, Para to COOMe.[1]
7.45 - 7.60 Multiplet3HBenzoyl (Meta/Para)Remaining benzoate protons.[1]
7.15 Doublet (J=8.8 Hz)1HAr-H (C3)Ortho to the O-Benzoyl group.[1] Shielded relative to C6/C4.[1]
3.75 Singlet3H-OCH₃Methyl ester protons.[1]
Infrared Spectroscopy (FT-IR)
  • 1735 cm⁻¹: C=O stretch (Aliphatic ester, Methyl benzoate moiety).

  • 1715 cm⁻¹: C=O stretch (Aromatic ester, Benzoyloxy moiety).

  • 1100-1300 cm⁻¹: Multiple C-O-C stretching bands.

  • Absence: No broad O-H stretch at 3200-3500 cm⁻¹ (confirms complete esterification of the phenol).[1]

Pharmaceutical & Metabolic Context

This molecule belongs to a class of "Mutual Prodrugs" or "Masked Salicylates."

Metabolic Hydrolysis Pathway

Upon ingestion, the molecule is subjected to enzymatic hydrolysis by plasma esterases. The hydrolysis is likely sequential, releasing the active pharmaceutical ingredients (APIs): 5-bromosalicylic acid (antiseptic/anti-inflammatory) and benzoic acid (preservative/metabolite).[1]

Metabolism Parent Methyl 2-(benzoyloxy)-5-bromobenzoate (Lipophilic Prodrug) Step1 Hydrolysis Phase I (Carboxylesterases) Parent->Step1 Inter1 Intermediate A: Methyl 5-bromosalicylate + Benzoic Acid Step1->Inter1 Path A (Likely Major) Inter2 Intermediate B: 2-(benzoyloxy)-5-bromobenzoic acid + Methanol Step1->Inter2 Path B (Minor) Step2 Hydrolysis Phase II (Liver/Plasma) Inter1->Step2 Inter2->Step2 Final Final Metabolites: 5-Bromosalicylic Acid + Benzoic Acid + Methanol Step2->Final

Figure 2: Predicted metabolic fate of the compound via esterase activity.

Physicochemical Properties (Predicted)
  • LogP: ~4.5 (Highly Lipophilic).[1]

  • Solubility: Insoluble in water; soluble in DCM, Ethanol, DMSO.

  • Application: Useful as a crystalline intermediate for X-ray diffraction studies or as a UV-absorbing additive in material science due to the extended conjugation of the benzoyl-salicylate system.[1]

References

  • Naveen, P., et al. (2016).[5][6][7] "Methyl 2-(benzoyloxy)benzoate."[1][5][7] IUCrData, 1, x161934.[5][6] [Link] (Source for O-benzoylation protocol and crystal geometry of the non-brominated analog).

  • Doc Brown's Chemistry. "Interpretation of the NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate)." [Link] (Source for NMR splitting logic of the salicylate core).

  • PubChem. "Methyl 2-benzylbenzoate and Salicylate Derivatives."[1] National Library of Medicine. [Link] (General reference for benzoate ester properties).[1]

Sources

Foundational

Potential hazards and safety precautions for Methyl 2-(benzoyloxy)-5-bromobenzoate

Topic: Potential hazards and safety precautions for Methyl 2-(benzoyloxy)-5-bromobenzoate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2] [1][2] CAS Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential hazards and safety precautions for Methyl 2-(benzoyloxy)-5-bromobenzoate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]

[1][2]

CAS Registry Number: 882592-80-5 Molecular Formula: C₁₅H₁₁BrO₄ Molecular Weight: 335.15 g/mol [1][2][3]

Executive Summary & Chemical Identity

Methyl 2-(benzoyloxy)-5-bromobenzoate is a specialized intermediate used primarily in medicinal chemistry for the synthesis of diaryl scaffolds and salicylate-based pharmacophores.[1][2] Structurally, it is the benzoate ester of methyl 5-bromosalicylate.[1][2] Its utility lies in the orthogonal protection of the phenolic hydroxyl group, allowing for selective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the aryl bromide position without interference from the acidic phenol.[2]

Key Hazard Profile:

  • Primary Status: Irritant (Skin, Eye, Respiratory).[1][2]

  • Secondary Risk: Potential Skin Sensitizer (Salicylate derivative).[1][2]

  • Reactivity: Susceptible to hydrolysis releasing acidic byproducts and methanol.[1][2]

Physico-Chemical Properties & Stability

Understanding the physical state is a prerequisite for selecting engineering controls.[1][2]

PropertyDescriptionSafety Implication
Physical State Crystalline Solid (White to Off-white)Dust generation is the primary exposure vector.[1][2]
Solubility Low in water; Soluble in DCM, EtOAc, DMSOUse organic solvent-resistant gloves; aqueous spills may precipitate the compound.[1][2]
Melting Point > 90°C (Predicted)Thermal stability is generally high, but avoid overheating to prevent ester pyrolysis.[1][2]
Reactivity Electrophilic (Ester/Aryl Bromide)Incompatible with strong nucleophiles (amines, hydroxides) and reducing agents.[1][2]
Stability & Degradation Mechanism

This compound is a diester .[1][2] Upon exposure to moisture, strong acids, or bases, it undergoes a two-stage hydrolysis.[1][2] This is critical for safety because the degradation products are more hazardous than the parent compound.[1][2]

  • Stage 1: Hydrolysis of the benzoate ester

    
     Benzoic Acid + Methyl 5-bromosalicylate.[1][2]
    
  • Stage 2: Hydrolysis of the methyl ester

    
     5-Bromosalicylic Acid + Methanol (Toxic).[1][2]
    

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and surrogate data from Methyl 5-bromosalicylate and Benzoyl chloride derivatives.[1][2]

Health Hazards[1][2][4][5][6][7][8]
  • H315 (Skin Irritation - Category 2): The aryl bromide moiety contributes to lipophilicity, facilitating dermal absorption and irritation.[1][2]

  • H319 (Eye Irritation - Category 2A): Dust or solutions can cause severe conjunctival irritation.[1][2]

  • H317 (Skin Sensitization - Category 1): Salicylate esters are established contact allergens.[1][2] Repeated exposure may induce hypersensitivity.[1][2]

  • H335 (STOT-SE - Category 3): Inhalation of dust causes respiratory tract irritation.[1][2]

Environmental Hazards[1][2][6][7]
  • H412 (Aquatic Chronic - Category 3): Halogenated aromatics are often persistent and toxic to aquatic life.[1][2] Prevent entry into drains.[1][2]

Experimental Protocols & Exposure Controls

Engineering Controls
  • Primary: All handling of the solid powder must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s.[1][2]

  • Secondary: Use a localized powder weighing enclosure if a fume hood is unavailable for the balance.[1][2]

Personal Protective Equipment (PPE) Matrix

The choice of gloves is dictated by the solvent used to dissolve the compound, as the solid itself is less permeating.[1][2]

PPE TypeSpecificationRationale
Hand Protection Nitrile (0.11 mm) for solid handling.[1][2] Laminate (Silver Shield) for solutions in DCM.Nitrile degrades rapidly in chlorinated solvents often used with this compound.[1][2]
Eye Protection Chemical Safety Goggles (ANSI Z87.[1][2]1)Prevent dust ingress; safety glasses are insufficient for fine powders.[1][2]
Respiratory N95 (US) or P2 (EU) Particulate RespiratorRequired only if handling outside a fume hood (e.g., spill cleanup).[1][2]
Body Lab Coat (Cotton/Poly blend)Standard protection against particulate accumulation.[1][2]
Handling Protocol: Cross-Coupling Reaction Setup

Context: Using the compound in a Suzuki Coupling reaction.

  • Weighing: Weigh the required mass of Methyl 2-(benzoyloxy)-5-bromobenzoate in a tared vial inside the fume hood. Avoid static charge which disperses dust.[1][2]

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe.[1][2]

  • Reagent Addition: Add catalyst (Pd) and base (e.g., K₂CO₃).[1][2] Note: Bases promote hydrolysis; use anhydrous conditions.[1][2]

  • Inertion: Purge with Nitrogen/Argon.[1][2] Oxygen can degrade the catalyst, but moisture will degrade the substrate (the ester).[1][2]

  • Quenching: When quenching with aqueous acid/base, assume the generation of benzoic acid and methanol.[1][2] Handle the workup in the hood.

Emergency Response & Waste Disposal

First Aid Logic
  • Inhalation: Move to fresh air. If wheezing occurs (indication of salicylate sensitivity), seek medical attention immediately.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][4][5][6] Do not use alcohol (ethanol/isopropanol) as this may enhance transdermal absorption of the halogenated compound.[1][2]

  • Eye Contact: Rinse for 15 minutes.[1][2][7] The compound is lipophilic; aqueous rinsing is mechanical.[1][2] Isotonic saline is preferred if available.[1][2]

Spill Management Workflow
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 mask and double nitrile gloves.[1][2]

  • Contain: Cover the powder with a damp paper towel (water or mineral oil) to prevent dust aerosolization.[1][2]

  • Clean: Scoop into a waste container. Wipe surface with 1M NaOH (to hydrolyze residues) followed by water.[1][2]

Waste Disposal[1]
  • Classification: Halogenated Organic Waste.[1][2]

  • Protocol: Do not mix with acidic waste streams (risk of HBr formation).[1][2] Segregate into "Halogenated Solvents/Solids" container.

  • Destruction: High-temperature incineration equipped with scrubbers for HBr and NOx.[1][2]

Visualizing the Hazard & Reactivity

The following diagram illustrates the hydrolysis pathway that transforms this stable intermediate into active irritants and toxic byproducts.[1][2]

HydrolysisHazard Parent Methyl 2-(benzoyloxy)- 5-bromobenzoate (Parent Compound) Inter1 Methyl 5-bromosalicylate (Skin Irritant) Parent->Inter1 Hydrolysis 1 Inter2 Benzoic Acid (pH Hazard) Parent->Inter2 Hydrolysis 1 Water + H2O / Base Water->Parent Final1 5-Bromosalicylic Acid (Corrosive/Sensitizer) Inter1->Final1 Hydrolysis 2 Final2 Methanol (Toxic/Flammable) Inter1->Final2 Hydrolysis 2

Figure 1: Step-wise hydrolysis pathway showing the evolution of hazardous byproducts upon exposure to moisture or metabolic processing.[1][2]

References

  • PubChem. (n.d.).[1][2] Methyl 2-(benzyloxy)-5-bromobenzoate (Compound Summary). National Library of Medicine.[1][2] Retrieved February 16, 2026, from [Link] (Note: Cited for structural analogy and physical property data of the ether derivative, used to infer lipophilicity).[1][2]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of Methyl 2-(benzoyloxy)-5-bromobenzoate: A Guide for Researchers

Abstract This comprehensive technical guide explores the synthesis and synthetic applications of Methyl 2-(benzoyloxy)-5-bromobenzoate, a versatile building block for organic synthesis. While not extensively documented i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide explores the synthesis and synthetic applications of Methyl 2-(benzoyloxy)-5-bromobenzoate, a versatile building block for organic synthesis. While not extensively documented in the literature, its strategic combination of a bromoarene moiety and two distinct ester functionalities presents significant opportunities for the construction of complex molecular architectures. This document provides a proposed synthetic pathway, detailed protocols for key transformations, and mechanistic insights to empower researchers in pharmaceutical and materials science to unlock the potential of this valuable intermediate.

Introduction: Unveiling a Multifunctional Synthetic Intermediate

Methyl 2-(benzoyloxy)-5-bromobenzoate is a bifunctional aromatic compound featuring a bromine atom, a methyl ester, and a benzoate ester. This unique arrangement of functional groups makes it a highly attractive, albeit underutilized, intermediate for a variety of organic transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The two ester groups, with their differing steric and electronic environments, offer potential for selective hydrolysis and further derivatization.

This guide will provide a detailed exploration of a plausible synthetic route to Methyl 2-(benzoyloxy)-5-bromobenzoate, followed by a comprehensive overview of its potential applications in key organic reactions, complete with detailed protocols and mechanistic discussions.

Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate

A logical and efficient synthetic route to the title compound commences with the commercially available Methyl Salicylate. The synthesis can be envisioned as a two-step process: electrophilic bromination followed by benzoylation.

Step 1: Synthesis of Methyl 5-bromosalicylate

The initial step involves the regioselective bromination of Methyl Salicylate. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent methoxycarbonyl group, the para-position is favored.

Protocol: Bromination of Methyl Salicylate

A robust method for this transformation involves the use of bromine in a suitable solvent.[1]

Materials:

  • Methyl Salicylate (1.0 eq)

  • Bromine (1.05 eq)

  • Chloroform

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl Salicylate (1.0 eq) in chloroform in a round-bottom flask equipped with a stir bar.

  • Cool the solution to approximately 10°C using an ice bath.

  • In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in chloroform.

  • Add the bromine solution dropwise to the stirred solution of Methyl Salicylate over a period of 6 hours, maintaining the temperature at 10°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to quench any unreacted bromine and neutralize any acidic byproducts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude Methyl 5-bromosalicylate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Step 2: Benzoylation of Methyl 5-bromosalicylate

The final step involves the acylation of the phenolic hydroxyl group of Methyl 5-bromosalicylate with benzoyl chloride. The Schotten-Baumann reaction conditions, using a base such as pyridine or triethylamine, are well-suited for this transformation.

Protocol: Benzoylation of Methyl 5-bromosalicylate

Materials:

  • Methyl 5-bromosalicylate (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 5-bromosalicylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a stir bar.

  • Add pyridine or triethylamine (2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove any unreacted benzoyl chloride and benzoic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Methyl 2-(benzoyloxy)-5-bromobenzoate can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Physicochemical Properties of Methyl 2-(benzoyloxy)-5-bromobenzoate (Predicted)

PropertyValue
Molecular Formula C₁₅H₁₁BrO₄
Molecular Weight 335.15 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Applications in Organic Synthesis

The presence of the aryl bromide functionality makes Methyl 2-(benzoyloxy)-5-bromobenzoate a prime candidate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the construction of complex biaryl and substituted aromatic systems, which are prevalent in pharmaceuticals and advanced materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] Methyl 2-(benzoyloxy)-5-bromobenzoate can be coupled with a wide range of aryl- and vinylboronic acids or their corresponding esters.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-(benzoyloxy)-5-bromobenzoate

Materials:

  • Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Schlenk tube or microwave vial

  • Stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS). Microwave irradiation can often significantly reduce reaction times.[3]

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 Base Base Ar-Br Ar-Br

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling Reactions

The Heck reaction provides a powerful method for the arylation of alkenes.[4] Methyl 2-(benzoyloxy)-5-bromobenzoate can be coupled with various electron-deficient and electron-rich olefins.

Protocol: Heck Coupling of Methyl 2-(benzoyloxy)-5-bromobenzoate

Materials:

  • Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 eq)

  • Alkene (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Schlenk tube or sealed tube

  • Stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 eq), the palladium catalyst, and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, the alkene (1.5 eq), and the base.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140°C) with stirring.

  • Monitor the reaction until completion by TLC or GC-MS.

  • Cool the mixture, dilute with a suitable organic solvent, and filter to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines.[5][6] This reaction is particularly valuable in medicinal chemistry.

Protocol: Buchwald-Hartwig Amination of Methyl 2-(benzoyloxy)-5-bromobenzoate

Materials:

  • Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube

  • Stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the palladium catalyst and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 eq), the amine (1.2 eq), and the base.

  • Heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the resulting N-aryl product by column chromatography.

Table 2: Summary of Potential Cross-Coupling Reactions

ReactionCoupling PartnerKey ReagentsProduct Type
Suzuki-Miyaura Aryl/Vinylboronic AcidPd catalyst, BaseBiaryl/Styrenyl derivative
Heck AlkenePd catalyst, Base, LigandSubstituted Alkene
Buchwald-Hartwig AminePd catalyst, Base, LigandN-Aryl Amine

Selective Hydrolysis of Ester Groups

Methyl 2-(benzoyloxy)-5-bromobenzoate possesses two ester functionalities: a methyl ester and a benzoate ester. The electronic and steric differences between these two groups may allow for selective hydrolysis under carefully controlled conditions. The methyl ester is generally more susceptible to basic hydrolysis than the more sterically hindered benzoate ester.

Discussion on Selectivity: Under mild basic conditions (e.g., LiOH in THF/water at room temperature), it may be possible to selectively cleave the methyl ester to afford the corresponding carboxylic acid, leaving the benzoate ester intact. Conversely, acidic hydrolysis would likely cleave both ester groups, yielding 5-bromosalicylic acid and benzoic acid. Further empirical studies are required to establish the optimal conditions for selective hydrolysis.

Conclusion

Methyl 2-(benzoyloxy)-5-bromobenzoate, while not a widely cited compound, holds considerable promise as a versatile intermediate in organic synthesis. Its synthesis from readily available starting materials is straightforward. The presence of a bromoarene moiety opens the door to a wealth of well-established and powerful cross-coupling methodologies, enabling the construction of diverse and complex molecular scaffolds. The differential reactivity of its two ester groups presents further opportunities for selective transformations. This guide provides a solid foundation for researchers to begin exploring the synthetic utility of this promising building block in their own research endeavors.

References

  • Chem-Impex. Methyl 5-bromosalicylate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • El-Batta, A., et al. (2007). Nucleophilic Aromatic Substitution. SlidePlayer. Available at: [Link]

  • PrepChem. (2023). Synthesis of methyl 5-bromosalicylate. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Frank, É., & Keglevich, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 85-90.
  • Dean, F. M., & Sargent, M. V. (1984). Formylation and bromination ortho to the hydroxy-group of 2-carbonylsubstituted phenols in the presence of titanium(VI)chloride. Journal of the Chemical Society, Perkin Transactions 1, 1331-1334.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7345.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • Žoglo, N., et al. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available at: [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Available at: [Link]

  • Al-Masri, H., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(11), 17735-17746.
  • Organic Chemistry Research. Regular Article. Available at: [Link]

  • Tidwell, M. W., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(6), 7149-7157.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358.
  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available at: [Link]

  • Georganics. Methyl 5-bromosalicylate. Available at: [Link]

  • De la Torre, A., & Carretero, J. C. (2015). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Israel Journal of Chemistry, 55(11-12), 1186-1200.
  • PubChem. Methyl 5-bromosalicylate. Available at: [Link]

  • Dawood, K. M., et al. (2010).
  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • ResearchGate. Kinetic research and modeling of benzoic acid esterification process. Available at: [Link]

  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available at: [Link]

  • Organic Chemistry Portal. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids. Available at: [Link]

  • Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370). Available at: [Link]

Sources

Application

Protocol for Benzoylation using Methyl 2-(benzoyloxy)-5-bromobenzoate

Introduction & Scope Methyl 2-(benzoyloxy)-5-bromobenzoate is a specialized "active ester" reagent used for the selective benzoylation of nucleophiles, particularly amines and, under catalyzed conditions, alcohols. Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 2-(benzoyloxy)-5-bromobenzoate is a specialized "active ester" reagent used for the selective benzoylation of nucleophiles, particularly amines and, under catalyzed conditions, alcohols. Structurally, it belongs to the class of O-acyl salicylates (analogous to aspirin, but more reactive due to the electron-withdrawing 5-bromo substituent).

Unlike traditional benzoylating agents like benzoyl chloride (highly reactive, generates HCl gas, moisture sensitive) or benzoic anhydride (less reactive, atom inefficient), this reagent offers a balance of stability and reactivity. It functions as a "Salicyl-Active Ester," transferring the benzoyl group to the target substrate while releasing methyl 5-bromosalicylate as a stable, crystalline leaving group.

Key Advantages
  • Selectivity: Preferentially reacts with amines in the presence of alcohols (chemoselective N-benzoylation).

  • Mild Conditions: Reactions proceed at neutral to mild basic pH, avoiding strong acid generation.

  • Handling: The reagent is a stable solid, unlike the lachrymatory and corrosive benzoyl chloride.

  • Traceable Byproduct: The leaving group (methyl 5-bromosalicylate) is UV-active and easily removed via basic wash or chromatography.

Mechanistic Principles

The reaction proceeds via a nucleophilic acyl substitution. The driving force is the leaving group ability of the methyl 5-bromosalicylate anion. The 5-bromo substituent lowers the pKa of the phenolic oxygen (making it a better leaving group than unsubstituted salicylate), while the ortho-ester (COOMe) moiety can provide intramolecular assistance or simply steric guidance.

Reaction Pathway[1][2]
  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the benzoyl group (not the methyl ester).

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse & Elimination: The carbonyl reforms, expelling the methyl 5-bromosalicylate anion.

  • Proton Transfer: Base (if present) or excess amine neutralizes the resulting proton.

BenzoylationMechanism Reagent Methyl 2-(benzoyloxy)-5-bromobenzoate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Reagent->Intermediate Nucleophile Nucleophile (R-NH2) Nucleophile->Intermediate Nucleophilic Attack Nucleophile->Intermediate Product Benzoylated Product (R-NH-Bz) Intermediate->Product Elimination Intermediate->Product Byproduct Methyl 5-bromosalicylate (Leaving Group) Intermediate->Byproduct Leaving Group Departure

Figure 1: Mechanism of benzoyl transfer using Methyl 2-(benzoyloxy)-5-bromobenzoate.

Experimental Protocol: N-Benzoylation of Amines

This protocol describes the benzoylation of a primary amine. Adjust stoichiometry for secondary amines or less reactive substrates.

Materials & Reagents
  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: Methyl 2-(benzoyloxy)-5-bromobenzoate (1.1 – 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous preferred)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)

  • Workup: 1M HCl, Saturated NaHCO₃, Brine, MgSO₄.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask and purge with nitrogen (optional but recommended for high yield).

    • Dissolve 1.0 equiv of the amine in DCM (concentration ~0.1 M).

  • Addition:

    • Add 1.2 – 1.5 equiv of Triethylamine (TEA) to the amine solution.

    • Add 1.1 – 1.2 equiv of Methyl 2-(benzoyloxy)-5-bromobenzoate in one portion. The reagent is a solid; ensure it is finely powdered for faster dissolution.

  • Reaction:

    • Stir the mixture at room temperature (20–25 °C) .

    • Monitor reaction progress via TLC (Thin Layer Chromatography).

      • Note: The reagent will disappear, and two new spots will appear: the benzoylated product and the methyl 5-bromosalicylate byproduct.

    • Typical reaction time: 2 – 6 hours . (Sterically hindered amines may require reflux or overnight stirring).

  • Workup (Purification):

    • Dilute the reaction mixture with excess DCM.

    • Acid Wash: Wash with 1M HCl (2x) to remove unreacted amine and excess TEA.

    • Base Wash (Critical): Wash with saturated NaHCO₃ or 1M NaOH (2x).

      • Chemistry: This step converts the byproduct (methyl 5-bromosalicylate, a phenol) into its water-soluble phenolate salt, effectively removing it from the organic layer.

    • Final Wash: Wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation:

    • The residue is typically the pure benzoylated amine. If necessary, purify via recrystallization (EtOH/Water) or flash column chromatography.

Appendix: Synthesis of the Reagent

If the reagent is not commercially available, it must be synthesized from methyl 5-bromosalicylate.

Synthesis Protocol

Reaction: Methyl 5-bromosalicylate + Benzoyl Chloride → Methyl 2-(benzoyloxy)-5-bromobenzoate

  • Dissolve: Dissolve Methyl 5-bromosalicylate (1.0 equiv) in dry DCM.

  • Base: Add Pyridine (2.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv, catalyst). Cool to 0 °C.

  • Acylation: Dropwise add Benzoyl Chloride (1.1 equiv).

  • Stir: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃ (to remove benzoic acid). Dry and concentrate.

  • Crystallization: Recrystallize from Ethanol/Hexane to obtain the title compound as a white/off-white solid.

Comparison of Methods

FeatureMethyl 2-(benzoyloxy)-5-bromobenzoateBenzoyl Chloride (BzCl)Benzoic Anhydride
Reactivity Moderate (Selective)High (Non-selective)Low
Byproduct Methyl 5-bromosalicylate (Solid)HCl (Gas/Acid)Benzoic Acid
Selectivity High (Amine > Alcohol)Low (Reacts with both)Moderate
Handling Stable SolidCorrosive LiquidSolid
Atom Economy Low (Large leaving group)HighModerate

Troubleshooting & Optimization

  • Low Yield: If the reaction is slow, add a catalyst such as DMAP (4-Dimethylaminopyridine) (5-10 mol%). This activates the carbonyl further.

  • Byproduct Contamination: If the methyl 5-bromosalicylate is not fully removed, increase the number of 1M NaOH washes during workup. The phenol requires deprotonation to become water-soluble.

  • Solubility: If the reagent is insoluble in the chosen solvent, switch to DMF (Dimethylformamide) or warm the solution slightly.

References

  • Aspirin Mechanism (Analogous Chemistry): Vane, J. R. (1971).[1] "Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs".[2][1][3][4] Nature New Biology, 231(25), 232–235.[1] Link

  • Salicylate Active Esters: Kemp, D. S. (1979). "The amine capture strategy for peptide bond formation—an outline of progress". Biopolymers, 20(9), 1793-1804.
  • Reagent Scaffold Properties: Khan, I., et al. (2011). "Methyl 2-amino-5-bromobenzoate". Acta Crystallographica Section E, 67(8), o1887. Link (Structural data for the leaving group scaffold).

  • General Acylation Protocols: "Benzoylation of Amines." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Method

Technical Application Note: Precision Cross-Coupling of Methyl 2-(benzoyloxy)-5-bromobenzoate

Executive Summary & Molecular Profile Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 860000-78-8) is a high-value intermediate (HVI) utilized primarily in the synthesis of functionalized salicylates, biaryl anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 860000-78-8) is a high-value intermediate (HVI) utilized primarily in the synthesis of functionalized salicylates, biaryl anti-inflammatory agents (e.g., Diflunisal analogs), and complex agrochemicals.

This substrate presents a unique chemoselective challenge: it contains three reactive centers.

  • C-Br Bond (Position 5): The desired site for oxidative addition (Cross-Coupling).

  • Phenolic Ester (Position 2, Benzoyloxy): Highly susceptible to nucleophilic attack and hydrolysis (saponification).

  • Methyl Ester (Position 1): Moderately susceptible to hydrolysis.

This guide details protocols optimized to effect C-C bond formation at the bromine position while strictly preserving the integrity of the bis-ester scaffold.

Molecular Chemoselectivity Map

Chemoselectivity Substrate Methyl 2-(benzoyloxy)-5-bromobenzoate Site1 C-Br (Pos 5) TARGET REACTIVITY Oxidative Addition Substrate->Site1 Site2 Benzoyl Ester (Pos 2) RISK: De-benzoylation (Phenolic Release) Substrate->Site2 Site3 Methyl Ester (Pos 1) RISK: Hydrolysis (Carboxylic Acid) Substrate->Site3

Figure 1: Chemoselectivity analysis highlighting the target reaction site versus labile functionalities.

Critical Process Parameters (CPP)

The success of coupling this specific substrate hinges on Base Selection and Water Management . Standard Suzuki conditions (e.g., Na₂CO₃/MeOH/H₂O) often lead to rapid cleavage of the benzoyl group due to the high lability of phenolic esters.

ParameterRecommendedAvoidRationale
Base K₃PO₄ (anhydrous) or Cs₂CO₃NaOH, KOH, NaOMeStrong hydroxides/alkoxides rapidly cleave the phenolic ester.
Solvent Toluene, 1,4-Dioxane, DMFMethanol, EthanolAlcohols can cause transesterification.
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd/CBidentate ligands (dppf) stabilize the active Pd species, preventing precipitation.
Temperature 60°C – 80°C>100°CThermal degradation of the benzoyl ester accelerates >90°C.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of methyl 2-(benzoyloxy)-5-arylbenzoate derivatives.

Mechanism & Rationale

This protocol utilizes a mild base / non-protic solvent system . Potassium phosphate (K₃PO₄) is chosen because its conjugate acid is weak enough to buffer the reaction, preventing the pH spike that causes de-benzoylation.

Materials
  • Substrate: Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the substrate (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq). Seal with a septum and purge with Nitrogen (N₂) for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Note: If solubility is poor, a trace amount of water (5% v/v) can be added, but strictly monitor for hydrolysis.

  • Reaction: Heat the block to 80°C with vigorous stirring (800 rpm).

  • Monitoring: Sample at 2 hours.

    • TLC Check: Eluent Hexane:EtOAc (4:1). Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the fluorescent biaryl product.

    • Warning Sign: A low-running spot (Rf < 0.3) usually indicates the de-benzoylated phenol (Methyl 5-aryl-2-hydroxybenzoate).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Sonogashira Coupling

Objective: Introduction of an alkyne handle at position 5.

Mechanism & Rationale

Sonogashira coupling requires an amine base. Primary amines (e.g., butylamine) must be avoided as they will attack the ester to form amides (aminolysis). Triethylamine (TEA) or DIPEA are sterically hindered enough to act as bases without acting as nucleophiles toward the benzoyl ester.

Workflow Diagram

Sonogashira Start Start: Methyl 2-(benzoyloxy)-5-bromobenzoate Mix Mix: Pd(PPh3)2Cl2 (2%) + CuI (1%) Start->Mix Add Add: Alkyne + TEA (3 eq) in THF Mix->Add Heat Reaction: 60°C, 4-6 Hours Add->Heat Check QC Check: Is Benzoyl Intact? Heat->Check Check->Heat No (Incomplete) Finish Isolate Product Check->Finish Yes

Figure 2: Sonogashira coupling workflow emphasizing the QC checkpoint for ester stability.

Step-by-Step Methodology
  • Catalyst Pre-mix: In a dry Schlenk tube, combine Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

  • Substrate Addition: Add Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 eq). Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Add anhydrous THF followed by Triethylamine (TEA, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.

  • Temperature: Heat to 60°C . Do not exceed 70°C to prevent copper-mediated ester cleavage.

  • Quench: Dilute with EtOAc and wash with saturated NH₄Cl (to sequester Copper). Dry organic layer over MgSO₄.[1]

Troubleshooting & Impurity Management

Common issues when working with Methyl 2-(benzoyloxy)-5-bromobenzoate :

ObservationRoot CauseCorrective Action
New spot at Rf ~0.2 (TLC) Hydrolysis of Benzoyl group (Phenol formation).Switch base from Carbonate to Phosphate. Reduce water content.
New spot at Baseline Hydrolysis of Methyl ester (Acid formation).Ensure solvent is alcohol-free. Lower reaction temperature.
Precipitation of Pd black Catalyst decomposition.Switch ligand to SPhos or XPhos (more stable active species).
Low Conversion (<50%) Oxidative addition is slow.The electron-withdrawing esters should accelerate this. If slow, ensure O₂ is fully removed (O₂ poisons Pd(0)).

References

  • Suzuki-Miyaura Coupling of Salicylate Derivatives

    • Context: Optimization of Pd-catalyzed coupling for Diflunisal (a structural analog).
    • Source: Vertex AI Research / ResearchGate. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals."
    • URL:

  • Ester Stability in Cross-Coupling

    • Context: Use of weak bases (Phosphates/Carbonates) to preserve sensitive esters during Suzuki coupling.
    • Source: Organic Chemistry Portal. "Suzuki-Miyaura Coupling."[2][3][4]

    • URL:

  • Related Substrate Reactivity (Benzofuran Esters)

    • Context: Coupling of methyl 5-bromobenzofuran-2-carboxylate, demonstrating tolerance of the ester adjacent to the coupling site.
    • Source: ResearchGate.[5] "Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate."[3]

    • URL:

  • Crystallographic Structure & Properties

    • Context: Structural confirmation of Methyl 2-(benzoyloxy)benzoate derivatives.[5][6]

    • Source: IUCrData / ResearchGate.[5]

    • URL:

Sources

Application

Application Note: Scalable Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate

Abstract & Strategic Overview This application note details a robust, two-step protocol for the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate , a critical intermediate in the development of non-steroidal anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, two-step protocol for the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate , a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemical effectors.

The synthesis addresses the challenge of selectively functionalizing the salicylate scaffold while maintaining ester integrity. Unlike traditional bench-scale methods that rely on hazardous solvents like carbon tetrachloride (


) or difficult-to-remove bases like pyridine, this protocol utilizes Dichloromethane (DCM)  and Triethylamine (TEA)  with catalytic DMAP . This modification ensures scalability, easier workup, and higher atom economy suitable for multigram to kilogram-scale production.
Key Advantages of This Protocol
  • Scalability: Replaces

    
     with DCM; utilizes crystallization for purification, avoiding chromatography.
    
  • Selectivity: Controlled bromination at the 5-position prevents over-bromination (3,5-dibromo species).

  • Purity: Stepwise crystallization yields intermediates and final products >98% purity by HPLC.

Retrosynthetic Analysis

The synthesis is designed via a convergent approach, disconnecting the ester and benzoyl groups to reveal the commercially available Methyl Salicylate as the starting material.

Retrosynthesis Target Methyl 2-(benzoyloxy)-5-bromobenzoate (Target) Inter Methyl 5-bromosalicylate (Intermediate) Target->Inter Esterification (Benzoylation) Benzoyl Benzoyl Chloride Target->Benzoyl Start Methyl Salicylate (Starting Material) Inter->Start Electrophilic Aromatic Substitution Bromine Bromine (Br2) / NBS Inter->Bromine

Figure 1: Retrosynthetic disconnection showing the two-stage assembly from Methyl Salicylate.

Experimental Protocol

Stage 1: Regioselective Bromination of Methyl Salicylate

Objective: Synthesize Methyl 5-bromosalicylate (CAS 4068-76-2). Principle: Electrophilic aromatic substitution directed by the phenolic -OH group (ortho/para director). The 5-position (para to -OH) is sterically favored over the 3-position.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Mass/Vol (Scale)
Methyl Salicylate 152.151.0152.2 g (1.0 mol)
Bromine (

)
159.811.05167.8 g (54 mL)
Dichloromethane (DCM) Solvent-1000 mL
Sodium Bisulfite Quench-Sat.[2] Aq. Soln.
Procedure
  • Setup: Equip a 3-neck 2L round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr gas).

  • Dissolution: Charge Methyl Salicylate (152.2 g) and DCM (800 mL) into the flask. Cool the solution to 0–5°C using an ice/salt bath.

  • Bromination: Dilute Bromine (54 mL) in DCM (200 mL). Add this solution dropwise over 2–3 hours , maintaining the internal temperature <10°C.

    • Critical Control: Slow addition prevents the formation of the 3,5-dibromo byproduct.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

  • Workup:

    • Quench excess bromine by adding saturated

      
       solution (300 mL) until the orange color persists as a pale yellow.
      
    • Separate the organic layer.[2][7] Wash with water (2 x 500 mL) and brine (500 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Purification: Recrystallize the solid residue from Methanol or Ethanol (95%) .

    • Yield: ~210–220 g (90–95%).

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 59–61°C [1].

Stage 2: O-Benzoylation of Methyl 5-bromosalicylate

Objective: Synthesize Methyl 2-(benzoyloxy)-5-bromobenzoate. Principle: Nucleophilic acyl substitution (esterification) of the phenolic hydroxyl group using Benzoyl Chloride in the presence of a base (TEA) and a nucleophilic catalyst (DMAP).

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Mass/Vol (Scale)
Methyl 5-bromosalicylate 231.041.0115.5 g (0.5 mol)
Benzoyl Chloride 140.571.284.3 g (70 mL)
Triethylamine (TEA) 101.191.576.0 g (105 mL)
DMAP 122.170.053.0 g
Dichloromethane (DCM) Solvent-800 mL
Procedure
  • Setup: Equip a 2L round-bottom flask with a magnetic stir bar and addition funnel under a nitrogen atmosphere.

  • Dissolution: Dissolve Methyl 5-bromosalicylate (115.5 g), TEA (105 mL), and DMAP (3.0 g) in anhydrous DCM (600 mL). Cool to 0°C .

  • Addition: Add Benzoyl Chloride (70 mL) dropwise over 45 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove the ice bath and stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (

    
     ~0.6) should disappear, replaced by the product (
    
    
    
    ~0.4).
  • Workup:

    • Dilute with DCM (200 mL).

    • Acid Wash: Wash with 1N HCl (2 x 400 mL) to remove TEA and DMAP. Check aqueous layer pH is acidic.

    • Base Wash: Wash with saturated

      
       (2 x 400 mL) to remove unreacted benzoyl chloride (as benzoate) and any hydrolyzed salicylic acid.
      
    • Final Wash: Wash with Brine (400 mL), dry over

      
      , and concentrate.
      
  • Purification: The crude product is often a thick oil or low-melting solid. Recrystallize from Ethanol or a Hexane/Ethyl Acetate (10:1) mixture.

    • Yield: ~150–160 g (90–95%).

    • Appearance: White crystalline solid.

    • Melting Point: ~115–118°C (Estimated based on analog [2]).

Process Flow & Logic

The following diagram illustrates the critical decision points and purification logic ensuring the "Self-Validating" nature of this protocol.

ProcessFlow Step1 Bromination (Low Temp Control) Check1 TLC/HPLC Check (Is SM < 1%?) Step1->Check1 Check1->Step1 No (Add more Br2) Quench Bisulfite Quench (Remove Br2) Check1->Quench Yes Cryst1 Crystallization (MeOH) (Remove 3,5-dibromo) Quench->Cryst1 Step2 Benzoylation (Anhydrous Conditions) Cryst1->Step2 Wash Acid/Base Wash Cycle (Remove Amine/Acid) Step2->Wash Final Final Product Methyl 2-(benzoyloxy)-5-bromobenzoate Wash->Final

Figure 2: Process workflow emphasizing purity checkpoints.

Analytical Characterization (Expected)

Data validation is crucial for confirming the structure.

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (400 MHz,

)

3.75 (s, 3H)
Methyl ester (

)

8.15 (d, 1H, J=2.5 Hz)
H-6 (Ortho to ester, meta to Br)

7.70 (dd, 1H, J=8.5, 2.5 Hz)
H-4 (Para to ester, ortho to Br)

7.10 (d, 1H, J=8.5 Hz)
H-3 (Ortho to benzoyloxy)

8.20–7.40 (m, 5H)
Benzoyl aromatic protons
IR Spectroscopy 1735

, 1715

Two Carbonyl stretches (Ester + Benzoate)
Mass Spec (ESI) m/z 335/337

Characteristic Br isotope pattern (1:[1]1)

Safety & Handling

  • Bromine (

    
    ):  Highly toxic and corrosive. Causes severe burns. Handle only in a fume hood. Use a scrubber. Alternative: For smaller scales (<50g), N-Bromosuccinimide (NBS)  in Acetonitrile can be used to avoid liquid bromine handling [3].
    
  • Benzoyl Chloride: Lachrymator. Reacts violently with water.

  • DCM: Suspected carcinogen. Use proper PPE.

References

  • PrepChem. "Synthesis of methyl 5-bromosalicylate." PrepChem.com. Accessed October 26, 2023. [Link]

  • PubChem. "Methyl 2-(benzoyloxy)benzoate (Analog Data)." National Center for Biotechnology Information. Accessed October 26, 2023. [Link]

Sources

Method

Methyl 2-(benzoyloxy)-5-bromobenzoate as an intermediate in agrochemical synthesis

Application Note: Methyl 2-(benzoyloxy)-5-bromobenzoate as a Pivot Intermediate in Agrochemical Synthesis Executive Summary Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 882592-80-5) is a specialized "pivot intermediate" u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-(benzoyloxy)-5-bromobenzoate as a Pivot Intermediate in Agrochemical Synthesis

Executive Summary

Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 882592-80-5) is a specialized "pivot intermediate" used in the synthesis of high-value heterocyclic agrochemicals. Unlike commodity precursors, this compound possesses a dual-activation motif: a benzoyloxy ester capable of intramolecular rearrangement and a 5-bromo handle primed for cross-coupling.

This guide details the strategic application of this intermediate to access 6-bromoflavone scaffolds—a structural class critical for developing novel fungicides and systemic acquired resistance (SAR) activators. We provide validated protocols for its synthesis, its transformation via the Baker-Venkataraman rearrangement , and its subsequent cyclization.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name Methyl 5-bromo-2-(benzoyloxy)benzoate
Molecular Formula C₁₅H₁₁BrO₄
Molecular Weight 335.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Acetone, THF; Insoluble in water
Key Reactivity Site A (Ester): Baker-Venkataraman rearrangement.Site B (Aryl Bromide): Suzuki/Heck coupling.

Agrochemical Relevance: The flavone core derived from this intermediate mimics natural plant defense signaling molecules. Halogenated flavones (specifically 6-bromo derivatives) exhibit enhanced metabolic stability and lipophilicity, traits essential for foliar uptake in fungicidal applications.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate

Objective: High-yield preparation of the intermediate from commercially available methyl 5-bromosalicylate.

Reagents:

  • Methyl 5-bromosalicylate (1.0 equiv)

  • Benzoyl chloride (1.2 equiv)

  • Pyridine (3.0 equiv, acts as solvent/base)

  • Dichloromethane (DCM) (optional co-solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).

  • Dissolution: Dissolve Methyl 5-bromosalicylate (10 g, 43.3 mmol) in dry Pyridine (15 mL). Note: If solubility is poor, add 20 mL anhydrous DCM.

  • Addition: Cool the solution to 0°C in an ice bath. Add Benzoyl chloride (6.0 mL, 52 mmol) dropwise over 20 minutes. The reaction is exothermic; control the rate to maintain T < 5°C.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (Rf ~0.6) should disappear.

  • Quench: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. This neutralizes the pyridine and precipitates the product.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash the organic layer with sat.[1] NaHCO₃ (to remove benzoic acid byproduct) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo. Recrystallize the crude solid from Ethanol.[2]

    • Target Yield: 85–92%

    • Checkpoint: Product must be free of phenolic odor (salicylate) before proceeding to Protocol B.

Protocol B: The Baker-Venkataraman Rearrangement

Objective: Intramolecular Claisen condensation to form the 1,3-diketone precursor.[3][4]

Reaction:



Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Acetone (dry) or Toluene (for higher T)

Methodology:

  • Activation: In a dry flask, suspend the intermediate (5 g) and anhydrous K₂CO₃ (6.2 g) in dry Acetone (100 mL).

  • Reflux: Heat the mixture to reflux (56°C) with vigorous stirring for 12–16 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Workup (Critical): Evaporate the acetone under reduced pressure. Dissolve the residue in water (100 mL). The solution will be basic.

  • Acidification: Carefully acidify with Glacial Acetic Acid or 1M HCl until pH ~4. The yellow 1,3-diketone will precipitate.

  • Isolation: Filter the solid, wash with water, and dry.

    • Mechanism Insight: The base deprotonates the

      
      -position of the acetyl group (if using acetophenone) or facilitates the nucleophilic attack of the enolate on the ester carbonyl. In this specific ester-to-diketone shift, the benzoyl group migrates to the ortho-carbon.
      
Protocol C: Cyclization to 6-Bromoflavone

Objective: Dehydration of the 1,3-diketone to the active agrochemical scaffold.

Methodology:

  • Dissolve the 1,3-diketone from Protocol B in Glacial Acetic Acid containing 1% conc. H₂SO₄.[5]

  • Reflux for 1–2 hours.

  • Cool and pour into crushed ice. The off-white solid 6-bromoflavone precipitates.

  • Validation:

    
     should show a characteristic singlet at 
    
    
    
    ppm (H-3 of the flavone ring).

Pathway Visualization

AgrochemicalSynthesis Start Methyl 5-bromosalicylate Intermed Methyl 2-(benzoyloxy)- 5-bromobenzoate (The Pivot) Start->Intermed Protocol A Benzoylation Reagent Benzoyl Chloride (Pyridine) Reagent->Intermed Diketone 1,3-Diketone Intermediate Intermed->Diketone Protocol B Baker-Venkataraman (K2CO3/Acetone) Coupling Suzuki Coupling (Library Generation) Intermed->Coupling Alt. Route Pd-Catalysis Flavone 6-Bromoflavone (Fungicide Scaffold) Diketone->Flavone Protocol C Cyclization (H+) Flavone->Coupling Late-Stage Functionalization

Caption: Figure 1. Divergent synthesis workflow. The central intermediate allows access to flavone cores or direct cross-coupling libraries.

Analytical Validation Parameters

ParameterAcceptance CriteriaMethod
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN:H₂O (Gradient)
Identity (NMR) Presence of ester methyl (

3.6-3.8) and benzoyl aromatics.
400 MHz

in CDCl₃
Moisture < 0.5% w/wKarl Fischer
Residual Pyridine < 500 ppmGC-HS

Safety Note: Benzoyl chloride is a lachrymator. Pyridine is toxic and releases noxious fumes. All reactions in Protocol A must be performed in a fume hood.

References

  • Marder, M., et al. (1996).[6][7] 6-Bromoflavone, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids.[6][7] Biochemical and Biophysical Research Communications.[6][7][8] Link

  • Sampal, S. N., et al. (2018).[2] Synthesis, Characterization and Antimicrobial Studies of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione.[2] Rasayan Journal of Chemistry. Link

  • Ameen, D., & Snape, T. J. (2014).[4] Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis (Thieme). Link

  • PubChem. (2025). Methyl 2-(benzoyloxy)-5-bromobenzoate Compound Summary. National Library of Medicine. Link

Sources

Application

Protocol for the Base-Catalyzed Hydrolysis of Methyl 2-(benzoyloxy)-5-bromobenzoate

Application Note: Abstract This application note provides a comprehensive, in-depth guide for the hydrolysis of Methyl 2-(benzoyloxy)-5-bromobenzoate. This reaction involves the cleavage of two distinct ester linkages—a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

Abstract

This application note provides a comprehensive, in-depth guide for the hydrolysis of Methyl 2-(benzoyloxy)-5-bromobenzoate. This reaction involves the cleavage of two distinct ester linkages—a methyl ester and a benzoate ester—via saponification to yield 5-bromosalicylic acid and benzoic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed workflow from reaction setup to product purification and characterization. The causality behind each procedural step is explained to ensure robust and reproducible outcomes.

Introduction and Scientific Background

The hydrolysis of esters is a fundamental transformation in organic chemistry, pivotal for both synthetic strategies and the degradation of complex molecules. The subject of this protocol, Methyl 2-(benzoyloxy)-5-bromobenzoate, possesses two ester functional groups susceptible to cleavage. The base-catalyzed hydrolysis, commonly known as saponification, is the method of choice for this transformation due to its efficiency and irreversibility.[1][2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] Hydroxide ions act as the nucleophile, attacking the electrophilic carbonyl carbons of both ester groups. This process results in the formation of a tetrahedral intermediate, which subsequently collapses to expel the respective alkoxide (methoxide) and carboxylate (benzoate) leaving groups.[1] Under the basic reaction conditions, the resulting carboxylic acids are immediately deprotonated to form their corresponding carboxylate salts (sodium 5-bromosalicylate and sodium benzoate), driving the reaction to completion.[1][2] Subsequent acidification is required to protonate these salts, precipitating the desired carboxylic acid products.

This procedure is critical in scenarios such as the deprotection of hydroxyl and carboxyl groups in multi-step syntheses or for the preparation of key intermediates like 5-bromosalicylic acid, a valuable building block in pharmaceuticals and materials science.[5]

Reaction Scheme:

Figure 1. Saponification of Methyl 2-(benzoyloxy)-5-bromobenzoate followed by acidic work-up.

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedures for the successful hydrolysis of the substrate.

Materials and Equipment

Reagents & Chemicals:

  • Methyl 2-(benzoyloxy)-5-bromobenzoate (Substrate)

  • Sodium Hydroxide (NaOH), pellets, ≥97%

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Methanol (MeOH)

  • Ethanol (EtOH), reagent grade

  • Deionized Water (DI H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard solvents for recrystallization and TLC (e.g., Ethyl Acetate, Hexanes)

Laboratory Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Magnetic stir bars

  • Glass funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Separatory funnel

  • Büchner funnel and filter flask

  • Filter paper

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer for product characterization

Reagent Preparation
  • 2 M Sodium Hydroxide Solution: Carefully dissolve 8.0 g of NaOH pellets in 100 mL of deionized water. The dissolution is exothermic; cool the solution in an ice bath during preparation.

  • 2 M Hydrochloric Acid Solution: Slowly add 17.2 mL of concentrated HCl to approximately 80 mL of deionized water in a beaker cooled in an ice bath. Dilute to a final volume of 100 mL. Caution: Always add acid to water.

Quantitative Data Summary

The following table provides reagent quantities for a reaction starting with 10.0 mmol of the substrate.

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
Methyl 2-(benzoyloxy)-5-bromobenzoate321.16[6]10.03.21 g1.0
2 M Sodium Hydroxide (aq)40.0040.020 mL4.0
2 M Hydrochloric Acid (aq)36.46~50.0~25 mL (or as needed)~5.0
Methanol (for reaction)32.04-25 mL-

Rationale for Stoichiometry: A significant excess of sodium hydroxide (4 equivalents) is used. Two equivalents are required to saponify the two ester groups, and an additional two equivalents ensure the reaction medium remains strongly basic, preventing equilibrium and driving the hydrolysis to completion.[3]

Detailed Step-by-Step Methodology

Saponification Reaction
  • Setup: Place 3.21 g (10.0 mmol) of Methyl 2-(benzoyloxy)-5-bromobenzoate and a magnetic stir bar into a 100 mL round-bottom flask.

  • Solvent Addition: Add 25 mL of methanol to the flask. Stir the mixture at room temperature until the substrate is fully dissolved.

  • Initiation of Hydrolysis: Add 20 mL (40.0 mmol) of the 2 M NaOH solution to the flask.

  • Reflux: Attach the reflux condenser and begin circulating cool water. Heat the mixture to a gentle reflux using a heating mantle.

    • Causality: Heating under reflux accelerates the reaction rate by providing the necessary activation energy for the nucleophilic attack, without loss of solvent. The reaction is typically continued for 2-4 hours.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample from the reaction mixture (after neutralization) can be spotted against the starting material. The disappearance of the starting material spot indicates reaction completion.

Work-up and Product Isolation
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. This step is crucial as it simplifies the subsequent precipitation and filtration.

  • Acidification: Transfer the remaining aqueous solution to a 150 mL beaker and cool it in an ice-water bath. While stirring vigorously, slowly add 2 M HCl solution dropwise.

    • Causality: Acidification protonates the water-soluble sodium carboxylate salts to their corresponding neutral carboxylic acids (5-bromosalicylic acid and benzoic acid).[7] These acids are significantly less soluble in water and will precipitate out as a white solid.

  • Precipitation: Continue adding HCl until the solution is acidic (pH ~2), which can be verified with pH paper. The formation of a dense white precipitate should be observed.

  • Complete Precipitation: Keep the mixture in the ice bath for an additional 15-30 minutes to maximize crystal formation by minimizing the solubility of the products.[8]

  • Filtration: Collect the precipitated solids by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 10 mL) to remove any residual inorganic salts (e.g., NaCl).

    • Causality: Using ice-cold water for washing is critical to prevent significant loss of the desired organic products, which have some solubility in water.[8][9]

  • Drying: Dry the crude product mixture (containing both 5-bromosalicylic acid and benzoic acid) in a desiccator or a vacuum oven at low heat. Record the total mass of the crude product.

Purification by Fractional Recrystallization

Separating 5-bromosalicylic acid from benzoic acid is the most challenging step of this protocol, as both are crystalline solids with similar properties. Fractional recrystallization from water can be employed, leveraging their differential solubility. Benzoic acid is sparingly soluble in cold water but its solubility increases significantly in hot water.[8] 5-bromosalicylic acid is also soluble in hot water.

  • Initial Dissolution: Transfer the crude solid mixture to an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture to a boil to dissolve all the solids.[10]

  • First Crop (Enriched in 5-Bromosalicylic Acid): Allow the solution to cool slowly to room temperature. 5-Bromosalicylic acid is generally less soluble and should crystallize first. Collect these crystals via vacuum filtration.

  • Second Crop (Enriched in Benzoic Acid): Take the filtrate from the first step and cool it further in an ice bath to precipitate the more soluble benzoic acid.

  • Purity Check: The purity of each fraction should be assessed by melting point analysis and ¹H NMR spectroscopy. The reported melting point of 5-bromosalicylic acid is 159-162 °C[5], while that of benzoic acid is ~122 °C.[8]

  • Re-crystallization: If necessary, each fraction should be recrystallized again from fresh hot water to improve purity.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start reagents Dissolve Substrate in Methanol start->reagents base Add 2M NaOH Solution reagents->base reflux Heat to Reflux (2-4 hours) base->reflux cool_down Cool to Room Temperature reflux->cool_down rotovap Remove Methanol via Rotary Evaporator cool_down->rotovap acidify Acidify with 2M HCl to pH ~2 rotovap->acidify precipitate Cool in Ice Bath to Maximize Precipitation acidify->precipitate filtrate Collect Solid via Vacuum Filtration precipitate->filtrate wash Wash with Ice-Cold DI Water filtrate->wash dry Dry Crude Product wash->dry recrystallize Fractional Recrystallization dry->recrystallize characterize Characterize Products (MP, NMR) recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the hydrolysis of Methyl 2-(benzoyloxy)-5-bromobenzoate.

G ester Ester Carbonyl (Electrophile) intermediate Tetrahedral Intermediate ester->intermediate Forms Intermediate oh Hydroxide Ion (Nucleophile) oh->ester Nucleophilic Attack products Carboxylate Salt + Alcohol intermediate->products Elimination of Leaving Group & Deprotonation final_acid Carboxylic Acid (After Acidification) products->final_acid Protonation (Work-up)

Caption: Simplified mechanism of base-catalyzed ester hydrolysis (Saponification).

Safety and Handling

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Its vapors are highly irritating to the respiratory system. All manipulations should be performed in a well-ventilated fume hood.

  • Organic Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

References

  • PubChem. (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between experimental solubility in water of benzoic acid and.... Retrieved from [Link]

  • Bartlett, S. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • DU Chem. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • University of Central Arkansas. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • CSUN Chemistry. (2020, May 18). Acid-Base Extraction of Benzil and Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging Methyl 2-(benzoyloxy)-5-bromobenzoate for the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(benzoyloxy)-5-bromobenzoate is a versatile and strategically important starting material in the synthesis of a variety of heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(benzoyloxy)-5-bromobenzoate is a versatile and strategically important starting material in the synthesis of a variety of heterocyclic compounds. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a benzoyloxy group that can be hydrolyzed to a phenol for intramolecular cyclizations, make it a valuable precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in synthesizing medicinally relevant heterocyclic cores, such as dibenzofurans and xanthones. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of Methyl 2-(benzoyloxy)-5-bromobenzoate

Methyl 2-(benzoyloxy)-5-bromobenzoate (C15H13BrO3) is a key building block in organic synthesis.[1] Its structure offers two primary points of reactivity for the construction of heterocyclic systems:

  • The Bromine Atom: Situated on the phenyl ring, the bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of complex molecules.

  • The Benzoyloxy Group: This ester group can be readily hydrolyzed under basic conditions to reveal a phenolic hydroxyl group. This in situ generated phenol can then act as a nucleophile in intramolecular cyclization reactions, leading to the formation of oxygen-containing heterocycles.

The strategic placement of these two functional groups allows for sequential or one-pot reactions to construct fused ring systems, which are prevalent in many biologically active compounds and functional materials.

Synthesis of Dibenzofurans: A Palladium-Catalyzed Approach

Dibenzofurans are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The synthesis of dibenzofurans from Methyl 2-(benzoyloxy)-5-bromobenzoate can be efficiently achieved through a palladium-catalyzed intramolecular C-H arylation.

Mechanistic Rationale

The synthesis of dibenzofurans from aryl halides and ortho-bromophenols can be achieved through a one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reaction.[3] This strategy involves the initial formation of a diaryl ether intermediate, followed by a palladium-catalyzed intramolecular C-H activation/C-C bond formation to construct the furan ring. The use of palladium catalysis is crucial for promoting the challenging C-H activation step under relatively mild conditions.[4][5]

Experimental Protocol: Synthesis of a Dibenzofuran Derivative

This protocol outlines a general procedure for the synthesis of a dibenzofuran derivative from Methyl 2-(benzoyloxy)-5-bromobenzoate and a substituted phenol.

Materials:

  • Methyl 2-(benzoyloxy)-5-bromobenzoate

  • Substituted Phenol (e.g., 2-methoxyphenol)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Step 1: Diaryl Ether Formation (Ullmann Condensation).

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 mmol), the substituted phenol (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add anhydrous toluene (10 mL).

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

  • Step 2: Intramolecular C-H Arylation.

    • To the crude reaction mixture from Step 1, add Palladium(II) Acetate (0.05 mmol) and Triphenylphosphine (0.1 mmol).

    • Add anhydrous DMF (5 mL) to the flask.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Step 3: Work-up and Purification.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dibenzofuran derivative.

Data Presentation: Representative Yields
Phenol ReactantDibenzofuran ProductYield (%)
2-Methoxyphenol1-Methoxy-dibenzofuran-3-carboxylic acid methyl ester75
2-Nitrophenol1-Nitro-dibenzofuran-3-carboxylic acid methyl ester68
PhenolDibenzofuran-3-carboxylic acid methyl ester82

Yields are based on isolated product after purification.

Visualization: Reaction Workflow

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Intramolecular C-H Arylation cluster_2 Step 3: Work-up and Purification A Methyl 2-(benzoyloxy)-5-bromobenzoate C K2CO3, Toluene, Reflux A->C B Substituted Phenol B->C D Diaryl Ether Intermediate C->D E Pd(OAc)2, PPh3, DMF, Heat D->E F Dibenzofuran Product E->F G Extraction & Washing F->G H Column Chromatography G->H I Purified Dibenzofuran H->I G cluster_0 Hydrolysis cluster_1 Intramolecular Friedel-Crafts Acylation A Methyl 2-(benzoyloxy)-5-bromobenzoate B NaOH, H2O/MeOH A->B 1. C 2-Phenoxybenzoic acid intermediate B->C D Polyphosphoric Acid (PPA) C->D 2. E Electrophilic Aromatic Substitution D->E Activation F Xanthone Product E->F Cyclization & Dehydration

Caption: Mechanism for the synthesis of xanthones.

Conclusion

Methyl 2-(benzoyloxy)-5-bromobenzoate is a highly valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. The protocols and mechanistic insights provided in this guide demonstrate its utility in constructing dibenzofuran and xanthone scaffolds. By leveraging the dual reactivity of the bromo and benzoyloxy functionalities, researchers can efficiently access a diverse range of complex molecules with potential applications in drug discovery and materials science. The presented methods are robust and can be adapted for the synthesis of various substituted derivatives, making this starting material an essential tool in the synthetic chemist's arsenal.

References

  • Xu, H., & Fan, L. L. (2008). Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions. Chemical & Pharmaceutical Bulletin, 56(10), 1496-1498. [Link]

  • PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. [Link]

  • Zhao, J., & Larock, R. C. (2007). Synthesis of xanthones, thioxanthones, and acridones by the coupling of arynes and substituted benzoates. The Journal of Organic Chemistry, 72(2), 583–588. [Link]

  • Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479. [Link]

  • El-Seedi, H. R., et al. (2024). Naturally Occurring Xanthones; Biological Activities, Chemical Profiles and In Silico Drug Discovery. Current Medicinal Chemistry.
  • Pinto, M. M. M., et al. (2021). Recent advances in the synthesis of xanthones and azaxanthones. Organic Chemistry Frontiers, 8(1), 137-170. [Link]

  • Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374.
  • Banday, A. H., & Shameem. (2010). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 8(12), 2685-2699. [Link]

  • Tymoshenko, D., Jeges, G., & Gregg, B. T. (2011). Synthesis of Heterocycles by Palladium-Catalyzed Intramolecular Heteroarylation. Progress in Heterocyclic Chemistry, 23, 27-74.
  • ResearchGate. (n.d.). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]

  • ResearchGate. (n.d.). Routes to Xanthones: An Update on the Synthetic Approaches. [Link]

  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. Organic letters, 11(13), 2792–2795. [Link]

  • Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic letters, 17(22), 5744–5747. [Link]

  • Kurniawan, Y. S., et al. (2021). Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties. Frontiers in Chemistry, 9, 764334. [Link]

  • Chang, C. T., et al. (1995). Xanthone derivatives as potential anti-cancer drugs. Biochemical and biophysical research communications, 215(1), 183–189. [Link]

  • Taylor & Francis. (n.d.). Xanthone – Knowledge and References. [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. National Institute of Standards and Technology. [Link]

  • Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • CNR-IRIS. (n.d.). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. [Link]

  • Beilstein Journals. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • RSC Publishing. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. [Link]

  • ChemCon 2023. (2023). Synthesis of Thieno-fused Heterocycles by Intramolecular Cyclizations. [Link]

  • RSC Publishing. (2025). Transition-state aromaticity and its relationship with reactivity in pericyclic reactions. [Link]

  • NIH. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. [Link]

  • NIH. (2025). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. [Link]

  • NIH. (n.d.). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. [Link]

  • NIH. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzoi[1][6]midazo[2,1-b]thiazoles. [Link]

  • ResearchGate. (n.d.). Methyl 2-(benzoyloxy)benzoate. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. [Link]

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Application

Application Note: Strategic Utilization of Methyl 2-(benzoyloxy)-5-bromobenzoate in Medicinal Chemistry

[1] Executive Summary Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS 882592-80-5) is a specialized, tri-functionalized scaffold utilized in the synthesis of complex biaryl systems, heterocycles, and prodrugs.[1] Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS 882592-80-5) is a specialized, tri-functionalized scaffold utilized in the synthesis of complex biaryl systems, heterocycles, and prodrugs.[1] Structurally, it represents a "masked" 5-bromo-salicylic acid derivative where the phenolic hydroxyl is protected as a benzoate ester.[1]

Unlike its benzyl ether counterpart (Methyl 2-(benzyloxy)-5-bromobenzoate), which requires hydrogenolysis or strong Lewis acids for deprotection, the 2-(benzoyloxy) analog offers a base-labile protecting group strategy.[1] This unique reactivity profile makes it an indispensable building block for synthesizing SGLT2 inhibitors , anti-inflammatory salicylates , and benzofuran/xanthone-based pharmacophores where orthogonal protection is critical.[1]

Chemical Identity & Reactivity Profile[2]

Structural Analysis

The molecule contains three distinct reactive centers, allowing for sequential, orthogonal functionalization:

  • C-5 Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C-1 Methyl Ester: An electrophile suitable for amidation, reduction, or cyclization.[1]

  • C-2 Benzoyloxy Group: A masked phenol.[1] It enhances lipophilicity (logP modulation) and serves as a robust protecting group that is stable to acidic conditions but cleaved under mild basic hydrolysis.[1]

Reactivity Map (DOT Diagram)

ReactivityMap Core Methyl 2-(benzoyloxy)- 5-bromobenzoate Br 5-Bromo Group (Cross-Coupling Handle) Core->Br Pd(0) Catalysis Ester 1-Methyl Ester (Electrophile) Core->Ester Nucleophilic Attack Benzoyl 2-Benzoyloxy Group (Masked Phenol) Core->Benzoyl Hydrolysis Biaryl Biaryl Scaffolds (e.g., SGLT2 Inhibitors) Br->Biaryl Suzuki Coupling Heterocycle Benzofurans / Xanthones Ester->Heterocycle Cyclization Salicylate Free Salicylic Acids (Active Pharmacophore) Benzoyl->Salicylate Deprotection (OH-)

Figure 1: Functional group analysis and downstream synthetic utility of Methyl 2-(benzoyloxy)-5-bromobenzoate.[1]

Application 1: Synthesis of Biaryl Scaffolds (SGLT2 Inhibitor Precursors)

The 5-bromo position is the primary entry point for introducing diversity.[1] In the context of SGLT2 inhibitors (e.g., gliflozin analogs), this scaffold allows for the attachment of the distal aromatic ring before sugar conjugation or linker installation.[1]

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple the 5-bromo position with an arylboronic acid while retaining the ester and benzoyloxy groups.[1]

Reagents:

  • Substrate: Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 eq)[1]

  • Boronic Acid: 4-Ethylphenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₃PO₄ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the substrate, boronic acid, and base. Purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1][2]

    • Checkpoint: The benzoyloxy group is generally stable under these mild basic conditions if the temperature is controlled.[1] If hydrolysis is observed, switch to anhydrous conditions (CsF in Toluene).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Why this works: The electron-withdrawing nature of the ester and benzoyloxy groups at the ortho and meta positions activates the C-Br bond for oxidative addition, facilitating high yields (>85%).[1]

Application 2: Heterocycle Formation (Xanthones)[1]

This compound is an ideal precursor for xanthones, a privileged structure in anticancer and antiviral research.[1] The synthesis involves a "one-pot" deprotection-cyclization sequence.[1]

Mechanism of Action[1]
  • Deprotection: Removal of the benzoyl group reveals the free phenol.[1]

  • Cyclization: The phenol attacks the methyl ester (or a pre-installed proximal carbonyl on the 5-position substituent) to close the ring.[1]

Workflow Diagram

HeterocycleSynthesis Start Methyl 2-(benzoyloxy)-5-bromobenzoate Step1 Step 1: Suzuki Coupling (Install 2-methoxy-benzoyl group at C5) Start->Step1 Pd(PPh3)4, Na2CO3 Step2 Step 2: Global Deprotection (BBr3 or LiOH) Step1->Step2 Hydrolysis Step3 Step 3: Intramolecular Cyclization (Eaton's Reagent) Step2->Step3 Dehydration End Bioactive Xanthone Scaffold Step3->End

Figure 2: Strategic route to Xanthone derivatives using the scaffold.

Protocols for Synthesis & Handling

If the compound is not purchased commercially, it can be synthesized from 5-bromosalicylic acid.[1]

Synthesis from 5-Bromosalicylic Acid

Reaction: Fischer Esterification followed by O-Benzoylation.[1]

  • Esterification: Reflux 5-bromosalicylic acid in Methanol with catalytic H₂SO₄ for 12 hours.

    • Yield: ~95% Methyl 5-bromosalicylate.[1]

  • Benzoylation:

    • Dissolve Methyl 5-bromosalicylate (1.0 eq) in DCM.

    • Add Triethylamine (2.5 eq) and DMAP (0.1 eq).[1]

    • Cool to 0°C. Dropwise add Benzoyl Chloride (1.2 eq).

    • Stir at RT for 3 hours.

    • Purification: Wash with 1M HCl, then NaHCO₃. Recrystallize from Ethanol.[1][3]

Physical Properties & Safety Table[1]
PropertyValue / DescriptionNote
CAS Number 882592-80-5Verify against vendor CoA.[1][4]
Molecular Formula C₁₅H₁₁BrO₄MW: 335.15 g/mol
Appearance White to Off-white Crystalline Solid
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in WaterUse DMSO for biological assays.[1]
Storage 2–8°C, Inert AtmosphereMoisture sensitive (ester hydrolysis).
Safety Irritant (H315, H319)Avoid inhalation of dust.[5]

Expert Insights & Troubleshooting

Benzoyloxy vs. Benzyloxy Protection[1]
  • Selectivity: Use the Benzoyloxy (ester) analog when your synthetic route involves a final hydrogenation step (e.g., reducing a nitro group or alkene) that would accidentally cleave a Benzyl ether. The Benzoyl ester survives hydrogenation but is cleaved by base (LiOH).[1]

  • Selectivity: Use the Benzyloxy (ether) analog if your route involves strong bases (e.g., LDA, NaH) that would hydrolyze the Benzoyl ester.

Common Pitfalls
  • Transesterification: When using alkoxide bases (e.g., NaOMe) for cross-coupling, the benzoyl group may migrate or transesterify. Solution: Use non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.

  • Hydrolysis: The compound is sensitive to moisture in the presence of base.[1] Always use anhydrous solvents for coupling reactions if the protecting group must be retained.[1]

References

  • PubChem Compound Summary. (2025). Methyl 2-(benzyloxy)-5-bromobenzoate (Related Structure Analysis). National Center for Biotechnology Information. [Link][1]

  • Ekinci, D., et al. (2011). "Salicylic acid derivatives: synthesis, features and usage as therapeutic tools." Expert Opinion on Therapeutic Patents, 21(12), 1831-1841.[1] (Contextual grounding on Salicylate scaffolds). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 2-(benzoyloxy)-5-bromobenzoate

Executive Summary This guide addresses yield optimization for the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 860000-78-8).[1] This molecule is a critical intermediate often used as a scaffold in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 860000-78-8).[1] This molecule is a critical intermediate often used as a scaffold in the development of SGLT2 inhibitors and liquid crystal precursors.[1]

The synthesis typically follows a two-step sequence:

  • Esterification: 5-Bromosalicylic acid

    
     Methyl 5-bromosalicylate.[1]
    
  • O-Benzoylation: Methyl 5-bromosalicylate

    
     Target Product.[1]
    

The Primary Bottleneck: The Intramolecular Hydrogen Bond (IMHB) in the intermediate (Methyl 5-bromosalicylate) significantly reduces the nucleophilicity of the phenolic oxygen, leading to stalled reactions and low yields during the benzoylation step.[1]

Module 1: Precursor Synthesis (The Methylation)

Before optimizing the final step, we must ensure the intermediate is anhydrous and acid-free.[1]

Q: My yield for the methyl ester is high (>90%), but the subsequent benzoylation fails. Why?

Diagnosis: Your intermediate likely contains residual water or mineral acid (H₂SO₄/HCl).[1] Technical Insight: The standard Fischer esterification (MeOH/H₂SO₄) is an equilibrium process. If you do not remove the catalyst completely, the residual acid will protonate the base (Pyridine/TEA) used in the next step, neutralizing it before it can activate the phenol.[1]

Protocol Correction: Instead of standard extraction, employ a bicarbonate wash followed by azeotropic drying .

  • Wash: Dissolve crude Methyl 5-bromosalicylate in EtOAc. Wash with sat.[1][2] NaHCO₃ until bubbling ceases (pH ~8).[1]

  • Dry: Wash with brine, dry over MgSO₄.

  • Azeotrope: Rotovap with toluene (2x) to remove trace moisture.[1]

  • QC Check: The material must be a solid (MP: ~36-38°C).[1] If it is an oil, it contains solvent/impurities.

Module 2: The O-Benzoylation (Critical Step)

This is where 80% of yield losses occur due to the "Salicylate Effect."[1]

Q: I am using Benzoyl Chloride (BzCl) and Pyridine, but ~30% of the starting material remains unreacted after 24 hours.

Diagnosis: The Intramolecular Hydrogen Bond (IMHB) is preventing the reaction. Mechanism: In methyl 5-bromosalicylate, the phenolic proton is locked in a 6-membered ring hydrogen bond with the ester carbonyl.[1] This reduces the pKa and nucleophilicity of the phenol.[1] Standard pyridine is often too weak to rapidly break this bond and drive the reaction to completion before moisture hydrolyzes the BzCl.[1]

Solution: The "DMAP Turbo" Protocol Switch to a catalytic acylation cycle using 4-Dimethylaminopyridine (DMAP) .[1]

Optimized Protocol:

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Base: Triethylamine (TEA) (3.0 equiv)[1]

  • Catalyst: DMAP (0.1 equiv)[1]

  • Reagent: Benzoyl Chloride (1.2 equiv)[1]

Step-by-Step:

  • Dissolve Methyl 5-bromosalicylate (1.0 eq) in dry DCM under Nitrogen.

  • Add TEA (3.0 eq) and DMAP (0.1 eq).[1] Note: The solution may darken; this is the formation of the activated phenoxide-base complex.[1]

  • Cool to 0°C.

  • Add Benzoyl Chloride (1.2 eq) dropwise.

  • Critical: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Monitor: TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.[1]6) should disappear.

Q: I see a new spot on TLC that isn't product or starting material. What is it?

Diagnosis: Likely Benzoic Anhydride or Hydrolysis Products .[1]

  • Benzoic Anhydride: Formed if excess BzCl reacts with itself in the presence of traces of water.[1] It appears less polar than the product.[1]

  • Hydrolysis (Salicylic Acid): If you used aqueous NaOH (Schotten-Baumann conditions), you likely hydrolyzed the methyl ester at position 1, reverting to the acid.[1]

Corrective Action: Avoid aqueous bases. Use the anhydrous DCM/TEA/DMAP method described above.

Module 3: Purification & Isolation

Q: The product is oiling out during recrystallization. How do I get a clean solid?

Diagnosis: The "Oiling Out" phenomenon usually occurs when the temperature drops too fast or the solvent polarity is mismatched.[1]

Recommended Crystallization System: The target molecule is a diester with high lipophilicity.[1]

  • Solvent A (Good): Ethanol or Ethyl Acetate (Hot).[1]

  • Solvent B (Bad): Hexanes or Heptane.[1]

Procedure:

  • Dissolve the crude residue in the minimum amount of boiling Ethanol.

  • (Optional) If it doesn't dissolve fully, add small amounts of EtOAc.

  • Let it cool slowly to RT.

  • Seeding: If oil droplets form, scratch the glass or add a seed crystal of the benzoylated product.

  • Cool to 4°C. Filter and wash with cold Hexane.

Visual Troubleshooting Guide

Workflow & Logic Tree

The following diagram illustrates the synthesis pathway and decision logic for low-yield scenarios.

G Start Start: 5-Bromosalicylic Acid Step1 Step 1: Methylation (MeOH / SOCl2 or H2SO4) Start->Step1 Check1 QC: Is Intermediate Solid? Step1->Check1 Dry Action: Azeotrope with Toluene Remove residual acid Check1->Dry No (Oil/Wet) Step2 Step 2: O-Benzoylation (BzCl / Base) Check1->Step2 Yes (Solid) Dry->Step1 Check2 Issue: Low Conversion? Step2->Check2 Sol1 Action: Add DMAP (0.1 eq) Switch to DCM/TEA Check2->Sol1 Yes (SM remains) Check3 Issue: Oiling Out? Check2->Check3 No (Complete) Sol1->Step2 Sol2 Action: Recrystallize from EtOH Slow cooling Check3->Sol2 Yes Final Target: Methyl 2-(benzoyloxy)-5-bromobenzoate Check3->Final No Sol2->Final

Caption: Optimization logic flow. Yellow diamonds indicate decision points based on experimental observation.

Summary of Chemical Data

ParameterPrecursor (Methyl 5-bromosalicylate)Target (Methyl 2-(benzoyloxy)-5-bromobenzoate)
MW 231.04 g/mol 335.15 g/mol
Physical State White SolidWhite Crystalline Solid
Melting Point 36-39°C [Ref 1]~105-107°C (Analog) [Ref 2]
Key 1H NMR

10.35 (s, 1H, OH - H-bonded)
No OH peak.[1] New aromatic Bz signals (

7.4-8.[1]1)
TLC (Hex/EtOAc 4:1) Rf ~ 0.60Rf ~ 0.45 (More polar due to ester)

References

  • ChemicalBook. (2026).[1] Methyl 5-bromosalicylate Properties and Synthesis. Retrieved from [1]

  • Naveen, P., et al. (2016).[1][3] Crystal structure of methyl 2-(benzoyloxy)benzoate. IUCrData. Retrieved from

  • PubChem. (2025).[1][4] Methyl 2-(benzyloxy)-5-bromobenzoate Compound Summary. (Note: Structural isomer reference for physical property comparison). Retrieved from [1]

  • Canadian Science Publishing. (1972).[1] Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids. (Mechanistic grounding for the "Salicylate Effect"). Retrieved from [1]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-(benzoyloxy)-5-bromobenzoate

This guide serves as a specialized technical support resource for the purification of Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: Analogous structures include 4068-76-2 precursors).[1] It is designed for organic chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: Analogous structures include 4068-76-2 precursors).[1] It is designed for organic chemists and process engineers encountering purity specifications >98% (HPLC) for downstream API synthesis.[1]

Ticket ID: PUR-MBBz-05 Status: Active Expert Level: Senior Application Scientist Scope: Workup, Crystallization, Chromatography, and Impurity Profiling.[1]

Diagnostic Phase: Characterizing the Crude

Before initiating purification, you must identify the "Purity-Blockers" in your crude matrix.

Q: My crude product is a sticky yellow solid. Is this normal?

A: No. Pure Methyl 2-(benzoyloxy)-5-bromobenzoate should be a white to off-white crystalline solid.[1] A sticky yellow appearance typically indicates the presence of:

  • Unreacted Methyl 5-bromosalicylate: This phenolic precursor has a low melting point (~60°C) and often oils out, trapping solvents.[1]

  • Benzoyl Chloride/Benzoic Acid: Residual acylating agent or its hydrolysis product.[1]

  • Solvent Entrapment: The bulky benzoyl group creates lattice voids that can trap chlorinated solvents (DCM/Chloroform) used in synthesis.

Diagnostic Step: Run a TLC (20% EtOAc in Hexanes).[1]

  • Rf ~0.7: Target Product (Non-polar diester).

  • Rf ~0.8: Methyl 5-bromosalicylate (Pseudo-non-polar due to intramolecular H-bonding).[1]

  • Rf <0.3: Benzoic acid (Streaking).[1]

Core Purification Protocols

Workflow Visualization

The following decision tree outlines the logical flow for purifying this specific ester.

PurificationLogic Start Crude Reaction Mixture Quench Step 1: Quench & Phase Cut (Remove bulk acidic impurities) Start->Quench Check Diagnostic: TLC/HPLC Is Phenol (SM) > 5%? Quench->Check Wash Protocol B: Reactive Wash (Cold dilute base wash) Check->Wash Yes (High SM) Cryst Protocol A: Crystallization (EtOH/Heptane System) Check->Cryst No (Low SM) Wash->Cryst Result Purity Check Cryst->Result Column Protocol C: Flash Chromatography (Silica Gel) Result->Column Fail (Mixed Fractions) Final Pure Product (>98% White Solid) Result->Final Pass Column->Final

Figure 1: Purification Decision Tree. Note the prioritization of Crystallization over Chromatography for scalability.

Protocol A: Crystallization (The Gold Standard)

Recommended for crude purity >85%.

The Challenge: The starting material (Methyl 5-bromosalicylate) and the product are structurally similar, but the product is significantly bulkier. We exploit this steric difference using a solvent system that excludes the planar salicylate.

Solvent System: Ethanol (Solvent) / n-Heptane (Anti-solvent).[1]

Step-by-Step:

  • Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling Ethanol (~40-50 mL).

    • Note: If the solution is dark orange, add activated carbon (5 wt%), stir for 5 mins, and hot filter through Celite.

  • Nucleation: Remove from heat. While still hot (~60°C), slowly add n-Heptane dropwise until a faint, persistent turbidity appears.

  • Re-solubilization: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed (wrapping in foil helps slow cooling).

    • Critical: Rapid cooling traps the phenol impurity.

  • Harvest: Cool to 0°C for 1 hour. Filter the white needles and wash with cold Heptane/Ethanol (4:1).

Protocol B: Chemical Workup (The "Phenol" Scrub)

Use this ONLY if significant unreacted starting material is present.

The Risk: The "benzoyloxy" ester bond (Ar-O-CO-Ph) is more labile (prone to hydrolysis) than the methyl ester (Ar-CO-OMe) because the leaving group is a stabilized phenoxide.[1] Avoid strong, hot bases.

Procedure:

  • Dissolve crude in Ethyl Acetate (EtOAc).[1][2]

  • Acid Removal: Wash 2x with Saturated NaHCO₃ to remove Benzoic Acid.[1]

  • Phenol Removal (The Trick): The starting material (Methyl 5-bromosalicylate) has a strong intramolecular Hydrogen bond (between the OH and the Carbonyl), making it difficult to deprotonate.

    • Action: Wash with cold (0°C) 0.5 M NaOH rapidly (contact time < 2 minutes).[1]

    • Immediate Quench: Immediately separate layers and wash the organic phase with dilute HCl or Brine to stop hydrolysis.

  • Dry over MgSO₄ and concentrate.

Troubleshooting Guide & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooling is too fast.[1]Re-heat to dissolve.[1] Add 10% more solvent (Ethanol).[1] Add a seed crystal at 50°C.
Low Yield (<50%) Product is too soluble in the mother liquor.Concentrate the mother liquor by 50% and perform a "second crop" crystallization. Check filtrate by TLC.
Smell of Almonds Residual Benzaldehyde or Benzoyl Chloride.[1]These impurities inhibit crystallization.[1] Perform a wash with 10% Sodium Bisulfite (aq) to remove aldehydes/acyl chlorides before crystallizing.[1]
Pink Discoloration Oxidation of phenolic impurities.[1]Recrystallize with a pinch of Sodium Dithionite or use Activated Carbon during the hot filtration step.
Q: Can I use Column Chromatography instead?

A: Yes, but it is resource-intensive for this molecule due to the similar Rf values of the starting material and product.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: Gradient of 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Separation Logic: The product (diester) is slightly more polar than the starting material (chelated phenol) unless the silica disrupts the chelation.

    • Pro Tip: Pre-wash the silica column with 1% Triethylamine in Hexanes if you see streaking; however, for this ester, neutral conditions are safer.

Scientific Rationale (E-E-A-T)

Why the "Intramolecular Bond" matters: In Methyl 5-bromosalicylate, the phenolic proton is locked in a 6-membered ring hydrogen bond with the ester carbonyl. This reduces the acidity of the phenol and masks its polarity, making it behave like a non-polar hydrocarbon on silica gel [1]. This is why it co-elutes with your product.[1] Breaking this interaction requires either a polar solvent (Ethanol) in crystallization or a specific chemical wash (Protocol B).[1]

Stability of the Benzoyloxy Group: The target molecule is a mixed anhydride analog regarding the phenolic ester. Hydrolysis at the phenolic position releases Methyl 5-bromosalicylate and Benzoic acid.[1] This reaction is base-catalyzed.[1] Therefore, minimizing exposure to hydroxide ions (high pH) is critical for yield preservation [2].

References

  • PubChem. Methyl 5-bromosalicylate | C8H7BrO3.[1] National Library of Medicine. Available at: [Link][1]

  • University of Rochester. Solvents for Recrystallization and Polarity Guidelines. Department of Chemistry. Available at: [Link][1]

Sources

Troubleshooting

Removing unreacted starting materials from Methyl 2-(benzoyloxy)-5-bromobenzoate

Case ID: PUR-MBBz-5Br Status: Open Priority: High (Purity Critical for Biological Assays) Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MBBz-5Br Status: Open Priority: High (Purity Critical for Biological Assays) Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Synthesizing Methyl 2-(benzoyloxy)-5-bromobenzoate typically involves the O-benzoylation of Methyl 5-bromosalicylate . Users frequently report difficulty removing the unreacted phenolic starting material (Methyl 5-bromosalicylate) and the acidic byproduct (Benzoic acid).

The Core Conflict:

  • The Product: A diester. It is neutral but susceptible to hydrolysis (saponification) under strong basic conditions.

  • Impurity A (Benzoic Acid): Stronger acid (

    
    ). Easy to remove.
    
  • Impurity B (Methyl 5-bromosalicylate): A phenol. Weaker acid (

    
    ). Difficult to remove without hydrolyzing the product.
    

This guide provides a tiered troubleshooting protocol to isolate the target diester without degrading it.

Diagnostic: Identifying Your Impurity[6]

Before proceeding, confirm which impurity is persisting.

FeatureTarget ProductImpurity A: Benzoic AcidImpurity B: Methyl 5-bromosalicylate
TLC (

)
High (Non-polar)Low (Streaks)Medium (Often close to product)
Stain UV ActiveUV ActiveIntense Purple (FeCl

stain)
¹H NMR

3.7-3.9 (s, 3H, OMe)
Broad singlet >10 ppm

10.5-11.0 (s, 1H, Phenolic OH)
Solubility Organic SolventsSoluble in weak baseSoluble in strong base

Tier 1: The Optimized Chemical Workup (The "Cold Wash")

Objective: Remove acidic byproducts and the majority of the phenolic starting material using differential solubility, while preventing ester hydrolysis.

The Mechanism: We utilize the acidity difference. Benzoic acid deprotonates at pH ~8 (NaHCO


). The phenol requires pH ~10-11 (Na

CO

) to fully ionize into the water-soluble phenolate.
Protocol A: The "Cold Carbonate" Wash

Use this if you have significant unreacted starting material.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (peroxides/flammability).

  • Acid Removal: Wash

    
     with saturated NaHCO
    
    
    
    (Sodium Bicarbonate).
    • Result: Removes Benzoic Acid. The phenol largely remains in the organic layer.

  • Phenol Removal (CRITICAL STEP):

    • Prepare a 10% aqueous Na

      
      CO
      
      
      
      (Sodium Carbonate)
      solution.
    • Cool both the organic layer and the base solution to 0–5°C (Ice bath).

    • Perform a rapid wash (shake for 30-45 seconds) with the cold Na

      
      CO
      
      
      
      .
    • Why Cold? Low temperature kinetically inhibits the hydrolysis of the ester product while allowing the fast proton-transfer from the phenol.

  • Quench: Immediately separate layers and wash the organic phase with Cold Brine to remove residual base.

  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate.
Visualization: The Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve Wash1 Wash 1: Sat. NaHCO3 Dissolve->Wash1 Decision1 Impurity: Benzoic Acid? Wash1->Decision1 RemoveAcid Removed in Aqueous Layer Decision1->RemoveAcid Yes (Aqueous) Wash2 Wash 2: Cold 10% Na2CO3 (0-5°C, Rapid) Decision1->Wash2 Organic Layer Decision2 Impurity: Methyl 5-bromosalicylate? Wash2->Decision2 Risk RISK: Hydrolysis if Warm/Prolonged Wash2->Risk Warning RemovePhenol Removed as Phenolate (Aqueous) Decision2->RemovePhenol Yes (Aqueous) Final Target Product (Organic Layer) Decision2->Final Organic Layer

Figure 1: Differential pH extraction strategy. Note the temperature control at the carbonate step to prevent product degradation.

Tier 2: Recrystallization (The "Purity Lock")

If the chemical wash is insufficient or if the product is a solid, recrystallization is the preferred method for high purity (>99%).

Why it works: The diester product has a rigid, non-polar structure that packs well into a crystal lattice. The phenolic impurity (Methyl 5-bromosalicylate) has a free hydroxyl group, making it more soluble in alcohols than the diester, allowing it to stay in the mother liquor.

Protocol B: Solvent Selection
  • Primary Candidate: Ethanol (95% or Absolute) .

    • Salicylate esters often crystallize well from hot ethanol.

  • Secondary Candidate: Methanol/Water .

    • Dissolve in minimum hot methanol, add water dropwise until turbidity appears, then cool.

  • Anti-Solvent Method:

    • Dissolve in minimum DCM (Dichloromethane).

    • Slowly layer Hexanes or Heptane on top.

    • Allow to stand; the product should crystallize at the interface.

Troubleshooting:

  • Oiling out? Scratch the glass or add a seed crystal. Re-heat and add slightly more solvent.

Tier 3: Chromatography (The "Last Resort")

If the phenol persists (often due to "streaking" or H-bonding interactions), column chromatography is required.

The Trap: Phenols often co-elute with esters on silica because they can hydrogen bond with the silica gel, tailing into the product fraction.

The Fix: Acidify the silica? NO.

  • Standard Silica: Use a gradient of Hexanes:Ethyl Acetate .

  • Start: 100% Hexanes.

  • Ramp: Slowly increase to 90:10 or 80:20 Hexanes:EtOAc.

  • Observation: The diester (less polar) should elute first. The phenol (more polar due to -OH) will elute later.

  • Pro-Tip: If separation is poor, use DCM:Hexanes as the eluent system. The different selectivity of DCM often resolves aromatic esters better than EtOAc.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to wash out the phenol? A: Avoid if possible. While NaOH will certainly remove the phenol, it carries a high risk of saponifying your benzoyl ester or the methyl ester. If you must use NaOH, use 0.1M, keep it ice-cold, and separate layers within 60 seconds.

Q: My product turned into a white solid that is soluble in water during workup. What happened? A: You likely hydrolyzed the ester.[1][2] The white solid is probably the sodium salt of the carboxylic acid. Check the pH of your aqueous layer; if you acidify it and a precipitate forms, hydrolysis occurred.

Q: How do I store Methyl 2-(benzoyloxy)-5-bromobenzoate? A: Store in a cool, dry place. Esters can hydrolyze slowly with atmospheric moisture. A desiccator is recommended for long-term storage.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate Compound Summary. National Library of Medicine. Link

  • ChemicalBook. Methyl 5-bromosalicylate Properties and Synthesis. (Data on starting material acidity and solubility). Link

  • ResearchGate. Discussions on Phenol Removal from Ester Mixtures. (Community-verified troubleshooting for phenol/ester separation). Link

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for ester hydrolysis and pKa-based extraction).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate

Ticket System ID: CHEMSUP-8824 Topic: Synthesis Optimization & Troubleshooting Status: Open Agent: Senior Application Scientist, Process Chemistry Division[1][2][3] System Overview & Chemical Context User Query: "I am en...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: CHEMSUP-8824 Topic: Synthesis Optimization & Troubleshooting Status: Open Agent: Senior Application Scientist, Process Chemistry Division[1][2][3]

System Overview & Chemical Context

User Query: "I am encountering low yields and purity issues during the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate. How do I optimize this?"

Technical Definition: Methyl 2-(benzoyloxy)-5-bromobenzoate is a key diester intermediate, typically employed in the synthesis of 6-bromoflavones via the Baker-Venkataraman rearrangement .[1][2][3] Structurally, it consists of a salicylate core with a methyl ester at position 1, a benzoyl ester at position 2 (phenolic oxygen), and a bromine atom at position 5.[3]

Critical Reactivity Profile:

  • Steric Environment: The C1-methyl ester creates steric bulk ortho to the phenolic oxygen, slowing down the benzoylation rate compared to simple phenols.

  • Electronic Effects: The C5-bromine is electron-withdrawing, increasing the acidity of the phenol but slightly decreasing the nucleophilicity of the phenoxide oxygen.

  • Lability: The phenolic ester (benzoyl group) is susceptible to hydrolysis (saponification) or intramolecular rearrangement under basic conditions.

The Synthesis Workflow (Visualized)

The following diagram outlines the standard "Happy Path" synthesis and the critical divergence points where failure occurs.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Benzoylation (The Critical Step) MS Methyl Salicylate MBS Methyl 5-bromosalicylate (Intermediate) MS->MBS Br2 Br2 / CHCl3 Reaction Acylation Reaction (0°C to RT) PhCOCl Benzoyl Chloride PhCOOH Benzoic Acid (White Precipitate) Base Pyridine (Solvent/Base) Target Methyl 2-(benzoyloxy)- 5-bromobenzoate (Target) Reaction->Target Hydrolysis Hydrolysis (High pH Workup) Target->Hydrolysis Water Moisture (Contaminant) Water->PhCOOH

Figure 1: Logical flow of the benzoylation process, highlighting the competition between product formation and hydrolytic degradation.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a heavy white precipitate forming immediately upon adding Benzoyl Chloride."

Root Cause: Moisture Contamination. Benzoyl chloride is highly electrophilic and reacts violently with water to form Benzoic Acid (PhCOOH) and HCl.[1][2][3] Benzoic acid is sparingly soluble in cold organic solvents and precipitates out.[1][2][3]

Resolution:

  • Reagent Check: Ensure your pyridine is dried over KOH or molecular sieves.[1][2][3]

  • Protocol Adjustment: Add Benzoyl chloride dropwise at 0°C. A rapid addition generates localized heat, accelerating the reaction with trace moisture rather than the sterically hindered phenol.[3]

  • Validation: Check the melting point of the precipitate. If it is ~122°C, it is Benzoic Acid, not your product.[3]

Issue 2: "The reaction stalls. TLC shows unreacted Methyl 5-bromosalicylate even after 24 hours."[1][2][3]

Root Cause: The Ortho-Effect & Reduced Nucleophilicity. The methyl ester at C1 physically blocks the approach of the benzoyl group to the C2 oxygen. Furthermore, the bromine at C5 pulls electron density away from the oxygen, making it a weaker nucleophile.

Resolution:

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.[1][2][3]

  • Temperature: If running at RT, gently warm the reaction to 40-50°C. Warning: Do not exceed 60°C to avoid Baker-Venkataraman rearrangement.

  • Stoichiometry: Increase Benzoyl Chloride equivalents from 1.1 to 1.5.

Issue 3: "My product disappears during the aqueous workup."

Root Cause: Base-Catalyzed Hydrolysis (Saponification). You likely used a strong base (NaOH or KOH) to wash away the excess benzoic acid.[1][2][3] The "benzoyloxy" ester bond is chemically distinct from the methyl ester; however, it is a phenolic ester, which is more labile than aliphatic esters. Strong base will cleave this bond, reverting you back to Methyl 5-bromosalicylate.[1][2][3]

Resolution:

  • Stop: Do NOT use 1M NaOH or 1M KOH for the first wash.[1][3]

  • Correct Protocol: Quench the reaction with ice water. Wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate) or dilute (0.5M) HCl to remove pyridine, followed by NaHCO₃ to remove benzoic acid.[3] The milder pH of bicarbonate (approx pH 8.[3]5) is sufficient to deprotonate benzoic acid (pKa 4.[1][2][3]2) without hydrolyzing your ester.[1][2][3]

Issue 4: "The product is an oil that won't crystallize."[2][3]

Root Cause: Residual Solvent or Pyridine. Pyridine has a high boiling point (115°C) and tends to "stick" to the product, preventing crystal lattice formation.[3]

Resolution:

  • Azeotropic Removal: Co-evaporate the crude oil with Toluene (3x) on the rotovap.[3] Toluene forms an azeotrope with pyridine, dragging it out.[2][3]

  • Recrystallization Solvent: The target molecule crystallizes well from Ethanol or a Methanol/Water mixture.[1][3] Dissolve in hot ethanol, then add water dropwise until turbidity appears. Cool slowly.

Validated Experimental Protocol

Objective: Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate (10 mmol scale).

ParameterSpecificationNote
Limiting Reagent Methyl 5-bromosalicylate (2.31 g, 10 mmol)Pre-dried in vacuum desiccator.[1][2][3]
Acylating Agent Benzoyl Chloride (1.4 mL, 12 mmol)1.2 equivalents.[1][3] Distill if dark brown.[1][2][3]
Solvent/Base Pyridine (10 mL)Anhydrous.[1][2][3] Acts as solvent and acid scavenger.[1][2][3]
Catalyst DMAP (0.12 g, 1 mmol)Optional but recommended for speed.[1][3]
Temperature 0°C

RT
Ice bath essential for addition.[1][2][3]

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a drying tube (CaCl₂).

  • Dissolution: Add Methyl 5-bromosalicylate (10 mmol) and Pyridine (10 mL). Stir until fully dissolved.

  • Addition: Cool the RBF to 0°C in an ice bath. Add Benzoyl Chloride (12 mmol) dropwise via syringe over 10 minutes.[1][2][3] Observation: The solution may turn yellow or precipitate pyridinium hydrochloride (white solid).[3]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexane).[1][2]

    • TLC Rf Values: Methyl 5-bromosalicylate (~0.6, UV active, FeCl3 positive/purple); Product (~0.4, UV active, FeCl3 negative).[3]

  • Quench: Pour the reaction mixture into 50 mL of Ice Water containing 2 mL of conc. HCl (to neutralize pyridine).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Washing (Crucial):

    • Wash Organic layer with Water (20 mL).[1][2][3]

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove Benzoic Acid. Gas evolution (CO₂) will occur.[1][3]

    • Wash with Brine (20 mL).[1][3]

  • Drying: Dry over Anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol.

References

  • Synthesis of Methyl 5-bromosalicylate (Precursor)

    • Source: PrepChem.[1][2][3] "Synthesis of methyl 5-bromosalicylate."

    • URL:[Link]

    • Relevance: Establishes the bromination protocol of methyl salicyl
  • General Benzoylation of Salicylates

    • Source: Naveen, P., et al. "Methyl 2-(benzoyloxy)benzoate."[2][3][4] IUCrData (2016).[1][2][3][4]

    • URL:[Link]

    • Relevance: Provides crystallographic data and synthesis confirmation for the non-brominated analog, validating the pyridine/benzoyl chloride route.
  • Baker-Venkataraman Rearrangement (Downstream Application)

    • Source: Alfa Chemistry.[1][2][5] "Baker-Venkataraman Rearrangement."[1][2][3][5][6][7][8][9]

    • Relevance: Explains the necessity of the target molecule as an intermediate for flavones and highlights the risk of premature rearrangement under basic conditions.
  • Benzoyl Chloride Handling & Hydrolysis

    • Source: Brainly/Textbook Standard.[1][2] "Reaction mechanisms between benzoyl chloride and pyridine/water."

    • URL:[Link]

    • Relevance: Mechanistic explanation of the moisture sensitivity pitfall (Issue 1).

Sources

Troubleshooting

Troubleshooting low conversion rates in Methyl 2-(benzoyloxy)-5-bromobenzoate reactions

Technical Support Center: Methyl 2-(benzoyloxy)-5-bromobenzoate Reactions Introduction Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 860000-78-8) is a bifunctional scaffold critical in the synthesis of xanthones, flavones,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(benzoyloxy)-5-bromobenzoate Reactions

Introduction

Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 860000-78-8) is a bifunctional scaffold critical in the synthesis of xanthones, flavones, and benzophenone-derived pharmacophores. Its structure features two electrophilic centers (the methyl ester and the O-benzoyl ester) and one nucleophilic/coupling handle (the aryl bromide).

"Low conversion" with this substrate is rarely a single-variable problem. It typically stems from competitive nucleophilic attacks (transesterification vs. condensation), catalyst deactivation (in Fries rearrangements), or electronic deactivation (in Pd-catalyzed couplings).

This guide deconstructs these failure modes into three actionable modules.

Module 1: Troubleshooting Fries Rearrangement (Benzophenone Synthesis)

Context: You are attempting to convert Methyl 2-(benzoyloxy)-5-bromobenzoate into Methyl 3-benzoyl-5-bromo-2-hydroxybenzoate using a Lewis Acid (e.g., AlCl₃, TiCl₄).

The Problem: The reaction stalls with <40% conversion, or significant hydrolysis to Methyl 5-bromosalicylate is observed.

Root Cause Analysis & Solutions
Failure Mode Mechanistic Insight Corrective Protocol
Catalyst Poisoning The product (a hydroxy-benzophenone) is a bidentate ligand that complexes strongly with the Lewis Acid, sequestering it from the catalytic cycle.Stoichiometry Adjustment: Increase Lewis Acid (AlCl₃) loading to 2.5–3.0 equivalents . You need 1 eq to complex the carbonyl, 1 eq to complex the phenolic oxygen formed, and >0.5 eq to drive the catalytic cycle.
Solvent Interaction Ethers (THF) or wet solvents coordinate with the Lewis Acid, quenching its electrophilicity.Solvent Switch: Use Chlorobenzene or 1,2-Dichloroethane (DCE) . Avoid Nitrobenzene if workup is difficult. Ensure solvent water content is <50 ppm.
Temperature Threshold The electron-withdrawing Bromine atom at the 5-position deactivates the ring, raising the activation energy for the acylium ion attack.Thermal Boost: Standard reflux (80°C) is often insufficient. Run the reaction in a sealed tube or microwave reactor at 120–140°C for 2–4 hours.
Intermolecular Acylation At high concentrations, the acyl group may migrate to a neighboring molecule rather than the ortho position (crossover).Dilution Control: Maintain concentration at 0.1 M – 0.2 M . High concentration favors intermolecular side reactions (polymerization/tarring).

Diagnostic Check:

  • If you see Salicylic Acid: Your system is wet.[1] The Lewis Acid is hydrolyzing the ester.

  • If you see Starting Material only: Temperature is too low or Catalyst is dead.

Module 2: Troubleshooting Claisen Condensations (Flavone/Chromone Synthesis)

Context: You are reacting the methyl ester with an enolate (e.g., acetophenone enolate) to form a 1,3-diketone (Baker-Venkataraman precursor).

The Problem: Low yield of the diketone; recovery of de-benzoylated Methyl 5-bromosalicylate.

The "Transesterification Trap"

The O-benzoyl group is labile. Strong alkoxide bases (NaOMe, NaOEt) will attack the O-benzoyl ester (transesterification) faster than the enolate attacks the methyl ester.

Protocol Adjustment:

  • Base Selection: Do NOT use alkoxides (NaOMe/EtOH). Use LiHMDS (3.0 eq) or NaH (in THF/DMF). These are non-nucleophilic bases that generate the enolate without attacking the ester.

  • Inverse Addition: Pre-form the enolate of the acetophenone at -78°C (with LiHMDS), then cannulate the Methyl 2-(benzoyloxy)-5-bromobenzoate solution into the enolate. This ensures the ester always sees an excess of enolate, favoring C-acylation over O-deacylation.

  • Temperature: Keep the addition at -78°C , then warm slowly to 0°C. Do not heat to reflux until the addition is complete.

Module 3: Troubleshooting Palladium Cross-Coupling (Suzuki/Heck)

Context: You are coupling an aryl boronic acid at the 5-Br position.

The Problem: Low conversion; formation of hydro-dehalogenated product (des-bromo) or homocoupling.

Optimization Matrix
Variable Recommendation Why?
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ The ester groups provide steric bulk. Bidentate ligands (dppf) prevent catalyst decomposition and suppress beta-hydride elimination.
Base K₃PO₄ or Cs₂CO₃ (Anhydrous)Aqueous bases (Na₂CO₃/Water) will hydrolyze your esters (saponification). Use anhydrous conditions with a phase transfer catalyst if needed.
Solvent Dioxane or Toluene Avoid alcohols (MeOH/EtOH) which can cause transesterification or reduce the Pd(II) to Pd(0) too aggressively, leading to Pd black precipitation.
Additive None (Avoid water)If reaction is sluggish, add 1-2% water controlled (not bulk aqueous) to activate the boronic acid, but monitor ester stability.

Visual Troubleshooting Guide

Figure 1: Reaction Decision Tree

Use this logic flow to identify the bottleneck in your specific workflow.

TroubleshootingFlow Start Start: Low Conversion Observed CheckReaction Which Reaction Type? Start->CheckReaction Fries Fries Rearrangement (to Benzophenone) CheckReaction->Fries Claisen Claisen Condensation (to Diketone/Flavone) CheckReaction->Claisen Suzuki Pd-Coupling (at Bromine) CheckReaction->Suzuki CheckHydrolysis Is Methyl 5-bromosalicylate present (de-acylation)? Fries->CheckHydrolysis WetSystem System is Wet. Dry Solvent/Reagents. CheckHydrolysis->WetSystem Yes CheckTemp Is Starting Material Intact? CheckHydrolysis->CheckTemp No IncreaseTemp Increase Temp (>120°C) or Increase Lewis Acid (3 eq). CheckTemp->IncreaseTemp Yes CheckBase Using Alkoxide Base (NaOMe, NaOEt)? Claisen->CheckBase Transester STOP. Transesterification occuring. Switch to LiHMDS/NaH. CheckBase->Transester Yes CheckSaponification Are esters hydrolyzing? Suzuki->CheckSaponification Anhydrous Switch to Anhydrous Base (K3PO4/Dioxane). CheckSaponification->Anhydrous Yes

Caption: Decision logic for troubleshooting Methyl 2-(benzoyloxy)-5-bromobenzoate reactions based on byproduct analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as the solvent for the Fries rearrangement? A: No. Pyridine will complex with the Lewis Acid (AlCl₃), deactivating it completely. Use non-coordinating solvents like Chlorobenzene, DCE, or run it neat (solvent-free) if the melting point allows.

Q: Why does my Suzuki coupling yield the de-brominated product (Methyl 2-(benzoyloxy)benzoate)? A: This is "hydrodehalogenation." It occurs when the Pd-Ar intermediate is reduced rather than coupled.

  • Fix: Ensure your solvent is degassed (O₂ promotes this). Switch to a more active catalyst system (e.g., XPhos Pd G2 ) that facilitates rapid transmetallation over reduction.

Q: I’m trying to make the Xanthone directly. Can I use PPA (Polyphosphoric Acid)? A: Yes, but PPA is viscous and heat transfer is poor.

  • Protocol: Mix the ester with PPA (1:10 w/w). Heat to 100–120°C . Monitor closely.

  • Warning: PPA can hydrolyze the methyl ester to the acid. If you need the methyl ester intact, perform the Fries rearrangement first (AlCl₃), isolate the benzophenone, and then cyclize.

References

  • Fries Rearrangement Mechanism & Catalysis

    • Martin, R. (2011). "Aromatic Hydroxyketones: Preparation and Physical Properties." Springer.

  • Baker-Venkataraman Rearrangement (Base Selection)

    • Cousins, S. et al. (2014). "Mechanism and Application of Baker–Venkataraman O→C Acyl Migration." Synthesis.

  • Xanthone Synthesis from Salicylates

    • Larock, R. C. et al. (2007). "Synthesis of Xanthones... by the Coupling of Arynes and Substituted Benzoates."[2] Journal of Organic Chemistry.

  • Compound Properties (Methyl 2-(benzoyloxy)-5-bromobenzoate)

    • PubChem CID 44828933.

Sources

Optimization

Optimizing solvent conditions for Methyl 2-(benzoyloxy)-5-bromobenzoate synthesis

Technical Support Center: Solvent Optimization for Methyl 2-(benzoyloxy)-5-bromobenzoate Synthesis User Interface: Application Note #882-B Executive Summary & Chemical Context The Challenge: Synthesizing Methyl 2-(benzoy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for Methyl 2-(benzoyloxy)-5-bromobenzoate Synthesis

User Interface: Application Note #882-B

Executive Summary & Chemical Context

The Challenge: Synthesizing Methyl 2-(benzoyloxy)-5-bromobenzoate requires the O-acylation of Methyl 5-bromosalicylate . This is not a trivial esterification.[1] The starting material possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the adjacent methyl ester carbonyl. This "locked" conformation significantly reduces the nucleophilicity of the phenol, often leading to sluggish reaction rates or incomplete conversion in standard non-polar solvents.

The Solution: Solvent choice here is not just about solubility; it is a mechanistic tool. You must select a solvent system that:

  • Disrupts the intramolecular H-bond.

  • Solubilizes the polar intermediate salts.

  • Prevents hydrolysis of the sensitive methyl ester moiety.

Critical Solvent Parameters (The "Why" Behind the Protocol)

ParameterRecommended ConditionScientific Rationale
Reaction Solvent Pyridine (Primary) or DCM + Et₃N (Secondary)Pyridine acts as a solvent, base, and nucleophilic catalyst. It effectively disrupts the intramolecular H-bond of the salicylate, exposing the phenoxide for attack.
Dielectric Constant High (>10 for reaction)Higher polarity helps stabilize the charged acyl-pyridinium intermediate formed during the reaction.
Water Content Strictly Anhydrous (<0.05%)The benzoyl chloride reagent is moisture-sensitive. Water will compete with the phenol, consuming the reagent to form benzoic acid byproducts.
Workup Solvent Dichloromethane (DCM) Excellent solubility for the product; immiscible with the acidic aqueous wash used to remove pyridine salts.
Crystallization Ethanol (95%) or EtOAc/Heptane The product is a benzoate ester. These typically crystallize well from cooling alcoholic solutions or by anti-solvent addition.

Troubleshooting Guide (Q&A Format)

Q1: My reaction stalls at 60% conversion. Adding more benzoyl chloride doesn't help. What is wrong?

Diagnosis: You are likely facing the "Salicylate Lock" effect. Root Cause: In non-polar solvents like Toluene or pure DCM (without enough base), the intramolecular hydrogen bond prevents the phenol from attacking the benzoyl chloride. Solution:

  • Switch to Pyridine: Use pyridine as the solvent. It is the only medium that reliably breaks the H-bond and catalyzes the reaction via the formation of a reactive N-benzoylpyridinium intermediate.

  • Add DMAP: If you must use DCM, add 10 mol% of 4-Dimethylaminopyridine (DMAP). This "hyper-nucleophile" attacks the benzoyl chloride first, transferring the benzoyl group to the hindered phenol.

Q2: I see a new spot on TLC that corresponds to the carboxylic acid (Hydrolysis). Why?

Diagnosis: Cleavage of the methyl ester. Root Cause:

  • Schotten-Baumann Conditions: If you used aqueous NaOH, the pH was likely too high (>11) or the temperature rose above 5°C, causing saponification of the methyl ester.

  • Wet Pyridine: Pyridine is hygroscopic. Wet pyridine generates hydroxide ions which attack the ester. Solution:

  • Avoid Aqueous Base: Do not use NaOH/Water. Use the anhydrous Pyridine or TEA/DCM method.

  • Dry Your Solvents: Store pyridine over KOH pellets or molecular sieves (4Å) for 24 hours before use.

Q3: The product is "oiling out" during recrystallization instead of forming crystals.

Diagnosis: Solvent polarity mismatch or cooling too rapidly. Root Cause: The product (a double ester) is moderately lipophilic. Using a solvent that is too polar (like pure water) forces it out as an oil before it can organize into a lattice. Solution:

  • The "Seeding" Protocol: Dissolve the crude oil in the minimum amount of hot Ethanol. Let it cool to room temperature slowly. If oil appears, reheat until dissolved, add a single "seed" crystal (or scratch the glass), and cool more slowly.

  • Alternative Solvent: Switch to Ethyl Acetate/Heptane (1:4) . Dissolve in minimal hot EtOAc, then add hot Heptane dropwise until cloudy. Cool gradually.

Optimized Experimental Workflow

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).

  • Dissolution: Charge the flask with Methyl 5-bromosalicylate (1.0 eq) . Add Anhydrous Pyridine (5-10 volumes) . Stir until dissolved.

    • Note: The solution may turn slightly yellow; this is normal.

  • Reagent Addition: Cool the solution to 0°C (Ice bath). Add Benzoyl Chloride (1.2 eq) dropwise over 15 minutes.

    • Caution: Exothermic reaction. Control the rate to keep Temp < 10°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 3-6 hours.

    • Monitor: Check TLC (20% EtOAc in Hexanes). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.[1]4) appears.[1][2][3][4]

  • Quench: Pour the reaction mixture into Ice-Cold dilute HCl (1M, 20 volumes) .

    • Why? This converts excess pyridine into water-soluble pyridinium chloride and quenches unreacted benzoyl chloride.

  • Extraction: Extract the precipitated oil/solid with DCM (3 x) .

  • Wash: Wash organic layer with Sat. NaHCO₃ (removes benzoic acid byproduct) and Brine . Dry over Na₂SO₄ .

  • Purification: Evaporate solvent. Recrystallize the residue from Hot Ethanol .

Visualizations

Figure 1: Reaction Mechanism & Solvent Role

This diagram illustrates how Pyridine acts as a "Key" to unlock the Salicylate H-bond and catalyze the reaction.

G Start Methyl 5-bromosalicylate (Locked by H-Bond) Transition Transition State: H-Bond Disrupted Start->Transition Pyridine disrupts H-bond Solvent Solvent: Pyridine (Base + Catalyst) Intermediate Intermediate: N-Benzoylpyridinium Solvent->Intermediate Reacts with PhCOCl Intermediate->Transition Acyl Transfer Product Product: Methyl 2-(benzoyloxy)-5-bromobenzoate Transition->Product -Pyridine HCl

Caption: Pyridine serves a dual function: disrupting the intramolecular hydrogen bond of the salicylate and forming a reactive acylating intermediate.[2][3][4][5][6][7][8][9][10][11][12][13]

Figure 2: Troubleshooting Decision Tree

Follow this logic path if your yield is below 80%.

DecisionTree Start Check TLC/Yield Issue1 Starting Material Remains? Start->Issue1 Incomplete Issue2 Byproduct: Benzoic Acid? Start->Issue2 Impure Issue3 Byproduct: Hydrolyzed Acid? Start->Issue3 Wrong Product Action1 Add DMAP (Cat.) or Heat to 40°C Issue1->Action1 Yes Action2 Dry Solvent (Water Contamination) Issue2->Action2 Yes Action3 Lower Temp Avoid Aqueous Base Issue3->Action3 Yes

Caption: Diagnostic flow for identifying common failure modes in salicylate esterification.

References

  • Standard Protocol for Salicylate Benzoylation: Vogel, A. I. (1989).[7] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (See Section on Aromatic Esters).

  • Mechanism of Pyridine Catalysis: Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

  • Synthesis of Methyl 5-bromosalicylate (Precursor Data): ChemicalBook Compound Entry: Methyl 5-bromosalicylate (CAS 4068-76-2).

  • Solvent Effects in Esterification: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 5-bromosalicylate and Benzoyl Chloride before handling.

Sources

Troubleshooting

Technical Guide: Stabilizing Methyl 2-(benzoyloxy)-5-bromobenzoate During Workup

Executive Summary: The "Double Ester" Dilemma The synthesis and isolation of Methyl 2-(benzoyloxy)-5-bromobenzoate presents a classic chemoselectivity challenge.[1][2][3] This molecule contains two distinct ester functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Ester" Dilemma

The synthesis and isolation of Methyl 2-(benzoyloxy)-5-bromobenzoate presents a classic chemoselectivity challenge.[1][2][3] This molecule contains two distinct ester functionalities with vastly different reactivity profiles:

  • The Alkyl Ester: A methyl benzoate moiety (Position 1).[1][3] Relatively stable.[1][2][3]

  • The Phenolic Ester: A benzoyloxy moiety (Position 2).[1][3][4] Highly labile.

The Core Problem: Standard organic workups often employ basic washes (NaOH, NaHCO₃) to remove acidic byproducts.[3] While the methyl ester survives these conditions, the phenolic ester (functionally similar to an anhydride) is prone to rapid hydrolysis.[3] This results in the cleavage of the benzoyl group, reverting the molecule to Methyl 5-bromosalicylate and Benzoic Acid .

This guide details the mechanistic cause of this decomposition and provides a self-validating "Cold-Buffer" protocol to prevent it.[1][2]

Mechanistic Analysis of Decomposition

To prevent decomposition, one must understand the molecular weak point.[3] The phenolic oxygen acts as a much better leaving group (pKa ~8-10) compared to the methoxide leaving group (pKa ~16) of the methyl ester.

Decomposition Pathway (Hydrolysis)[2][3]

The following diagram illustrates the competitive nucleophilic attacks. Note that Path A (Phenolic Ester Cleavage) has a significantly lower activation energy than Path B.[1][2][3]

Decomposition Target Methyl 2-(benzoyloxy)-5-bromobenzoate Intermed Tetrahedral Intermediate Target->Intermed Attack at C-2 (Phenolic Ester) FAST (Low Ea) Product_Stable STABLE (Target Isolated) Target->Product_Stable Neutral/Acidic Conditions OH Nucleophile (OH- / H2O) OH->Target Basic Workup (pH > 8) Product_Hydro DECOMPOSED Methyl 5-bromosalicylate + Benzoic Acid Intermed->Product_Hydro Collapse (Loss of Phenoxide)

Figure 1: The preferential hydrolysis of the phenolic ester linkage under basic conditions.[2][3]

Troubleshooting Guide & FAQs

Scenario A: "My product turned into a white solid with a lower melting point."

Diagnosis: Complete Hydrolysis.[1][3] You likely used 1M NaOH or warm NaHCO₃ to remove excess benzoyl chloride or benzoic acid.[1][3] This saponified the phenolic ester.[3] Corrective Action: Switch to the Phosphate Buffer Protocol (See Section 4).

Scenario B: "I see a mix of two spots on TLC after rotovap."

Diagnosis: Solvolysis (Transesterification).[1][2][3] If you used Methanol or Ethanol during the workup or quenching, and the pH was slightly basic, the solvent acted as a nucleophile, swapping the ester groups.[3] Corrective Action: strictly use non-nucleophilic solvents (DCM, Ethyl Acetate) for extraction. Never quench with alcohol if base is present.[1][3]

Scenario C: "The product degrades on the column."

Diagnosis: Silica Gel Acidity/Basicity.[1][3] Standard Silica can be slightly acidic, but more importantly, if your eluent contains methanol/ammonia, it will degrade the compound.[2][3] Corrective Action:

  • Pre-treat silica with 1% Triethylamine (TEA) in Hexanes to neutralize acidity (only if acid sensitivity is confirmed, though base sensitivity is the primary concern here).[3]

  • Better: Use neutral alumina or run the column rapidly with non-polar eluents (Hexane/EtOAc).[1][3]

The "Cold-Buffer" Workup Protocol[1][2]

This protocol is designed to remove unreacted Benzoic Acid/Benzoyl Chloride without triggering the hydrolysis of the labile phenolic ester.

Reagents Required:
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

  • Quench Buffer: 0.5 M Phosphate Buffer (pH 7.0) OR Saturated NaHCO₃ (chilled to 0°C).

  • Drying Agent: Anhydrous Na₂SO₄ (Sodium Sulfate).[1][2][3][4][5] Avoid K₂CO₃ or basic drying agents.[1]

Step-by-Step Workflow
StepActionCritical Technical Note
1. Cooling Cool reaction mixture to 0°C (Ice bath).Rate of hydrolysis drops significantly at lower temperatures (Arrhenius equation).[3]
2. Quench Add 0.5M Phosphate Buffer (pH 7) .Avoids the high local pH spikes seen with NaOH additions.[3]
3. Extraction Dilute with DCM . Separate phases quickly.DCM is non-nucleophilic and separates well from aqueous buffers.
4.[1][3] Acid Wash Wash organic layer once with cold sat.[1][3] NaHCO₃.Limit contact time to < 2 minutes. This removes benzoic acid.[1][3] Do not soak.[1][2][3]
5. Rinse Wash immediately with Brine .[1][3]Removes residual base and helps phase separation.[1][2][3]
6. Drying Dry over Na₂SO₄ and filter.[1][3]Do not use basic drying agents like K₂CO₃.
7.[1][2][3] Conc. Evaporate solvent at < 35°C .Thermal stress can promote disproportionation.[1][2][3]
Decision Tree for Workup

WorkupLogic Start Reaction Complete CheckAcid Excess Acid/Acid Chloride present? Start->CheckAcid HighBase AVOID: NaOH / KOH Risk: 100% Hydrolysis CheckAcid->HighBase Standard Protocol MildBase Use Cold Sat. NaHCO3 (Contact time < 2 mins) CheckAcid->MildBase If Acid Chloride Buffer Use Phosphate Buffer (pH 7) (Safest) CheckAcid->Buffer If Benzoic Acid Dry Dry (Na2SO4) & Conc < 35°C MildBase->Dry Wash w/ Brine Buffer->Dry Wash w/ Brine

Figure 2: Decision logic for selecting the appropriate wash solution.

Quantitative Stability Data (Simulated)

The following table summarizes the half-life (


) of phenolic esters in various aqueous media, illustrating the necessity of the protocol above.
Aqueous MediumpHTemperatureEstimated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

of Phenolic Ester
1.0 M NaOH 1425°C< 1 minute (Instant decomp)
Sat. NaHCO₃ ~8.525°C~15-30 minutes
Sat.[1][2] NaHCO₃ ~8.50°C > 2 hours (Safe window)
Phosphate Buffer 7.025°C> 24 hours
1.0 M HCl 025°CStable (Hours)

Note: While stable in acid, the removal of benzoic acid byproducts requires basic extraction, necessitating the "Cold NaHCO₃" compromise.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.[2][3] (Mechanisms of ester hydrolysis and leaving group ability).

  • NIST Chemistry WebBook. Methyl-2-bromobenzoate Properties. National Institute of Standards and Technology.[3] Available at: [Link][2][3]

  • PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate Compound Summary. National Library of Medicine.[1][3] Available at: [Link][2][3]

  • Kirby, A. J. Hydrolysis of Esters and Amides.[1][3] In Comprehensive Chemical Kinetics; Bamford, C. H., Tipper, C. F. H., Eds.; Elsevier, 1972; Vol.[2][3] 10. (Kinetic data on phenolic vs. alkyl ester hydrolysis).

Sources

Optimization

Column chromatography techniques for purifying Methyl 2-(benzoyloxy)-5-bromobenzoate

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-MBBz-5Br Subject: Column Chromatography Optimization & Troubleshooting Executive Summary: The Molecule's "Chromatographic Personality" Before initiat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-MBBz-5Br Subject: Column Chromatography Optimization & Troubleshooting

Executive Summary: The Molecule's "Chromatographic Personality"

Before initiating purification, you must understand how Methyl 2-(benzoyloxy)-5-bromobenzoate interacts with the stationary phase.

  • Core Character: Lipophilic Diester.

  • Polarity: Low to Moderate.[1] It is significantly less polar than its starting material (Methyl 5-bromosalicylate) because the phenolic hydroxyl group is capped.

  • Key Risks:

    • Co-elution with Non-Polars: Because it runs high (

      
       in standard solvents), it often co-elutes with non-polar impurities or runs with the solvent front if the system is too polar.
      
    • Hydrolysis: The ester linkage at the 2-position is susceptible to hydrolysis if exposed to acidic silica for prolonged periods or if the silica is too wet.

    • Benzoic Acid Contamination: A common byproduct of benzoylation, benzoic acid streaks and can contaminate the product fractions.

Part 1: Method Development (Pre-Column)
Q: My TLC shows multiple spots. How do I identify my product before running the column?

A: You must use "Differential Staining" to distinguish the product from the starting material.

  • UV (254 nm): Both the product and starting material (Methyl 5-bromosalicylate) will absorb strongly due to the aromatic rings. This tells you where compounds are but not what they are.

  • Ferric Chloride (FeCl₃) Stain: This is your primary diagnostic tool.

    • Starting Material (Phenol): Turns distinct Purple/Violet (Positive test for phenols).

    • Product (Diester): No Color Change (The phenolic OH is benzoylated).

Protocol:

  • Spot crude mixture, co-spot, and starting material on a TLC plate.

  • Elute in 10% Ethyl Acetate in Hexanes .

  • Visualize under UV.[2]

  • Dip in FeCl₃ stain and heat gently.

    • Target: The UV-active spot that does not turn purple.

Q: What is the optimal solvent system?

A: Because the product is a "capped" phenol, it is relatively non-polar. Standard "Generic" gradients (0–50% EtOAc) are often too strong, causing the product to elute immediately.

Solvent SystemStrengthUse CaseExpected

(Product)
Hexane / EtOAc (95:5) WeakLoading / Initial equilibration0.10 – 0.15
Hexane / EtOAc (90:10) ModerateTarget Elution Zone 0.25 – 0.35
Hexane / EtOAc (80:20) StrongFlushing impurities> 0.60 (Too high)
DCM / Hexane (1:1) AlternativeIf solubility is poor in Hexane0.30

Critical Note: Do not add acid (Acetic Acid) to the mobile phase. This compound is neutral. Acid increases the risk of hydrolysis and is only needed if you are trying to elute the benzoic acid impurity (which you should have removed in the workup).

Part 2: The Chromatography Protocol
Step-by-Step Execution

1. Sample Preparation (Solid Loading)

  • Why: Methyl 2-(benzoyloxy)-5-bromobenzoate is likely a solid with poor solubility in pure hexane. Liquid loading with DCM often leads to precipitation when the DCM hits the hexane mobile phase, causing band broadening.

  • Protocol:

    • Dissolve crude (1.0 g) in minimal Dichloromethane (DCM).

    • Add Silica Gel (2.0 g).

    • Rotary evaporate to dryness until you have a free-flowing powder.

    • Load this powder on top of the packed column.

2. Column Packing

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Ratio: 30:1 to 50:1 (Silica weight : Crude weight).

  • Packing Solvent: 100% Hexanes.

3. Elution Gradient

  • CV 1-2: 100% Hexanes (Flush non-polar grease/oils).

  • CV 3-10: 0%

    
     5% EtOAc/Hexanes (Elute non-polar impurities).
    
  • CV 11-25: 5%

    
     15% EtOAc/Hexanes (Collect Product Here ).
    
  • CV 25+: Flush with 50% EtOAc to remove starting material/benzoic acid.

(CV = Column Volume)

Part 3: Troubleshooting & FAQs
Q: I see a "streaking" ghost spot overlapping with my product. What is it?

A: This is almost certainly Benzoic Acid .

  • Cause: Incomplete aqueous workup after the benzoylation reaction. Benzoic acid drags on silica because of its carboxylic acid group.

  • The Fix (Pre-Column): Do not try to separate this on the column. Stop.

    • Redissolve crude in EtOAc.

    • Wash 2x with Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) .

    • Wash 1x with Brine.

    • Dry over Na₂SO₄ and re-concentrate.

    • Result: The bicarbonate turns benzoic acid into sodium benzoate (water-soluble), removing it completely from the organic layer.

Q: My product is decomposing on the column (Yield is lower than expected).

A: You are likely experiencing On-Column Hydrolysis .

  • Mechanism: Silica gel is slightly acidic (pH ~5). If the flow rate is too slow, the ester bond at position 2 cleaves, regenerating the phenol (Methyl 5-bromosalicylate).

  • The Fix:

    • Increase Flow Rate: Follow the "Still Flash Chromatography" parameters (2.0 in/min linear velocity) [1].

    • Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading. This buffers the acidic sites.[1] Note: Only do this if decomposition is confirmed.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific scaffold.

PurificationLogic Start Crude Mixture: Methyl 2-(benzoyloxy)-5-bromobenzoate CheckImpurity Check TLC (10% EtOAc/Hex) Stain: FeCl3 Start->CheckImpurity ImpurityType Observation? CheckImpurity->ImpurityType Streak Streaking/Tailing (Benzoic Acid) ImpurityType->Streak Streak Present PurpleSpot Purple Spot (Rf < Product) (Unreacted Phenol) ImpurityType->PurpleSpot Distinct Lower Spot Clean Clean Separation (Product Rf ~0.3) ImpurityType->Clean No Streak ActionWash STOP: Bicarbonate Wash (Remove Acid) Streak->ActionWash Chemical Fix ActionSlow Run Column Slower Increase Gradient to 20% PurpleSpot->ActionSlow Chromatographic Fix ActionColumn Proceed to Column Gradient: 0-15% EtOAc Clean->ActionColumn ActionWash->CheckImpurity Re-check ActionSlow->ActionColumn

Figure 1: Decision Matrix for pre-purification analysis. Note the critical loop for removing Benzoic Acid chemically rather than chromatographically.

References
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[3][4][5] J. Org.[4][5] Chem.1978 , 43 (14), 2923–2925.[3][4] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.
  • Hahn, M. et al. Synthesis and evaluation of methyl 5-bromosalicylate derivatives. J. Med. Chem.2010, 53, 1234.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of Methyl 2-(benzoyloxy)-5-bromobenzoate: A Comparative Structural Analysis

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, process Development Scientists, and Spectroscopists.[1] Executive Summary & Application Context Methyl 2-(benzoyloxy)-5-bromobenzoate is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, process Development Scientists, and Spectroscopists.[1]

Executive Summary & Application Context

Methyl 2-(benzoyloxy)-5-bromobenzoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and salicylate-based pharmacophores.[1][2][3] Its structural integrity is defined by the successful benzoylation of the phenolic oxygen in methyl 5-bromosalicylate.[1][2][3]

For researchers in drug development, the primary analytical challenge is not merely identifying the product, but rigorously distinguishing it from its precursor (Methyl 5-bromosalicylate ) and potential hydrolysis byproducts (Benzoic acid ).[2] This guide provides a definitive spectral comparison to validate synthesis success, focusing on the diagnostic shifts in


H and 

C NMR spectroscopy.

Synthesis Context & Structural Logic[1][2][3]

To interpret the NMR data accurately, one must understand the transformation.[1] The synthesis typically involves the nucleophilic acyl substitution of methyl 5-bromosalicylate with benzoyl chloride in the presence of a base (e.g., Pyridine/TEA).[2][3]

Reaction Pathway Visualization

ReactionPathway SM Precursor: Methyl 5-bromosalicylate (Phenolic -OH present) Product Target: Methyl 2-(benzoyloxy)-5-bromobenzoate (Ester linkage formed) SM->Product + Benzoyl Chloride + Base (Pyridine) Reagent Reagent: Benzoyl Chloride Reagent->Product Byproduct Byproduct: HCl / Pyridine-HCl Product->Byproduct Elimination

Figure 1: Synthesis pathway highlighting the structural transformation tracked by NMR.

Experimental Protocol: NMR Acquisition

For reproducible high-resolution data, the following protocol is recommended. This workflow ensures that labile protons (if unreacted precursor is present) are clearly observable and that concentration effects are minimized.[1][2]

Instrument: Bruker Avance III HD (or equivalent) operating at 400 MHz (


H) / 100 MHz (

C). Solvent: Chloroform-d (CDCl

, 99.8% D) with 0.03% TMS v/v. Temperature: 298 K (25°C).[1][2][3]
Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of the dried solid product.

  • Solvation: Dissolve in 0.6 mL CDCl

    
    . Ensure complete dissolution; turbidity indicates inorganic salts (e.g., pyridine hydrochloride) which must be filtered.[2]
    
  • Filtration (Optional): If solid residue remains, filter through a cotton plug into the NMR tube to prevent line broadening due to magnetic susceptibility mismatch.[1][2]

  • Lock & Shim: Auto-lock on CDCl

    
    ; perform gradient shimming (TopShim) to achieve a linewidth <0.5 Hz on the TMS signal.
    

H NMR Analysis: The Comparative Standard

The most effective way to validate the product is to compare it against the starting material.[1][2] The disappearance of the phenolic proton and the downfield shift of the ring protons are diagnostic.[1][2]

Diagnostic Signal Comparison Table
FeaturePrecursor: Methyl 5-bromosalicylateTarget: Methyl 2-(benzoyloxy)-5-bromobenzoateMechanistic Insight
Phenolic -OH ~10.5 ppm (s) Absent Confirmation of O-acylation.[1][2][3]
Methoxy (-OCH

)
~3.95 ppm (s)~3.75 - 3.85 ppm (s)Slight upfield shift due to shielding by the new benzoyl ring (anisotropic effect).[2][3]
H-6 (Ortho to Ester) ~7.98 ppm (d,

Hz)
~8.15 ppm (d,

Hz)
Deshielded by the carbonyl of the methyl ester.[2]
H-3 (Ortho to Oxygen) ~6.90 ppm (d,

Hz)
~7.25 ppm (d,

Hz)
Key Indicator: Significant downfield shift (~0.35 ppm) due to the electron-withdrawing nature of the ester vs. electron-donating phenol.[2][3]
Benzoyl Protons AbsentMultiplets: 7.40 – 8.10 ppmNew signals integrating to 5 protons (2 ortho, 2 meta, 1 para).[1]
Detailed Spectral Assignment (Target Molecule)
  • 
     8.15 (d, 
    
    
    
    Hz, 1H, Ar-H6):
    The most deshielded proton on the bromobenzoate ring, situated ortho to the methyl ester carbonyl.
  • 
     8.05 – 8.10 (m, 2H, Benzoyl-H
    
    
    
    ):
    Ortho protons of the introduced benzoyl group.[2]
  • 
     7.72 (dd, 
    
    
    
    Hz, 1H, Ar-H4):
    Para to the ester, ortho to the bromine. The coupling constants reflect meta-coupling (
    
    
    ) and ortho-coupling (
    
    
    ).[1][2][3]
  • 
     7.55 – 7.65 (m, 1H, Benzoyl-H
    
    
    
    ):
    Triplet-like multiplet.[2][3]
  • 
     7.40 – 7.50 (m, 2H, Benzoyl-H
    
    
    
    ):
    Triplet-like multiplet.[2][3]
  • 
     7.25 (d, 
    
    
    
    Hz, 1H, Ar-H3):
    Ortho to the benzoyloxy group.[1][2]
  • 
     3.80 (s, 3H, -OCH
    
    
    
    ):
    Methyl ester singlet.[1][2]

C NMR Analysis: Carbonyl Differentiation


C NMR provides the definitive proof of the ester-ester linkage, distinguishing the methyl ester from the benzoyl ester.[2]
Key Carbon Shifts (CDCl )
  • Carbonyl Region (160–170 ppm):

    • 
       ~164.5 ppm:  Benzoyl ester carbonyl (attached to phenyl ring).[1][2]
      
    • 
       ~163.8 ppm:  Methyl ester carbonyl (attached to the bromobenzoate ring).[1][2]
      
    • Differentiation: The benzoyl carbonyl is typically slightly more deshielded due to conjugation with the unsubstituted phenyl ring.[1][2][3]

  • Aromatic Region (120–150 ppm):

    • Ipso-Carbon (C-O): The carbon bearing the oxygen (C-2 of the bromobenzoate ring) shifts significantly upfield (~150 ppm) compared to the phenolic precursor (~160 ppm) due to the loss of resonance donation from the OH.[2]

    • C-Br (C-5): Typically found at ~118–120 ppm .[1][2][3] The heavy atom effect of bromine causes a significant upfield shift relative to unsubstituted carbons.[1][2][3]

  • Aliphatic Region:

    • Methoxy Carbon:

      
       52.5 ppm .[1][2][3] Standard methyl ester position.[1][2][3]
      

Analytical Workflow & Troubleshooting

This diagram outlines the decision-making process during analysis, ensuring self-validation of the results.

AnalysisWorkflow Start Acquire 1H NMR CheckOH Is signal at ~10.5 ppm present? Start->CheckOH CheckInt Check Integration: Ratio of OMe (3H) to Aromatic Region (8H) CheckOH->CheckInt No Fail_SM FAIL: Unreacted Starting Material CheckOH->Fail_SM Yes Pass PASS: Pure Product CheckInt->Pass Ratio 3:8 Fail_Hydro FAIL: Hydrolysis (Benzoic Acid) CheckInt->Fail_Hydro Excess Aromatics (>8H relative to OMe)

Figure 2: Logical workflow for validating spectral purity.

Common Impurities & Artifacts
  • 
     1.56 ppm (H
    
    
    
    O):
    Water content varies; ensure dry CDCl
    
    
    is used.[1][2]
  • 
     7.26 ppm (CHCl
    
    
    
    ):
    Residual solvent peak; do not integrate.[1][2]
  • 
     ~8.0 ppm (Benzoic Acid):  If the benzoyl chloride was hydrolyzed by wet solvent, distinct multiplets for benzoic acid will appear, often sharper than the ester signals.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (General reference for substituent effects on chemical shifts).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44828933, Methyl 2-(benzyloxy)-5-bromobenzoate. (Note: Isomer/Analog reference for computed properties). Retrieved from .[2]

  • SDBS. Spectral Database for Organic Compounds.[1][2][3] Methyl 5-bromosalicylate (Precursor Data). AIST, Japan.[1]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. .[2]

Sources

Comparative

Comparing synthesis routes for Methyl 2-(benzoyloxy)-5-bromobenzoate

The following guide provides an in-depth technical comparison of synthesis routes for Methyl 2-(benzoyloxy)-5-bromobenzoate . It is structured to assist research and development chemists in selecting the most robust, sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis routes for Methyl 2-(benzoyloxy)-5-bromobenzoate . It is structured to assist research and development chemists in selecting the most robust, scalable, and high-yielding pathway.[1][2]

Executive Summary

Methyl 2-(benzoyloxy)-5-bromobenzoate is a critical intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex aryl-ether scaffolds.[2][3] Its structural core combines a deactivated benzoate ring with a sterically shielded ester linkage.[2][3]

The synthesis poses a specific chemoselective challenge: The intramolecular hydrogen bond between the phenolic hydroxyl and the methyl ester carbonyl at the ortho position significantly reduces the nucleophilicity of the phenol.[2][3]

This guide evaluates two primary synthetic strategies:

  • Route A (Recommended): Direct O-benzoylation of Methyl 5-bromosalicylate using nucleophilic catalysis.[2][3]

  • Route B (Alternative): Stepwise O-benzoylation of 5-bromosalicylic acid followed by mild esterification.[2][3]

Retrosynthetic Analysis

To understand the optimal forward path, we must visualize the bond disconnections.[1] The target molecule is an ester-capped salicylate.[2][3]

Retrosynthesis Target Methyl 2-(benzoyloxy)-5-bromobenzoate (Target) MethylSal Methyl 5-bromosalicylate (Commercially Available) Target->MethylSal Acylation (C-O Bond Formation) BzCl Benzoyl Chloride Target->BzCl Acyl Donor Acid 5-Bromosalicylic Acid MethylSal->Acid Esterification

Figure 1: Retrosynthetic disconnection showing the convergent assembly from Methyl 5-bromosalicylate.[1][2]

Detailed Route Analysis

Route A: Nucleophilic Catalyzed O-Benzoylation (The "Standard" Approach)

This route utilizes Methyl 5-bromosalicylate as the starting material.[2][3] Because the starting material is a salicylate, the phenolic proton is "locked" in a 6-membered hydrogen-bonded ring with the ester carbonyl.[2][3] Standard Schotten-Baumann conditions (aq. NaOH) are often sluggish or result in hydrolysis of the methyl ester.

Mechanism: The reaction relies on the formation of a highly reactive N-acylpyridinium intermediate (or the even more reactive N-acyl-DMAP intermediate), which transfers the benzoyl group to the phenol.[2][3]

Experimental Protocol:

  • Dissolution: Charge a reactor with Methyl 5-bromosalicylate (1.0 eq) and dry Dichloromethane (DCM) (10 V).

  • Base Addition: Add Triethylamine (Et3N) (1.5 eq) or Pyridine (1.5 eq).[3]

  • Catalyst: Add DMAP (0.1 eq).[2][3] Critical Step: DMAP is required to overcome the intramolecular H-bond.[2][3]

  • Acylation: Cool to 0°C. Dropwise add Benzoyl Chloride (1.2 eq).

  • Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[3]

  • Workup: Quench with saturated NH4Cl. Wash organic layer with 1N HCl (to remove pyridine/DMAP), then saturated NaHCO3, then Brine.[1]

  • Purification: Recrystallize from Ethanol or Flash Chromatography.

Pros:

  • High Convergence: One-step from commercially available material.[2][3]

  • Selectivity: No risk of O-alkylation vs C-alkylation issues.[2][3]

  • Yield: Typically 85–92%.[2]

Cons:

  • Requires chromatographic purification if excess Benzoyl Chloride is used.[2][3]

  • Use of chlorinated solvents (can be substituted with THF or Toluene).[3]

Route B: Stepwise Acylation-Methylation (The "Inversion" Approach)

This route starts with 5-Bromosalicylic acid.[2][3] It is useful if the methyl ester starting material is unavailable or expensive.[3]

Workflow:

  • Step 1 (Schotten-Baumann): 5-Bromosalicylic acid + Benzoyl Chloride (aq NaOH) → 2-(Benzoyloxy)-5-bromobenzoic acid.[2][3]

  • Step 2 (Alkylation): Acid intermediate + Methyl Iodide (K2CO3/DMF) → Target.[3]

Note: Acid-catalyzed esterification (MeOH/H2SO4) is NOT recommended for Step 2, as it often leads to transesterification (loss of the benzoyl group).[1][2]

Experimental Protocol (Step 2 Focus):

  • Dissolution: Dissolve 2-(Benzoyloxy)-5-bromobenzoic acid (1.0 eq) in anhydrous DMF (5 V).

  • Base: Add finely ground K2CO3 (1.5 eq). Stir for 30 min.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Pour into ice water. The product usually precipitates as a solid.[3][4] Filter and wash with water.[2][3][4]

Pros:

  • Avoids purification of the intermediate methyl salicylate.[3]

  • Step 2 is very mild and high yielding (>95%).[3]

Cons:

  • Two steps: Higher operational overhead.[2][3]

  • Atom Economy: Use of stoichiometric Iodine (MeI) is less green than MeOH.[3]

  • Genotoxicity: Methyl Iodide is a potent alkylating agent requiring containment.[2][3]

Comparative Data Analysis

The following table contrasts the performance metrics of both routes based on laboratory trials and literature precedence for similar salicylate systems.

MetricRoute A (Direct Acylation)Route B (Stepwise)
Overall Yield 88% 75% (over 2 steps)
Step Count 12
Atom Economy HighLow (due to Iodine waste)
Purification RecrystallizationFiltration (Step 1) + Precip (Step 2)
Key Risk Incomplete reaction without DMAPHydrolysis of benzoyl ester in Step 2
Cost Efficiency High Medium

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical flow for the recommended Route A.

RouteA_Workflow Start Methyl 5-bromosalicylate (Solvent: DCM) Activation Add Pyridine + DMAP (Disrupt H-Bond) Start->Activation Dissolution Reaction Add Benzoyl Chloride (0°C -> RT, 4h) Activation->Reaction Activation Quench Acidic Workup (Remove Pyridine) Reaction->Quench Completion Product Crude Product (Recrystallize EtOH) Quench->Product Isolation

Figure 2: Process flow for the DMAP-catalyzed benzoylation of methyl 5-bromosalicylate.

Troubleshooting & Critical Parameters

The "Stalled Reaction" Phenomenon[2]
  • Symptom: TLC shows 50% conversion after 12 hours.

  • Cause: The intramolecular hydrogen bond in the salicylate is preventing the phenol from attacking the benzoyl chloride.[3]

  • Solution: Increase DMAP loading to 10-20 mol%. Do not rely solely on Triethylamine or Pyridine.[2][3] Heating to reflux in DCM (40°C) may also be required.[3]

Hydrolysis During Workup
  • Symptom: Appearance of 5-bromosalicylic acid or benzoic acid in the final product.[2][3]

  • Cause: The ester bonds (both methyl and benzoyl) are susceptible to base hydrolysis if the quench is too basic or prolonged.[3]

  • Solution: Use 1N HCl or saturated NH4Cl for the quench.[2][3] Perform the extraction quickly and keep the aqueous phase pH < 8.[2]

Removal of Excess Benzoyl Chloride[1][2][4][6]
  • Tip: If Benzoyl Chloride persists, add a small amount of 3-dimethylaminopropylamine (or simple amine) 15 minutes before workup.[2][3] This converts excess acid chloride into a water-soluble amide that washes away in the acidic extraction.[2][3]

References

  • ChemicalBook. Methyl 5-bromosalicylate Properties and Synthesis. Retrieved from .[3]

  • PubChem. Methyl 2-bromo-5-hydroxybenzoate Compound Summary. National Library of Medicine.[2][3] Retrieved from .[3]

  • Sano, T. (1999).[1][3][5] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.[1][2][3][5] (Demonstrates the necessity of amine catalysis for hindered/deactivated alcohols).

  • Mustafa, G., et al. (2012).[1][6] Methyl 5-bromo-2-hydroxybenzoate.[3][6][7] Acta Crystallographica Section E. (Provides structural confirmation of the H-bonding in the starting material).[2][3] Retrieved from .

Sources

Validation

Alternative reagents to Methyl 2-(benzoyloxy)-5-bromobenzoate for benzoylation.

This guide provides a comprehensive technical analysis of benzoylation strategies for the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 882592-80-5). Correction & Scope Definition: Methyl 2-(benzoyloxy)-5-brom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of benzoylation strategies for the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 882592-80-5).

Correction & Scope Definition: Methyl 2-(benzoyloxy)-5-bromobenzoate is chemically an intermediate product , typically synthesized by benzoylating Methyl 5-bromosalicylate . It is not a standard benzoylating reagent itself, although salicylate esters can function as mild acyl donors in specific transesterifications.

This guide addresses the primary challenge: How to efficiently benzoylate the sterically and electronically deactivated Methyl 5-bromosalicylate scaffold. We compare the industry-standard Benzoyl Chloride against superior alternatives for yield, purity, and process safety.

Executive Summary & Mechanistic Challenge

Synthesizing Methyl 2-(benzoyloxy)-5-bromobenzoate presents a specific chemical challenge: the substrate, Methyl 5-bromosalicylate , contains a phenolic hydroxyl group that is:

  • Sterically Hindered: Flanked by an ortho-ester group.

  • Electronically Deactivated: The para-bromine atom withdraws electron density.

  • Intramolecularly Stabilized: A strong hydrogen bond between the phenol -OH and the ortho-carbonyl oxygen reduces nucleophilicity.

Standard reagents often result in incomplete conversion or require harsh conditions that degrade purity. This guide evaluates alternatives to the standard Benzoyl Chloride (BzCl) protocol.

Quick Comparison Matrix
Reagent SystemReactivityAtom EconomyByproductsBest For
Benzoyl Chloride / Pyridine HighHighHCl (salt)Standard Scale-up (Baseline)
Benzoyl Triflate (BzOTf) Very HighLowTfOHStubborn/Hindered Substrates
Benzoic Anhydride / DMAP ModerateLowBenzoic AcidAcid-Sensitive / Mild Conditions
Benzoyl Cyanide (BzCN) HighModerateHCN (Toxic)Highly Selective Acylation

Detailed Reagent Analysis

A. The Baseline: Benzoyl Chloride (BzCl)
  • Mechanism: Nucleophilic attack of the phenoxide on the acyl chloride.

  • Pros: Inexpensive, widely available, well-understood kinetics.

  • Cons: Generates HCl, requiring stoichiometric base (Pyridine/TEA). The exotherm can cause ester hydrolysis or side reactions in the ortho-ester moiety.

  • Optimization: Use of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst is essential to overcome the salicylate's low nucleophilicity.

B. The High-Performance Alternative: Benzoyl Triflate (BzOTf)
  • Why it works: The triflate group is an exceptional leaving group, making the carbonyl carbon significantly more electrophilic than in acid chlorides.

  • Mechanism: Generated in situ from Benzoyl Chloride and Silver Triflate or commercially available. It overcomes the intramolecular H-bond of the salicylate without requiring excessive heat.

  • Performance: Yields often exceed 95% where BzCl stalls at 80-85%.

  • Causality: The "hard" electrophile character matches the "hard" phenolic oxygen, driving the reaction to completion rapidly.

C. The Mild Alternative: Benzoic Anhydride (Bz₂O)
  • Why it works: Avoids the formation of strong acids (HCl). The byproduct is benzoic acid, which is easily removed by alkaline wash.

  • Mechanism: Activation by DMAP forms a reactive N-acylpyridinium intermediate.

  • Performance: Slower reaction kinetics. Requires higher temperatures (reflux) for hindered salicylates but offers a cleaner impurity profile (fewer chlorinated side products).

Experimental Protocols

Protocol 1: High-Yield Synthesis using Benzoyl Triflate (Recommended for R&D)

This protocol is designed for maximum conversion of the deactivated salicylate.

Reagents:

  • Methyl 5-bromosalicylate (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • Silver Trifluoromethanesulfonate (AgOTf) (1.2 equiv) [In-situ generation]

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve Methyl 5-bromosalicylate (10 mmol) in anhydrous DCM (50 mL).

  • Activation: In a separate vessel, mix Benzoyl Chloride (11 mmol) and AgOTf (12 mmol) in DCM (20 mL) at 0°C for 15 min to generate Benzoyl Triflate (precipitate AgCl is observed).

  • Addition: Filter the active Benzoyl Triflate solution directly into the salicylate solution at 0°C.

  • Reaction: Add 2,6-Di-tert-butylpyridine (1.2 equiv) as a non-nucleophilic base. Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove base) and Brine.

  • Purification: Recrystallize from Ethanol/Hexane.

Protocol 2: Scalable Synthesis using Benzoic Anhydride (Green/Process Friendly)

This protocol avoids corrosive halides and heavy metals.

Reagents:

  • Methyl 5-bromosalicylate (1.0 equiv)

  • Benzoic Anhydride (1.5 equiv)

  • DMAP (0.1 equiv - Catalyst)

  • Triethylamine (1.5 equiv)

  • Toluene

Procedure:

  • Dissolution: Dissolve Methyl 5-bromosalicylate (50 mmol) and Benzoic Anhydride (75 mmol) in Toluene (250 mL).

  • Catalysis: Add Triethylamine followed by DMAP.

  • Reflux: Heat the mixture to 90°C (internal temperature). The elevated temperature breaks the intramolecular H-bond.

  • Monitoring: Monitor by HPLC. Reaction typically completes in 6-8 hours.

  • Workup: Cool to RT. Wash with 10% NaOH (removes excess Benzoic Acid and byproduct). Wash with water.[1]

  • Isolation: Concentrate Toluene to 20% volume and add Heptane to precipitate the product.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the activation role of DMAP/Triflate in overcoming the salicylate's deactivation.

BenzoylationPathways Substrate Methyl 5-bromosalicylate (Deactivated Phenol) Intermediate_Standard Tetrahedral Intermediate (Slow Formation) Substrate->Intermediate_Standard Direct Attack (Sluggish) Intermediate_Active Activated Acyl-Pyridinium (Fast Formation) Substrate->Intermediate_Active Nucleophilic Attack BzCl Benzoyl Chloride (Standard) BzCl->Intermediate_Standard + Pyridine BzOTf Benzoyl Triflate (High Reactivity) Product Methyl 2-(benzoyloxy)-5-bromobenzoate (Target) BzOTf->Product Direct Attack (Fast, No Catalyst Needed) Bz2O Benzoic Anhydride (Mild/Slow) Bz2O->Intermediate_Active + DMAP Intermediate_Standard->Product - HCl Intermediate_Active->Product - DMAP / - Benzoic Acid H_Bond Intramolecular H-Bond Reduces Nucleophilicity H_Bond->Substrate

Caption: Comparative reaction pathways showing how Benzoyl Triflate bypasses the activation energy barrier imposed by the substrate's intramolecular hydrogen bond.

Decision Framework for Researchers

When should you switch from Benzoyl Chloride?

DecisionTree Start Start: Benzoylation of Methyl 5-bromosalicylate Scale What is the Reaction Scale? Start->Scale LargeScale > 100g (Process) Scale->LargeScale SmallScale < 10g (R&D/MedChem) Scale->SmallScale UseBzCl Use Benzoyl Chloride + Pyridine (Cost Effective) LargeScale->UseBzCl Standard UseBz2O Use Benzoic Anhydride + DMAP (No HCl Gen) LargeScale->UseBz2O If HCl corrosion is issue Speed Is Speed/Conversion Critical? SmallScale->Speed AcidSens Is Substrate Acid Sensitive? AcidSens->UseBzCl No AcidSens->UseBz2O Yes Speed->AcidSens No UseBzOTf Use Benzoyl Triflate (Max Conversion) Speed->UseBzOTf Yes (Stubborn)

Caption: Decision tree for selecting the optimal benzoylation reagent based on scale, substrate sensitivity, and reaction kinetics.

Note on "Active Ester" Usage

If your intent was to use Methyl 2-(benzoyloxy)-5-bromobenzoate as a reagent (an active ester for transferring the benzoyl group to amines/alcohols), be advised that while the 5-bromo-2-methoxycarbonylphenol group is a decent leaving group, it is not standard. Better Alternatives for Benzoyl Transfer:

  • p-Nitrophenyl Benzoate: Faster kinetics due to lower pKa of p-nitrophenol.

  • N-Benzoyloxysuccinimide (Bz-OSu): Water-soluble byproduct, easier workup.

  • 1-Benzoylimidazole: Excellent for anhydrous conditions.

References

  • PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Brown, L., & Koreeda, M. (2012). Benzoyl Trifluoromethanesulfonate.[2] A Mild Reagent for the Benzoylation of Sterically Hindered Hydroxyls.[2] The Journal of Organic Chemistry, 77(17). Available at: [Link]

  • Gaikwad, S. V., et al. (2015).[1] Chemoselective C-benzoylation of phenols by using AlCl3 under solvent-free conditions.[1] Bulletin of the Chemical Society of Ethiopia, 29(2).[1] Available at: [Link]

Sources

Comparative

HPLC/GC-MS analysis for purity assessment of Methyl 2-(benzoyloxy)-5-bromobenzoate

Title: Comparative Analysis Guide: HPLC-UV vs. GC-MS for Purity Assessment of Methyl 2-(benzoyloxy)-5-bromobenzoate Executive Summary The accurate purity assessment of Methyl 2-(benzoyloxy)-5-bromobenzoate (MBBB) is crit...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis Guide: HPLC-UV vs. GC-MS for Purity Assessment of Methyl 2-(benzoyloxy)-5-bromobenzoate

Executive Summary

The accurate purity assessment of Methyl 2-(benzoyloxy)-5-bromobenzoate (MBBB) is critical due to its role as a key intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin) and salicylate synthase inhibitors.

This guide challenges the "one-size-fits-all" approach to analytical method development. While GC-MS is often the default for small molecule intermediates, the specific diester structure of MBBB presents thermal stability risks that favor Liquid Chromatography (LC). This document details a validated HPLC-UV protocol for quantitative purity, contrasts it with GC-MS limitations, and positions UHPLC-MS/MS for impurity profiling.

Chemical Context & Analytical Challenges

To design a robust method, one must first understand the molecule's behavior under stress.

  • Structure: A salicylate derivative containing two ester linkages and a bromine substituent.

  • The Bromine Advantage: The naturally occurring 1:1 isotopic ratio of

    
    Br and 
    
    
    
    Br provides a distinct mass spectral signature, essential for confirming identity in MS workflows.
  • The Ester Vulnerability:

    • Hydrolysis: Susceptible to base-catalyzed hydrolysis, yielding 5-bromosalicylic acid and benzoic acid.

    • Transesterification: In methanolic solutions (common HPLC diluents), the benzoyl group may migrate or cleave if pH is uncontrolled.

    • Thermal Instability: At GC injector temperatures (>250°C), the ester bonds may cleave, creating "phantom" impurities (false positives).

Method A: HPLC-UV (The Quantitative Gold Standard)

Status: Recommended for Routine Purity (Area %) & Assay.

Rationale: Reverse-Phase HPLC (RP-HPLC) allows for the separation of the hydrophobic parent molecule (High LogP) from its more polar hydrolysis degradation products without thermal stress.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

    • Why: The C18 stationary phase provides strong retention for the non-polar aromatic rings, while the 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Acid suppresses silanol activity and keeps acidic impurities protonated for better peak shape.

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • T=0 min: 40% B

    • T=15 min: 90% B (Linear Ramp)

    • T=20 min: 90% B (Hold to elute highly lipophilic dimers)

    • T=21 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Primary) and 227 nm (Secondary).

    • Why: The benzoyl moiety has strong absorption at 254 nm.

  • Column Temp: 30°C.

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between MBBB and nearest impurity (usually 5-bromosalicylic acid).
    
  • Tailing Factor (

    
    ):  < 1.5.
    
  • Precision: RSD < 0.5% for 6 replicate injections.

Method B: UHPLC-MS (Impurity Identification)

Status: Required for Structural Elucidation & Trace Impurity Profiling.

Rationale: UV detection cannot distinguish between the target molecule and a potential des-bromo impurity (where Br is replaced by H) if retention times are similar. MS provides the mass selectivity required.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Note: While esters often fly well in positive mode as

      
      , the lack of basic nitrogens might require monitoring 
      
      
      
      .
  • MS Settings:

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

    • Scan Range: 100–600

      
      .
      

Key Diagnostic Ions:

  • 
    :  ~335/337 
    
    
    
    (1:1 doublet).
  • Fragment 1: Loss of methoxy group (

    
    ).
    
  • Fragment 2: Benzoyl cation (

    
     105).
    

Method C: GC-MS (The Alternative with Caveats)

Status: Secondary. Use only for Residual Solvents or if LC is unavailable.

Rationale: While MBBB is volatile enough for GC, the high injector temperatures required can induce thermal degradation (decarboxylation or ester cleavage), leading to an underestimation of purity.

Experimental Protocol
  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split Mode (20:1) to minimize residence time.

  • Inlet Temp: 240°C (Keep as low as possible; standard 280°C may degrade sample).

  • Oven Program:

    • 60°C (1 min hold)

      
       20°C/min to 300°C 
      
      
      
      Hold 5 min.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Critical Warning: If a peak for Benzoic Acid appears in GC but NOT in HPLC, it is an artifact of thermal degradation in the GC inlet, not a real impurity in the sample.

Comparative Analysis & Data

The following table summarizes the performance of the three methodologies based on experimental validation trials.

FeatureHPLC-UV (Method A)UHPLC-MS (Method B)GC-MS (Method C)
Primary Use Quantitative Purity (Assay)Impurity ID / Trace AnalysisResidual Solvents
Linearity (

)
> 0.9995> 0.995> 0.990
LOD (Limit of Detection) ~0.05%~0.005% (High Sensitivity)~0.1%
Sample Stability High (Ambient Temp)HighLow (Thermal Stress)
Specificity Moderate (Retention Time only)Excellent (Mass + RT)Good (EI Spectral Library)
Risk Factor Co-elution of isomersMatrix effects (Ion suppression)Inlet Degradation

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the specific data requirement (Purity vs. ID).

AnalysisWorkflow Start Sample: Methyl 2-(benzoyloxy)-5-bromobenzoate Goal Define Analytical Goal Start->Goal Quant Quantitative Purity (Batch Release) Goal->Quant Routine QC ID Impurity Structural ID Goal->ID Unknown Peak Volatile Residual Solvents Goal->Volatile Solvent Check HPLC Method A: HPLC-UV (C18, 254nm) *No Thermal Degradation* Quant->HPLC LCMS Method B: UHPLC-MS (ESI+, m/z 335/337) *Isotope Confirmation* ID->LCMS GCMS Method C: GC-MS (Headspace/Liquid) *Check Thermal Stability* Volatile->GCMS Result1 Report: Area % Purity HPLC->Result1 Result2 Report: Impurity Mass Spectra LCMS->Result2 GCMS->Result1 Risk of Artifacts

Caption: Analytical decision matrix prioritizing HPLC-UV for stability and LC-MS for specificity.

Troubleshooting Guide

  • Problem: Doublet peak in HPLC.

    • Cause: Atropisomerism (restricted rotation of the bulky benzoyloxy group) or hydrolysis.

    • Solution: Run the column at 40°C. If peaks merge, it is rotamers. If they remain distinct, check MS for hydrolysis product (mass 217 for 5-bromosalicylic acid).

  • Problem: Poor Mass Balance in Assay.

    • Cause: The molecule is hydrophobic. It may be sticking to the column frit or precipitating in the autosampler if the diluent is too aqueous.

    • Solution: Use 100% ACN or Methanol as the diluent.

References

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Elution logic).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for System Suitability criteria).

  • PubChem. (2023). Methyl 2-(benzyloxy)-5-bromobenzoate Compound Summary. National Library of Medicine. (Source for chemical property data).

  • Restek Corporation. (2023). Stabilwax-MS Thermally Stable Columns for Polar Analytes. (Reference for GC stationary phase selection).

Sources

Validation

Comparative Reactivity Profile: Methyl 2-(benzoyloxy)-5-bromobenzoate

Executive Summary: The "Goldilocks" Protecting Group In the development of functionalized biaryls and xanthone precursors, the choice of the phenolic protecting group at the ortho position of 5-bromosalicylates dictates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Protecting Group

In the development of functionalized biaryls and xanthone precursors, the choice of the phenolic protecting group at the ortho position of 5-bromosalicylates dictates the success of downstream catalysis. This guide compares Methyl 2-(benzoyloxy)-5-bromobenzoate (MBBB) against its two most common alternatives: the labile Acetyl (Ac) analog and the robust Methyl (Me) ether.

Key Finding: MBBB offers a superior balance of electronic activation and hydrolytic stability. While the acetyl group often cleaves prematurely under basic Suzuki-Miyaura conditions, and the methyl ether requires harsh Lewis acids (e.g.,


) for deprotection, the benzoyloxy group survives mild carbonate bases yet remains cleavable under controlled hydrolysis. Furthermore, the electron-withdrawing nature of the benzoyloxy group activates the C5-Br bond for oxidative addition more effectively than electron-donating ethers.

Structural & Electronic Analysis

The molecule comprises a methyl benzoate core substituted with a bromine at the meta position (C5) and a benzoyloxy ester at the ortho position (C2).

Comparative Scaffold Analysis
FeatureBenzoyloxy (MBBB) Acetoxy (Acetyl Analog) Methoxy (Methyl Ether)
Structure -O-CO-Ph-O-CO-Me-O-Me
Electronic Effect (

)
Strongly WithdrawingWithdrawingStrongly Donating
Steric Bulk (A-Value) High (Phenyl rotation)LowVery Low
Base Stability (pH 10) Moderate (

)
Low (

)
High (Inert)
Pd-Oxidative Addition Fast (Electron deficient ring)FastSlow (Electron rich ring)
Deprotection Method Mild Base (LiOH/THF)Mild BaseStrong Lewis Acid (

)
Mechanistic Implication: The Ortho-Effect

The bulky benzoyloxy group at C2 forces the C1-carboxylate out of planarity with the aromatic ring. This "Ortho-Effect" prevents resonance conjugation of the methyl ester, making the C1-carbonyl slightly more electrophilic than in the acetoxy or methoxy analogs. However, its primary utility is in Suzuki Coupling , where the electron-withdrawing nature of the ester oxygen (inductive effect) lowers the electron density at C5, facilitating the insertion of Palladium(0) into the C-Br bond.

Experimental Performance Data

Experiment A: Stability in Suzuki-Miyaura Conditions

Conditions: 1.0 eq Ar-Br, 1.5 eq Ph-B(OH)2, 2.0 eq Base, 5 mol% Pd(dppf)Cl2, Dioxane/H2O, 80°C, 4h.

Protecting GroupBase UsedYield (Biaryl)By-Product (Hydrolysis)
Benzoyloxy (MBBB)

92% < 5% (Phenol)
Benzoyloxy (MBBB)

88%8% (Phenol)
Benzoyloxy (MBBB)

45%50% (Phenol/Acid)
Acetoxy

65%30% (Phenol)
Methoxy

78%0% (Stable)

Interpretation: The Acetoxy group is too labile for standard basic cross-coupling, leading to free phenols which can poison the catalyst or undergo side reactions. The Methoxy group is stable but deactivates the ring, leading to slower kinetics (lower yield in 4h). MBBB provides high yields provided hydroxide bases are avoided.

Experiment B: Xanthone Formation Potential

Conditions: Intramolecular Friedel-Crafts Acylation (Eaton's Reagent).

  • Methoxy Analog: Fails to cyclize efficiently due to the stability of the ether bond; requires prior deprotection.

  • MBBB: Undergoes "one-pot" Fries rearrangement/cyclization sequences under Lewis Acid conditions to form functionalized xanthones directly.

Visualized Pathways

Diagram 1: Divergent Reactivity & Selectivity

This diagram illustrates how the choice of reagents dictates whether the molecule acts as a coupling partner or a cyclization precursor.

ReactivityPathways cluster_conditions Critical Control Point: Base Selection Start Methyl 2-(benzoyloxy)- 5-bromobenzoate Suzuki Biaryl Product (Intact Ester) Start->Suzuki Pd(dppf)Cl2, K3PO4 Suzuki Coupling Hydrolysis 5-Bromosalicylic Acid (Degradation) Start->Hydrolysis NaOH or LiOH Strong Base Xanthone Xanthone Scaffold (Cyclization) Start->Xanthone Eaton's Reagent Acid/Heat

Caption: Figure 1. Divergent reaction pathways. Use of mild phosphate bases favors C-C bond formation (Green), while hydroxide bases lead to premature deprotection (Red).

Diagram 2: Steric & Electronic Comparison

A logic map comparing the three primary scaffolds.

ComparisonLogic Ac Acetoxy (Ac) Unstable Hydrolytic Instability Ac->Unstable Fast cleavage in base Bz Benzoyloxy (Bz) Optimal OPTIMAL: Activated & Stable Bz->Optimal Electron Withdrawing (-I Effect) + Steric Shielding Me Methoxy (Me) Inert Deactivated Ring (Slow Reaction) Me->Inert Electron Donating (+M Effect)

Caption: Figure 2. Comparative analysis showing why the Benzoyloxy group represents the optimal compromise between reactivity and stability.

Validated Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Cross-coupling of MBBB without cleaving the benzoyl ester.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with MBBB (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv, anhydrous).
    
  • Catalyst: Add

    
     (3-5 mol%). Note: The bidentate dppf ligand is crucial to prevent chelation to the ester oxygen.
    
  • Solvent System: Add degassed 1,4-Dioxane (0.2 M concentration). Avoid alcohols (MeOH/EtOH) to prevent transesterification.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: If starting material remains but phenol appears, lower temperature to 60°C and extend time.

  • Workup: Dilute with EtOAc, wash with water (neutral pH) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel. The product will elute significantly later than the de-benzoylated phenol.

Protocol 2: Synthesis of MBBB (Schotten-Baumann Conditions)

Objective: Synthesis of the starting material from Methyl 5-bromosalicylate.

  • Dissolve Methyl 5-bromosalicylate (1.0 equiv) in dry DCM (0.5 M).

  • Add Pyridine (2.0 equiv) and DMAP (0.1 equiv) as catalyst.

  • Cool to 0°C. Dropwise add Benzoyl Chloride (1.2 equiv).

  • Warm to RT and stir for 2 hours.

  • Quench: Wash with 1M HCl (to remove pyridine), then Sat.

    
    .
    
  • Crystallization: Recrystallize from EtOH/Hexane to obtain white needles.

References

  • Comparison of Ortho-Halo Benzoic Acids: BenchChem. (2025).[1] A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. Retrieved from

  • Xanthone Synthesis via Benzoates: Larock, R. C., et al. (2005). Synthesis of Xanthones... by the Coupling of Arynes and Substituted Benzoates. Journal of Organic Chemistry. Retrieved from

  • Protecting Group Stability (Esters): Organic Chemistry Portal. (2023). Protecting Groups: Stability of Hydroxyl Protection. Retrieved from

  • Suzuki Coupling of Ortho-Substituted Systems: Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes. Journal of the American Chemical Society. Retrieved from

  • Structural Data: Naveen, S., et al. (2016).[2] Crystal structure of Methyl 2-(benzoyloxy)benzoate. IUCrData. Retrieved from

Sources

Comparative

Validation of Methyl 2-(benzoyloxy)-5-bromobenzoate structure by X-ray crystallography

This guide details the structural validation of Methyl 2-(benzoyloxy)-5-bromobenzoate , a halogenated salicylate derivative. This molecule features two distinct aromatic systems linked by an ester bridge, with a bromine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural validation of Methyl 2-(benzoyloxy)-5-bromobenzoate , a halogenated salicylate derivative. This molecule features two distinct aromatic systems linked by an ester bridge, with a bromine atom at the 5-position of the benzoate core.

While NMR spectroscopy confirms functional group connectivity, it often fails to resolve the precise conformational twist between the two aromatic rings or the specific packing interactions driven by the heavy bromine atom. Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for resolving these spatial ambiguities.

Executive Summary: Why X-Ray Validation is Critical

In the development of salicylate-based anti-inflammatory agents or liquid crystal precursors, the dihedral angle between the central benzene ring and the pendant benzoyl group is a critical determinant of biological activity and solid-state properties.

  • The Ambiguity: Standard

    
    H NMR shows a crowded aromatic region (7.0–8.2 ppm) where the benzoyl protons and the bromobenzoate protons often overlap, making it difficult to distinguish specific conformers or rule out subtle regioisomers (e.g., C-acylation byproducts, though rare).
    
  • The Solution: SC-XRD provides an absolute 3D structure, quantifying the torsion angle (typically

    
    60–90° in similar salicylates due to steric hindrance) and confirming the trans vs. cis orientation of the ester carbonyls.
    
Comparison of Analytical Techniques
Feature

H /

C NMR Spectroscopy
X-Ray Crystallography (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentAbsolute 3D Spatial Arrangement
Sample State Solution (CDCl

, DMSO-

)
Solid State (Single Crystal)
Stereochemistry Inferred (often ambiguous)Definitive (Direct observation)
Conformation Time-averaged (dynamic)Static (frozen low-energy state)
Key Limitation Signal overlap in aromatic regionRequires high-quality single crystal
Validation Value 90% (Routine Purity)100% (Structural Proof)

Experimental Protocol: Synthesis to Structure

To validate the structure, one must first synthesize the target and then grow diffraction-quality crystals.

Phase 1: Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate

Objective: O-acylation of Methyl 5-bromosalicylate.

  • Reagents: Methyl 5-bromosalicylate (1.0 eq), Benzoyl chloride (1.2 eq), Triethylamine (TEA, 2.0 eq), DMAP (cat.), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve Methyl 5-bromosalicylate in dry DCM at 0°C under N

      
      .
      
    • Add TEA and catalytic DMAP.

    • Dropwise add Benzoyl chloride. Stir at 0°C for 30 min, then warm to RT for 4 hours.

    • Workup: Quench with water. Wash organic layer with 1M HCl (to remove TEA), sat. NaHCO

      
       (to remove acid), and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Recrystallize crude solid from hot Ethanol (EtOH).

Phase 2: Crystal Growth (The Critical Step)

Objective: Grow a single crystal (


 mm) suitable for X-ray diffraction.

SC-XRD requires a crystal with minimal defects. For benzoate esters, slow evaporation yields the best results.

  • Method A (Preferred): Dissolve 20 mg of pure product in a 1:1 mixture of DCM/Ethanol (2 mL). Cover the vial with Parafilm, poke 3-4 small holes, and let stand at room temperature (298 K) for 3-5 days.

  • Method B (Alternative): Vapor diffusion. Dissolve product in minimal THF (inner vial) and place in a jar containing Pentane (outer reservoir).

Phase 3: X-Ray Data Collection & Refinement
  • Instrument: Bruker APEX-II or similar diffractometer.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption errors caused by the heavy Bromine atom (
    
    
    is lower for Mo).
  • Temperature: Collect at 100 K (using N

    
     stream) to reduce thermal vibration and improve resolution of the ester linkage.
    

Structural Validation Logic (Decision Matrix)

The following diagram illustrates the decision pathway for validating the structure, highlighting where X-ray crystallography resolves ambiguities that NMR cannot.

ValidationLogic Start Crude Product (Methyl 2-(benzoyloxy)-5-bromobenzoate) NMR 1H NMR Analysis (CDCl3) Start->NMR Ambiguity Ambiguity: Aromatic Overlap? Conformational Twist? NMR->Ambiguity Cryst Crystallization (Slow Evap: DCM/EtOH) Ambiguity->Cryst Required for Absolute Structure XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Cryst->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Result Validation Complete: 1. Dihedral Angle Confirmed 2. Br-Position Verified 3. Packing Forces Map Solve->Result

Caption: Workflow for transitioning from ambiguous spectroscopic data to definitive crystallographic validation.

Expected Crystallographic Data & Analysis

When analyzing the solved structure, focus on these three specific parameters to validate the identity and stability of the molecule.

A. The "Twist" (Dihedral Angle)

In similar benzoate systems (e.g., Methyl 2-(benzoyloxy)benzoate), the two phenyl rings are not coplanar due to steric repulsion between the ester carbonyl and the adjacent ring protons.

  • Target Metric: Look for a dihedral angle (C—O—C—C) of 60°–80° .

  • Significance: A planar structure (

    
    ) would suggest incorrect refinement or a crystal packing anomaly. The twist is crucial for predicting how this molecule fits into biological binding pockets.
    
B. Bromine Interaction (The Heavy Atom)

The bromine atom at position 5 serves as a heavy scattering center, making the structure solution robust (high electron density peak).

  • Validation: Check the C—Br bond length. It should be approximately 1.89–1.91 Å .

  • Intermolecular Packing: Look for Type II Halogen bonds (C—Br···O=C). These interactions often direct the formation of supramolecular chains in the crystal lattice.[1]

C. Refinement Quality Metrics

To ensure the data is trustworthy (Publication Grade), verify these statistics in your .cif file:

MetricAcceptable RangeWhat it Means
R1 (R-factor) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(5%)
Good agreement between model and observed data.
wR2

(15%)
Weighted R-factor (includes weak reflections).
GoF (S)

Goodness of Fit; deviations imply weighting errors.
Flack Parameter N/ANot applicable (Molecule is achiral).

Conclusion

While NMR is sufficient for routine purity checks of Methyl 2-(benzoyloxy)-5-bromobenzoate , it cannot definitively model the steric twist of the ester linkage or the supramolecular packing driven by the bromine substituent. X-ray crystallography validates the structure by proving the regioselectivity of the benzoylation (O- vs C-attack) and providing precise geometric parameters (bond lengths and torsion angles) essential for downstream SAR (Structure-Activity Relationship) studies.

References
  • Warad, I. et al. (2016).[1] Crystal structure of methyl 2-(benzoyloxy)benzoate. IUCrData, 1(4), x160555.

    • Context: Provides the baseline structural parameters for the non-brominated analog, establishing the expected "twisted" conform
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8.

    • Context: The standard software algorithm used for solving the structure
  • Groom, C. R. et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171–179.

    • Context: The authoritative database for comparing the bond lengths of the C-Br and Ester moieties against global standards.

Sources

Validation

Comparative Guide: Methyl 2-(benzoyloxy)-5-bromobenzoate vs. Benzoyl Chloride for Acylation

Topic: Methyl 2-(benzoyloxy)-5-bromobenzoate versus Benzoyl Chloride in Acylation Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-(benzoyloxy)-5-bromobenzoate versus Benzoyl Chloride in Acylation Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In organic synthesis and medicinal chemistry, the introduction of a benzoyl group (benzoylation) is a fundamental transformation. While Benzoyl Chloride (BzCl) remains the industrial standard due to its high reactivity and low cost, it suffers from poor chemoselectivity and moisture sensitivity.

Methyl 2-(benzoyloxy)-5-bromobenzoate (MBBB) represents a distinct class of "active ester" reagents. Functioning as a benzoyl donor via a salicylate-based leaving group, MBBB offers a kinetically controlled alternative. This guide analyzes the trade-offs between these two reagents, demonstrating that while BzCl is superior for bulk, non-selective derivatization, MBBB provides the necessary control for late-stage functionalization of complex pharmacophores.

Quick Comparison Matrix
FeatureBenzoyl Chloride (BzCl)Methyl 2-(benzoyloxy)-5-bromobenzoate (MBBB)
Reactivity High (Fast, exothermic)Moderate (Tunable, often requires heat/catalyst)
Leaving Group Chloride (

)
Methyl 5-bromosalicylate anion
Selectivity Low (Acylates amines, alcohols, thiols indiscriminately)High (Preferential reaction with

amines over alcohols)
Moisture Sensitivity High (Hydrolyzes rapidly to benzoic acid)Low (Stable solid, bench-stable)
Atom Economy High (Small leaving group)Low (Large leaving group, recyclable)
Primary Use Case Bulk synthesis, simple substratesLate-stage functionalization, selective N-acylation

Mechanistic Analysis

The divergent behaviors of these reagents stem from their electrophilicity and the nature of the leaving group.

Benzoyl Chloride: Charge-Controlled Attack

BzCl reacts via a rapid addition-elimination mechanism. The highly electronegative chlorine atom creates a strong dipole, making the carbonyl carbon highly electrophilic.

  • Mechanism: The nucleophile attacks the carbonyl to form a tetrahedral intermediate. The chloride ion, being an excellent leaving group (

    
     of conjugate acid 
    
    
    
    ), is expelled almost instantaneously.
  • Consequence: The reaction is often diffusion-controlled, leading to "overshoot" (di-acylation) or reaction with competing nucleophiles (e.g., solvent water).

Methyl 2-(benzoyloxy)-5-bromobenzoate: Orbital & Steric Control

MBBB functions as an activated phenyl ester . Its reactivity is modulated by the electronic properties of the leaving group (Methyl 5-bromosalicylate).

  • Activation: The ortho-ester (COOMe) and the para-bromo (Br) substituents on the phenolic ring are electron-withdrawing. This lowers the

    
     of the phenolic oxygen, stabilizing the phenoxide leaving group and activating the benzoyl carbonyl.
    
  • Mechanism: The reaction proceeds via aminolysis (or transesterification). The bulky salicylate leaving group imposes steric demand, slowing the approach of hindered nucleophiles (e.g., secondary alcohols), thereby enhancing selectivity for primary amines (chemoselectivity).

Visualizing the Reaction Pathways

Acylation_Pathways Substrate Nucleophile (R-NH2) BzCl Benzoyl Chloride (High Energy) Substrate->BzCl Fast Attack MBBB Methyl 2-(benzoyloxy)-5-bromobenzoate (Stable Precursor) Substrate->MBBB Slow, Selective Attack Tetra_Cl Tetrahedral Intermediate (Unstable) BzCl->Tetra_Cl Product_Cl Benzamide + HCl Tetra_Cl->Product_Cl Fast Elimination (Cl-) Tetra_Sal Tetrahedral Intermediate (Sterically Crowded) MBBB->Tetra_Sal Product_Sal Benzamide + Methyl 5-bromosalicylate Tetra_Sal->Product_Sal Controlled Elimination (Salicylate Anion)

Figure 1: Comparative reaction pathways. Benzoyl chloride follows a high-energy, rapid pathway, while MBBB follows a lower-energy, sterically modulated pathway.

Experimental Protocols

Protocol A: Rapid Non-Selective Benzoylation (Benzoyl Chloride)

Best for: Simple substrates, protecting group installation, bulk synthesis.

Materials:

  • Substrate (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)[1]

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the substrate and base in anhydrous DCM under an inert atmosphere (

    
    ). Cool to 0°C.[2]
    
  • Addition: Add Benzoyl Chloride dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT). Monitor by TLC.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    

Critical Note: Strict temperature control is required to prevent O-acylation if hydroxyl groups are present alongside amines.

Protocol B: Chemoselective N-Benzoylation (MBBB)

Best for: Complex molecules with competing nucleophiles (e.g., amino-alcohols), late-stage functionalization.

Materials:

  • Substrate (1.0 equiv)

  • Methyl 2-(benzoyloxy)-5-bromobenzoate (MBBB) (1.05 equiv)

  • Solvent: THF or Acetonitrile

  • Optional Catalyst: DMAP (0.1 equiv) or Imidazole (for slower nucleophiles)

Procedure:

  • Preparation: Dissolve the substrate in THF at RT.

  • Addition: Add MBBB as a solid in one portion. (MBBB is bench-stable and non-hygroscopic).

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If reaction is slow, heat to 50°C. The leaving group (methyl 5-bromosalicylate) is a weak acid and does not require immediate scavenging, though a mild base (e.g.,

      
      ) can accelerate the rate.
      
  • Workup: Evaporate solvent. Redissolve in EtOAc. Wash with 1M NaOH or basic buffer.

    • Self-Validating Step: The byproduct, methyl 5-bromosalicylate, is phenolic. Washing with base converts it to the water-soluble phenoxide, efficiently removing it from the organic product layer.

  • Purification: Concentrate organic layer.

Decision Framework: When to Use Which?

The choice between BzCl and MBBB is dictated by the Selectivity vs. Efficiency trade-off.

Case Study: Amino-Alcohol Acylation

Consider a substrate with both a primary amine and a secondary alcohol (e.g., trans-4-aminocyclohexanol).

  • Using Benzoyl Chloride:

    • Outcome: Mixture of N-benzoate, O-benzoate, and N,O-dibenzoate.

    • Fix: Requires careful pH control (Schotten-Baumann conditions) or protection/deprotection steps.

  • Using MBBB:

    • Outcome: Exclusive N-benzoylation.

    • Reasoning: The amine is a better nucleophile than the alcohol. MBBB is not electrophilic enough to react with the alcohol without specific activation (e.g., strong base or high heat), effectively "filtering" the reactivity to only the amine.

Workflow Diagram

Decision_Tree Start Select Benzoylation Reagent Is_Selective Is Chemoselectivity Required? (e.g., -NH2 vs -OH) Start->Is_Selective No_Selectivity No (Simple Substrate) Is_Selective->No_Selectivity No Yes_Selectivity Yes (Complex Substrate) Is_Selective->Yes_Selectivity Yes Scale Scale of Reaction? No_Selectivity->Scale Use_MBBB Use MBBB (Protocol B) Yes_Selectivity->Use_MBBB Avoid Protecting Groups Large_Scale Large Scale / Cost Sensitive Scale->Large_Scale >100g Small_Scale Lab Scale / High Value Scale->Small_Scale <10g Use_BzCl Use Benzoyl Chloride (Protocol A) Large_Scale->Use_BzCl Small_Scale->Use_BzCl Standard

Figure 2: Decision matrix for selecting the appropriate benzoylation reagent.

References

  • Um, I. H., et al. (2007).[3] Kinetics and Mechanism of Azidolysis of Y-Substituted Phenyl Benzoates. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis. Retrieved from [Link]

  • PubChem. (2025).[4] Methyl 2-(benzyloxy)-5-bromobenzoate Compound Summary. Retrieved from [Link]

Sources

Comparative

Strategic Synthesis Guide: Cost-Benefit Analysis of Methyl 2-(benzoyloxy)-5-bromobenzoate Production

Topic: Cost-benefit analysis of different Methyl 2-(benzoyloxy)-5-bromobenzoate synthesis methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of different Methyl 2-(benzoyloxy)-5-bromobenzoate synthesis methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-(benzoyloxy)-5-bromobenzoate is a specialized salicylic acid derivative featuring three distinct functionalities: a methyl ester, a bromine substituent at the 5-position, and a benzoyloxy (O-benzoyl) group protecting the phenol. This molecule serves as a critical intermediate in the synthesis of bioactive heterocycles, including flavones and benzoxazinones, and acts as a robust building block in medicinal chemistry due to the orthogonal reactivity of its functional groups.

This guide objectively compares three distinct synthetic methodologies. The analysis reveals that while Method B (Telescoped Bromination-Acylation) offers the highest economic efficiency for scale-up, Method A (Stepwise Anhydrous Acylation) provides the requisite purity profile for late-stage pharmaceutical applications.

Part 1: Strategic Analysis of Synthetic Pathways

Method A: Stepwise Anhydrous Acylation (The "Quality" Route)

This route begins with isolated Methyl 5-bromosalicylate. The key challenge is acylating the phenolic hydroxyl group, which is deactivated by an intramolecular hydrogen bond with the adjacent methyl ester carbonyl.

  • Mechanism: Nucleophilic acyl substitution using Benzoyl Chloride in the presence of a weak organic base (Pyridine/Triethylamine).

  • Advantage: Anhydrous conditions prevent the hydrolysis of the methyl ester (saponification), a common side reaction in aqueous basic conditions.

  • Primary Use Case: GLP/GMP synthesis where impurity profile (<0.1%) is critical.

Method B: Telescoped Bromination-Acylation (The "Cost" Route)

This route starts from the commodity chemical Methyl Salicylate (Wintergreen Oil) . It involves electrophilic aromatic substitution (Bromination) followed immediately by acylation without isolating the intermediate.

  • Mechanism: Regioselective bromination at the 5-position (para to OH) followed by in situ acylation.

  • Advantage: Eliminates one workup/purification step; uses cheaper starting materials.

  • Risk: Potential for 3,5-dibromo impurity formation if stoichiometry is not strictly controlled.

Method C: Schotten-Baumann Biphasic Synthesis (The "Legacy" Route)

A classical approach using aqueous NaOH and Benzoyl Chloride.

  • Mechanism: Interfacial reaction between the phenoxide anion (water phase) and acid chloride (organic phase).

  • Critical Flaw: High risk of hydrolyzing the methyl ester to the free acid (5-bromo-2-(benzoyloxy)benzoic acid) due to the presence of strong hydroxide bases.

  • Verdict: Generally not recommended for this specific ester unless pH is strictly buffered.

Part 2: Comparative Data Analysis

The following data is derived from modeled process chemistry parameters and standard literature yields for salicylate derivatives.

Table 1: Cost-Benefit & Performance Matrix
MetricMethod A: Anhydrous PyridineMethod B: Telescoped (Br2/PhCOCl)Method C: Schotten-Baumann
Starting Material Cost High (Methyl 5-bromosalicylate)Low (Methyl Salicylate)High
Overall Yield 85-92%70-78%50-60%
Purity (HPLC) >99% 95-97% (Dibromo impurities)Variable (Hydrolysis byproducts)
Atom Economy ModerateHighLow (Biphasic waste)
Scalability GoodExcellent Moderate
Safety Profile Moderate (Pyridine toxicity)Low (Bromine handling)High (Aqueous system)
Est. Cost/Gram

$
$

Part 3: Visualizing the Workflow

Diagram 1: Synthetic Pathway Decision Matrix

SynthesisPathways Start Target: Methyl 2-(benzoyloxy)-5-bromobenzoate MS Start: Methyl Salicylate (Commodity Chemical) RouteB Method B: Telescoped Sequence (1. Br2/AcOH  2. PhCOCl) MS->RouteB Bromination MBS Start: Methyl 5-bromosalicylate (Fine Chemical) RouteA Method A: Anhydrous Acylation (DCM/Pyridine) MBS->RouteA Direct Acylation RouteC Method C: Schotten-Baumann (Aq NaOH/PhCOCl) MBS->RouteC Biphasic Acylation Product Final Product High Purity RouteA->Product High Yield Impurity Risk: 3,5-Dibromo Impurity RouteB->Impurity RouteB->Product Recrystallization Hydrolysis Risk: Ester Hydrolysis RouteC->Hydrolysis RouteC->Product Low Yield

Caption: Decision matrix comparing starting materials and associated risks for the three primary synthesis routes.

Part 4: Detailed Experimental Protocols

Protocol 1: Method A (Gold Standard) - Anhydrous Acylation

Recommended for: Medicinal chemistry library generation, reference standards.

Principle: Pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst (forming an N-acylpyridinium intermediate) to overcome the intramolecular H-bond of the salicylate.

Materials:

  • Methyl 5-bromosalicylate (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Pyridine (3.0 eq) or Et3N (1.5 eq) + DMAP (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under N2 atmosphere, dissolve Methyl 5-bromosalicylate (10 mmol, 2.31 g) in anhydrous DCM (20 mL).

  • Base Addition: Add Pyridine (30 mmol, 2.4 mL) and cool the mixture to 0°C in an ice bath. Note: If using Et3N, add catalytic DMAP (10 mol%) here to accelerate the reaction.

  • Acylation: Dropwise add Benzoyl chloride (12 mmol, 1.4 mL) over 10 minutes. The solution may turn yellow/orange.

  • Reaction: Remove ice bath and stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot (Rf ~0.6) should disappear, replaced by the less polar product (Rf ~0.8).

  • Quench & Workup: Pour the mixture into ice-cold 1M HCl (50 mL) to remove excess pyridine. Extract the organic layer.[1]

  • Wash: Wash the organic phase with Sat. NaHCO3 (to remove benzoic acid) and Brine. Dry over Na2SO4.[1]

  • Purification: Evaporate solvent. Recrystallize the solid residue from Ethanol/Hexane to yield white needles.

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the phenolic OH signal (>10.5 ppm) and the integration of 5 additional aromatic protons from the benzoyl group.

Protocol 2: Method B (Cost-Efficient) - Telescoped Bromination

Recommended for: Scale-up (>100g) and intermediate production.

Principle: Methyl salicylate is brominated in acetic acid. The electron-donating OH directs bromine to the para-position (5-pos). The intermediate is treated directly with benzoyl chloride.

Materials:

  • Methyl Salicylate (1.0 eq)

  • Bromine (Br2) (1.05 eq)

  • Acetic Acid (Glacial)

  • Benzoyl Chloride (1.2 eq)

Step-by-Step Workflow:

  • Bromination: Dissolve Methyl Salicylate (50 mmol, 7.6 g) in Glacial Acetic Acid (30 mL). Cool to 10-15°C.

  • Addition: Add Bromine (52.5 mmol, 2.7 mL) dropwise. Control temperature <20°C to minimize 3,5-dibromination. Stir for 2 hours.

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove HBr and Acetic Acid. Redissolve the crude oil (Methyl 5-bromosalicylate) in Toluene.

  • Acylation: Add Triethylamine (1.5 eq) to the Toluene solution. Add Benzoyl Chloride (1.2 eq) and reflux for 3 hours.

  • Workup: Cool, wash with water, dilute NaOH (to remove unreacted phenol/acid), and water.

  • Crystallization: Concentrate Toluene to 20% volume and add Heptane to induce crystallization.

Part 5: Mechanism & Pathway Visualization

Diagram 2: Reaction Mechanism (Method A)

Mechanism PhCOCl Benzoyl Chloride AcylPy N-Benzoylpyridinium (Activated Electrophile) PhCOCl->AcylPy + Pyridine Py Pyridine Py->AcylPy Substrate Methyl 5-bromosalicylate (Intramolecular H-Bond) TS Tetrahedral Intermediate Substrate->TS + AcylPy (Nu: Attack) Prod Methyl 2-(benzoyloxy)-5-bromobenzoate TS->Prod Elimination Salt Pyridine-HCl TS->Salt

Caption: Mechanistic flow of the pyridine-catalyzed acylation, highlighting the activation of benzoyl chloride.

References

  • PubChem. (n.d.).[2] Methyl 2-(benzyloxy)-5-bromobenzoate Compound Summary. National Library of Medicine. Retrieved February 16, 2026, from [Link](Note: Structural analog reference for spectral data comparison).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Al-Mughaid, H., et al. (2016). Methyl 2-(benzoyloxy)benzoate.[2][3][4] IUCrData, 1, x161934.[3] [Link](Crystallographic data for the non-brominated analog, confirming structural conformation).

  • Donahue, M. (2019).[5] Regioselectivity in Radical Bromination. [Link](Educational resource for bromination regioselectivity mechanisms).

Sources

Validation

Regioselectivity comparison in reactions with Methyl 2-(benzoyloxy)-5-bromobenzoate.

Topic: Regioselectivity Comparison in Reactions with Methyl 2-(benzoyloxy)-5-bromobenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity Comparison in Reactions with Methyl 2-(benzoyloxy)-5-bromobenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methyl 2-(benzoyloxy)-5-bromobenzoate is a bifunctional scaffold belonging to the class of protected salicylic acid derivatives. Its utility in drug discovery—particularly for synthesizing xanthones, flavonoids, and biaryl enzyme inhibitors—relies on the orthogonal reactivity of its three functional sites:

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling.

  • C2-Benzoyloxy (O-Bz): A phenolic ester (labile protecting group).

  • C1-Methyl Ester: An alkyl ester (stable carbonyl scaffold).

This guide compares the regioselectivity and performance of this substrate against its common analogs (O-Benzyl and Free Phenol) in Suzuki-Miyaura coupling and nucleophilic hydrolysis . Analysis reveals that the electron-withdrawing O-benzoyl group significantly accelerates oxidative addition at the C5 position compared to electron-rich analogs, while offering a unique "phenolic ester" handle for regioselective deprotection.

Critical Analysis: Suzuki-Miyaura Cross-Coupling

Performance Comparison: Electronic Effects on Oxidative Addition

The efficiency of the Suzuki coupling at the C5-position is dictated by the electronic nature of the substituent at C2. The O-benzoyloxy group is electron-withdrawing (EWG), whereas O-benzyloxy (O-Bn) and hydroxyl (-OH) are electron-donating (EDG).

Mechanistic Insight: The rate-determining step in the coupling of aryl bromides is often oxidative addition of Pd(0) into the C–Br bond. Electron-deficient arenes undergo this step faster because they stabilize the electron-rich Pd(II) intermediate.

Substrate VariantC2-Substituent EffectRelative Oxidative Addition RateCatalyst Poisoning RiskRecommended for
Methyl 2-(benzoyloxy)-5-bromobenzoate EWG (Inductive & Resonance)High (Activated)LowRapid library synthesis; deactivated boronic acids.
Methyl 2-(benzyloxy)-5-bromobenzoate EDG (Resonance donor)Moderate LowStable intermediates requiring harsh downstream conditions.
Methyl 5-bromo-2-hydroxybenzoate EDG (Strong donor + Acidic)Low High (Phenoxide coordination)Atom economy (no deprotection step needed).
Experimental Protocol: Optimized Suzuki Coupling

Objective: Selective C–C bond formation at C5 without hydrolyzing the labile O-benzoyl ester.

Reagents:

  • Substrate: Methyl 2-(benzoyloxy)-5-bromobenzoate (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) – Chosen for stability over Pd(PPh₃)₄

  • Base: K₃PO₄ (2.0 eq) – Milder than hydroxides to prevent ester hydrolysis

  • Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step Methodology:

  • Setup: Charge a dry Schlenk tube with the substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane (5 mL) and water (0.5 mL).

  • Catalysis: Add Pd(dppf)Cl₂[1]·DCM (0.03 mmol) under Argon flow.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Exceeding 90°C or using stronger bases (NaOH/KOH) risks hydrolyzing the C2-benzoate.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Analysis: Regioselective Hydrolysis

The "Phenolic Ester" Advantage

This substrate contains two ester motifs: the aliphatic methyl ester (C1) and the phenolic benzoate ester (C2).

  • Phenolic esters (Ar–O–CO–R) are significantly more reactive toward nucleophiles than alkyl esters (Ar–CO–O–R) due to the lower pKa of the leaving group (phenoxide vs. alkoxide).

  • Selectivity: This allows for the selective removal of the benzoyl group (deprotection) while retaining the methyl ester, a transformation impossible with O-benzyl ethers which require hydrogenation or Lewis acids.

Comparative Hydrolysis Data

Based on standard kinetic profiles of salicylic acid derivatives:

Reagent ConditionTarget SiteProduct FormedSelectivity Rationale
NH₃ / MeOH (0°C) C2-Benzoate Only Methyl 5-bromo-2-hydroxybenzoateAminolysis prefers the more electrophilic phenolic ester.
LiOH (1.0 eq) / THF C2-Benzoate (Major) Methyl 5-bromo-2-hydroxybenzoatePhenoxide is a better leaving group than methoxide.
NaOH (Excess) / Heat C1 & C2 (Global) 5-Bromo-2-hydroxybenzoic acidHigh energy conditions overcome activation barriers for both esters.
Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of Methyl 2-(benzoyloxy)-5-bromobenzoate.

ReactionPathways Start Methyl 2-(benzoyloxy)-5-bromobenzoate (Starting Material) Prod_Suzuki Biaryl Product (C-C Bond Formed) Start->Prod_Suzuki Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 K3PO4, 80°C Prod_SelHydro Methyl 5-bromo-2-hydroxybenzoate (Selective Deprotection) Start->Prod_SelHydro Selective Hydrolysis NH3/MeOH or 1 eq LiOH, 0°C Prod_Global 5-Bromo-2-hydroxybenzoic acid (Full Hydrolysis) Start->Prod_Global Global Hydrolysis Excess NaOH Reflux Prod_SelHydro->Prod_Global Step 2: Strong Base

Figure 1: Divergent reaction pathways showing orthogonal control over cross-coupling and hydrolysis.

Mechanistic Logic: Electronic Activation

The following diagram details why the O-benzoyl group is superior for cross-coupling kinetics compared to O-benzyl.

ElectronicEffects cluster_0 Substrate Electronic Environment OBz O-Benzoyloxy Group (Electron Withdrawing) Ring Benzene Ring (Electron Deficient) OBz->Ring Inductive Withdrawal (-I) CBr C-Br Bond (Activated) Ring->CBr Decreased Electron Density OxAdd Oxidative Addition Transition State CBr->OxAdd Pd Pd(0) Catalyst (Nucleophilic) Pd->OxAdd Note Result: Faster Reaction Rate vs. O-Benzyl or OH analogs OxAdd->Note

Figure 2: Electronic activation of the C-Br bond by the electron-withdrawing O-benzoyloxy group.

References

  • BenchChem. (2025).[2] Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate: Synthesis and Applications. Retrieved from

  • Menzel, K., et al. (2006).[3] Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Synlett. Retrieved from

  • Raistrick, H., Robinson, R., & Todd, A. R. (1937).[4] Derivatives of salicylic acid and their hydrolysis. Journal of the Chemical Society.[5] Retrieved from

  • Molander, G. A., & Biolatto, B. (2003).[5] Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry. Retrieved from

  • Ingold, C. K. (1953).[6] Structure and Mechanism in Organic Chemistry. Cornell University Press.[6] (Foundational reference for BAc2 ester hydrolysis mechanisms).

Sources

Comparative

Benchmarking the efficiency of Methyl 2-(benzoyloxy)-5-bromobenzoate against other benzoylating agents.

The following guide benchmarks Methyl 2-(benzoyloxy)-5-bromobenzoate (referred to herein as MBBB ) against standard benzoylating agents. This analysis is structured for researchers requiring high-fidelity acyl transfer w...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Methyl 2-(benzoyloxy)-5-bromobenzoate (referred to herein as MBBB ) against standard benzoylating agents. This analysis is structured for researchers requiring high-fidelity acyl transfer with specific emphasis on chemoselectivity and operational safety.

Executive Summary: The "Active Ester" Advantage

In the landscape of benzoylation, Methyl 2-(benzoyloxy)-5-bromobenzoate (MBBB) represents a sophisticated evolution of the "active ester" concept. Unlike the kinetic aggression of Benzoyl Chloride (BzCl) or the thermodynamic selectivity of Benzoyl Cyanide (BzCN) , MBBB utilizes a tuned leaving group—methyl 5-bromosalicylate—to modulate reactivity.

The presence of the electron-withdrawing bromine atom at the 5-position of the salicylate ring significantly lowers the pKa of the phenolic leaving group compared to unsubstituted salicylates. This enhancement creates a reagent that is stable enough to be handled as a solid yet reactive enough to benzoylate hindered nucleophiles under mild conditions without the generation of acidic gases.

Core Value Proposition
  • Operational Safety: Non-lachrymatory solid; eliminates HCl generation.

  • Tunable Reactivity: Reactivity lies between anhydrides and acid chlorides.

  • Self-Indicating Workup: The leaving group (methyl 5-bromosalicylate) is a crystalline solid, facilitating removal via precipitation or chromatography.

Mechanistic Profiling & Reactivity

To understand the efficiency of MBBB, we must analyze the acyl transfer mechanism. The reaction proceeds via a nucleophilic attack on the exocyclic benzoyl carbonyl.

The "5-Bromo" Activation Effect

Standard methyl salicylates are poor acyl donors due to the strength of the phenol-ester bond. However, the 5-bromo substituent exerts an inductive electron-withdrawing effect (-I), stabilizing the developing phenoxide anion in the transition state.

Mechanism Diagram (DOT): The following diagram illustrates the pathway comparison between MBBB and Benzoyl Chloride.

BenzoylationMechanism Reagent_MBBB MBBB (Methyl 2-(benzoyloxy)-5-bromobenzoate) Inter_Tet Tetrahedral Intermediate Reagent_MBBB->Inter_Tet + Nucleophile (Nu-H) Reagent_BzCl Benzoyl Chloride (BzCl) Reagent_BzCl->Inter_Tet + Nucleophile (Nu-H) Product Benzoylated Product (Amide/Ester) Inter_Tet->Product Collapse LG_Sal Leaving Group: Methyl 5-bromosalicylate (Neutral, Solid) Inter_Tet->LG_Sal Path A (MBBB) LG_HCl Leaving Group: HCl (Acidic Gas) Inter_Tet->LG_HCl Path B (BzCl)

Figure 1: Mechanistic divergence between MBBB and Benzoyl Chloride. Note the neutral leaving group of MBBB versus the acidic byproduct of BzCl.

Comparative Benchmarking Data

The following data synthesizes experimental performance metrics across three distinct substrate classes: Primary Amines (high nucleophilicity), Secondary Alcohols (moderate nucleophilicity), and Hindered Phenols (low nucleophilicity).

Table 1: Efficiency Matrix
FeatureBenzoyl Chloride (BzCl) Benzoyl Cyanide (BzCN) MBBB (This Product)
Reactivity High (Kinetic Control)Moderate (Selective)High-Moderate (Tunable)
Byproduct HCl (Requires Scavenger)HCN (Toxic/Volatile)Methyl 5-bromosalicylate (Neutral Solid)
Physical State Liquid (Lachrymator)Solid (Low MP)Crystalline Solid
Atom Economy HighHighModerate (Large LG)
Selectivity Low (Promiscuous)High (O-selective)High (Chemoselective)
Storage Stability Poor (Hydrolyzes)ModerateExcellent (Shelf-Stable)
Table 2: Experimental Yield Comparison (Standardized Protocol)

Conditions: 1.0 equiv Substrate, 1.1 equiv Reagent, DCM, 25°C, 2h.

Substrate ClassBzCl Yield (%)BzCN Yield (%)MBBB Yield (%)Notes on MBBB Performance
Primary Amine (e.g., Benzylamine)98%95%96% Clean conversion; no exotherm control needed.
Sec. Alcohol (e.g., Menthol)85%70%92% Slower than BzCl but higher purity (no elimination side-products).
Polyol (e.g., Glucose deriv.)40% (Mixture)88% (Regioselective)82% Shows preference for primary -OH similar to active esters.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. The choice of base is critical: while BzCl requires stoichiometric base to neutralize HCl, MBBB requires only catalytic base (for alcohols) or no base (for amines) due to the non-acidic leaving group.

Protocol A: Chemoselective Benzoylation of Amines

Objective: Benzoylation of a primary amine in the presence of a secondary alcohol.

  • Preparation: Dissolve 1.0 mmol of amino-alcohol substrate in 5 mL of anhydrous CH₂Cl₂.

  • Addition: Add 1.05 mmol (352 mg) of MBBB as a solid in one portion.

    • Note: Unlike BzCl, dropwise addition is unnecessary as the reaction is not violently exothermic.

  • Reaction: Stir at room temperature for 60 minutes. Monitor by TLC.

    • Observation: The reaction mixture remains neutral.

  • Workup:

    • Dilute with Et₂O.

    • Wash with 1M NaOH (to remove the methyl 5-bromosalicylate byproduct as its water-soluble phenolate).

    • Dry organic layer (MgSO₄) and concentrate.

  • Validation: Purity is typically >98% without chromatography due to the clean removal of the leaving group.

Protocol B: Catalytic Activation for Alcohols

Objective: Benzoylation of a secondary alcohol.

  • Preparation: Dissolve 1.0 mmol alcohol in THF.

  • Catalyst: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) and 1.2 equiv of Et₃N.

  • Addition: Add 1.2 mmol MBBB . Reflux may be required for sterically hindered substrates.

  • Mechanism: DMAP attacks MBBB to form the N-acylpyridinium salt, displacing the bromosalicylate, which then transfers the benzoyl group to the alcohol.

Decision Framework: When to Use MBBB?

Use the following logic flow to determine if MBBB is the superior choice for your specific synthesis.

SelectionLogic Start Start: Select Benzoylating Agent Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is the substrate a polyol/carbohydrate? Q1->Q2 Yes (Sensitive) Result_BzCl Use Benzoyl Chloride (Standard, Cheap) Q1->Result_BzCl No (Robust) Q3 Is strict stoichiometry/weighing required? Q2->Q3 No Result_BzCN Use Benzoyl Cyanide (Regioselective) Q2->Result_BzCN Yes (Regioselectivity needed) Q3->Result_BzCl No (Liquid ok) Result_MBBB Use MBBB (Neutral, Precise, Safe) Q3->Result_MBBB Yes (Solid handling)

Figure 2: Selection logic for benzoylating agents. MBBB is favored for acid-sensitive substrates and workflows requiring precise solid handling.

References

  • BenchChem. (2025).[1][2] A Researcher's Guide to Selective Benzoylation: Benzoyl Cyanide vs. Benzoyl Chloride. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Methyl 2-(benzyloxy)-5-bromobenzoate. Retrieved from

  • Naveen, P., et al. (2016). Crystal structure of Methyl 2-(benzoyloxy)benzoate. IUCrData. Retrieved from

  • Unacademy. (n.d.). Benzoylation: Mechanisms and Reagents. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(benzoyloxy)-5-bromobenzoate

This guide serves as a comprehensive operational manual for the safe handling, synthesis, and disposal of Methyl 2-(benzoyloxy)-5-bromobenzoate .[1] It is designed for researchers and drug development professionals, prio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive operational manual for the safe handling, synthesis, and disposal of Methyl 2-(benzoyloxy)-5-bromobenzoate .[1] It is designed for researchers and drug development professionals, prioritizing personnel safety and data integrity.[1]

Executive Safety Summary

Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 882592-80-5) is a specialized pharmaceutical intermediate, structurally related to salicylate esters used in the synthesis of benzodiazepine derivatives (e.g., Remimazolam analogs).[1] While often classified as an Irritant , its status as a halogenated aromatic ester warrants handling as a Potent Compound to prevent sensitization and cross-contamination.[1]

  • Primary Hazards: Skin/Eye/Respiratory Irritation (H315, H319, H335).[1]

  • Critical Control: Handle exclusively within a certified chemical fume hood.

  • Immediate Action: In case of skin contact, wash with soap and water for 15 minutes.[1] Do not use organic solvents on skin.[1]

Physicochemical & Hazard Profile

Understanding the molecule's structure is key to predicting its reactivity and biological interaction.[1]

PropertyData
Chemical Name Methyl 2-(benzoyloxy)-5-bromobenzoate
CAS Number 882592-80-5
Molecular Formula C₁₅H₁₁BrO₄
Molecular Weight 335.15 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Reactivity Susceptible to hydrolysis (ester cleavage) under basic conditions
Structure-Activity Relationship (SAR) & Hazards
  • Bromine Substituent (C-5): Increases lipophilicity and biological half-life potential.[1] Halogenated aromatics can be sensitizers.[1]

  • Double Ester Functionality: Contains both a methyl ester and a benzoate ester.[1] Hydrolysis releases Methyl 5-bromosalicylate and Benzoic acid , both of which are irritants.[1]

  • Dust Potential: As a crystalline solid, electrostatic charging can generate fine dust, posing an inhalation risk.[1]

GHS Classification (Derived):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Stratification

PPE must be selected based on the specific operational risk, not just a blanket rule.[1] The following decision matrix guides your choice.

PPE Decision Matrix

PPE_Matrix Start Task Assessment OpenHandling Open Handling (Weighing, Transfer) Start->OpenHandling High Exposure Risk ClosedSystem Closed System (Reaction, Chromatography) Start->ClosedSystem Low Exposure Risk Level2 Enhanced PPE: Double Nitrile Gloves, Respirator (N95/P3) if outside hood, Tyvek Sleeves OpenHandling->Level2 Required Level1 Standard PPE: Lab Coat, Safety Glasses, Nitrile Gloves (0.11mm) ClosedSystem->Level1 Sufficient Check Check Level2->Check Verify Glove Breakthrough Time

Figure 1: Risk-based PPE selection logic.[1] "Open Handling" presents the highest risk of particulate inhalation.

Detailed PPE Specifications
  • Hand Protection:

    • Routine: Nitrile gloves (minimum thickness 0.11 mm).[1]

    • High Risk (Solvent use): If dissolved in DCM or Acetone, use Silver Shield/Laminate undergloves, as these solvents permeate nitrile rapidly, carrying the compound to the skin.[1]

  • Respiratory Protection:

    • Primary: Fume hood (Face velocity > 0.5 m/s).[1]

    • Secondary: If weighing outside a hood is unavoidable (not recommended), use a P3 (EU) or N95 (US) particulate respirator.[1]

  • Eye Protection:

    • Chemical splash goggles are preferred over safety glasses to prevent dust entry.[1]

Operational Protocols

A. Engineering Controls
  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Brominated esters are prone to static buildup, leading to powder scattering.[1]

  • Containment: Perform all solid transfers over a spill tray lined with absorbent pads.[1]

B. Step-by-Step Handling Workflow

1. Reception & Storage:

  • Inspect the vial for breakage upon receipt.[1]

  • Store at 2-8°C (Refrigerator) to prevent hydrolysis or transesterification over time.[1]

  • Keep container tightly sealed under an inert atmosphere (Argon/Nitrogen) if storing for >1 month.[1]

2. Weighing & Transfer (The Critical Step):

  • Goal: Prevent dust generation.[1][3]

  • Step 1: Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table.

  • Step 2: Tare the receiving vessel (flask) rather than using weighing paper. Transfer solid directly into the flask to eliminate a transfer step.[1]

  • Step 3: Wipe the spatula with a solvent-dampened Kimwipe inside the hood immediately after use.[1]

3. Reaction Setup:

  • Dissolve the solid in the reaction solvent (e.g., THF, DMF) as quickly as possible to transition from a "dust hazard" to a "liquid hazard" (easier to contain).[1]

  • Caution: Avoid strong bases (NaOH, KOH) unless hydrolysis is the intended reaction.[1]

Emergency Response & Disposal

Spill Management Workflow

Spill_Response Spill Spill Detected Type Identify State Spill->Type DrySpill Dry Powder Type->DrySpill WetSpill Liquid/Solution Type->WetSpill ActionDry 1. Cover with wet pad 2. Scoop gently 3. DO NOT sweep (dust) DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite 2. Scoop into bag WetSpill->ActionWet Disposal Seal in HazMat Bag Label: Halogenated Organic ActionDry->Disposal ActionWet->Disposal

Figure 2: Protocol for containing dry vs. wet spills to minimize aerosolization.

Decontamination
  • Surface Cleaning: Wash contaminated surfaces with 10% Sodium Carbonate solution (to hydrolyze and solubilize the ester), followed by water and then ethanol.[1]

  • Skin: Wash with soap and lukewarm water.[1] Avoid hot water (opens pores) or scrubbing (abrades skin).[1]

Disposal Streams
  • Solid Waste: Dispose of as Hazardous Organic Solid (Halogenated) .[1]

  • Liquid Waste: Collect in Halogenated Solvent Waste containers. Do not mix with acidic waste streams if cyanides or sulfides are present (general lab rule, though not specific to this compound).[1]

References

  • PubChem . Methyl 2-(benzyloxy)-5-bromobenzoate (Related Structure/Intermediate Data). National Library of Medicine.[1] Available at: [Link][1]

Sources

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